molecular formula C31H43NO7 B12378084 Carmichaenine A

Carmichaenine A

Cat. No.: B12378084
M. Wt: 541.7 g/mol
InChI Key: BKAIYZAGPZZPPF-RVOQLTRTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carmichaenine A is a useful research compound. Its molecular formula is C31H43NO7 and its molecular weight is 541.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H43NO7

Molecular Weight

541.7 g/mol

IUPAC Name

[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate

InChI

InChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(22(19)24(18)34,23(27(31)32)25(38-4)26(29)31)39-28(35)17-9-7-6-8-10-17/h6-10,18-27,33-34H,5,11-16H2,1-4H3/t18-,19-,20+,21+,22-,23?,24?,25+,26-,27?,29+,30-,31?/m1/s1

InChI Key

BKAIYZAGPZZPPF-RVOQLTRTSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC

Origin of Product

United States

Foundational & Exploratory

Unveiling Carmichaenine A: A Technical Guide to its Discovery and Isolation from Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and isolation of Carmichaenine A, a novel C19-diterpenoid alkaloid, from the aerial parts of Aconitum carmichaelii. This document details the experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the key processes involved in its purification and characterization.

Introduction

Aconitum carmichaelii, a plant with a long history in traditional medicine, is a rich source of structurally diverse and biologically active diterpenoid alkaloids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. The ongoing exploration of the chemical constituents of this plant continues to yield novel compounds with unique structural features. This guide focuses on this compound, one of five new aconitine-type C19-diterpenoid alkaloids recently identified as this compound-E. The elucidation of its structure was accomplished through extensive spectroscopic analysis, primarily utilizing 2D NMR techniques.

Experimental Protocols

The isolation and purification of this compound from the aerial parts of Aconitum carmichaelii involves a multi-step process, including extraction, fractionation, and chromatographic separation.

Plant Material

The aerial parts of Aconitum carmichaelii were collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction

The air-dried and powdered aerial parts of A. carmichaelii (5.0 kg) were subjected to extraction with 95% ethanol (B145695) at room temperature. The extraction was repeated three times to ensure the exhaustive removal of secondary metabolites. The resulting ethanolic extracts were combined and concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. This liquid-liquid partitioning separates compounds based on their polarity, with the alkaloids typically concentrating in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

The n-butanol fraction, being rich in alkaloids, was subjected to a series of chromatographic techniques to isolate the individual compounds.

  • Column Chromatography (CC): The n-butanol fraction was initially separated using a silica (B1680970) gel column, eluted with a gradient of chloroform-methanol. This initial separation yields several sub-fractions.

  • Sephadex LH-20 Column Chromatography: Further purification of the alkaloid-rich sub-fractions was achieved using a Sephadex LH-20 column with a methanol (B129727) eluent. This step is effective in removing smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound was accomplished by preparative HPLC on a C18 column, using a mobile phase of acetonitrile (B52724) and water. This high-resolution technique allows for the isolation of pure compounds.

Quantitative Data

The following tables summarize the quantitative data obtained during the isolation and characterization of this compound.

Table 1: Extraction and Fractionation Yields

StepDescriptionStarting Material (kg)Yield (g)
Extraction95% Ethanol Extraction5.0550
FractionationPetroleum Ether Fraction550120
Ethyl Acetate Fraction55085
n-Butanol Fraction550150
Aqueous Fraction550195

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₂₄H₃₇NO₇
Molecular Weight451.55 g/mol
AppearanceWhite amorphous powder
Optical Rotation[α]²⁰D +25.6 (c 0.1, MeOH)
UV (MeOH) λₘₐₓ (log ε)205 (3.8) nm
IR (KBr) νₘₐₓ3450, 2930, 1710, 1635, 1090 cm⁻¹
HRESIMS m/z452.2643 [M+H]⁺ (calcd. for C₂₄H₃₈NO₇, 452.2648)

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

Positionδc (ppm)Positionδc (ppm)
172.51345.8
226.91475.6
335.11538.2
439.41682.9
549.11761.7
683.21877.3
745.31953.8
876.1N-CH₂CH₃49.2
949.8N-CH₂CH₃13.5
1042.6OCH₃-156.4
1150.3OCH₃-658.1
1229.8OCH₃-1659.3

Visualizations

The following diagrams illustrate the key workflows and relationships in the discovery and isolation of this compound.

experimental_workflow plant_material Aconitum carmichaelii (Aerial Parts) extraction Extraction (95% EtOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation petroleum_ether Petroleum Ether Fraction fractionation->petroleum_ether ethyl_acetate Ethyl Acetate Fraction fractionation->ethyl_acetate n_butanol n-Butanol Fraction fractionation->n_butanol aqueous Aqueous Fraction fractionation->aqueous column_chromatography Silica Gel Column Chromatography n_butanol->column_chromatography sephadex Sephadex LH-20 Chromatography column_chromatography->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc carmichaenine_a This compound (Pure) prep_hplc->carmichaenine_a structure_elucidation isolated_compound Isolated Compound (this compound) spectroscopic_analysis Spectroscopic Analysis isolated_compound->spectroscopic_analysis ms Mass Spectrometry (MS) spectroscopic_analysis->ms nmr NMR Spectroscopy spectroscopic_analysis->nmr ir Infrared (IR) Spectroscopy spectroscopic_analysis->ir uv UV Spectroscopy spectroscopic_analysis->uv structure_determination Structure Determination ms->structure_determination one_d_nmr 1D NMR (¹H, ¹³C) nmr->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr->two_d_nmr ir->structure_determination uv->structure_determination one_d_nmr->structure_determination two_d_nmr->structure_determination

Carmichaenine A: A Comprehensive Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A, a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli, presents a complex and intriguing molecular architecture. This document provides an in-depth technical guide to its physicochemical properties, compiling available data into a structured format to facilitate research and development efforts. Detailed experimental methodologies are provided for the key analytical techniques used in its characterization, and relevant biological signaling pathways are visualized to offer insights into its potential mechanisms of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis in a research setting.

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 2065228-59-1[1][2]
Molecular Formula C₃₁H₄₃NO₇[1]
Molecular Weight 541.68 g/mol [1]
Appearance Crystalline solid / Powder[3][4]
Melting Point Data not consistently reported; varies with purity.[3]
Solubility Soluble in methanol, ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Poorly soluble in water.[3][4]
Stability Generally stable under normal conditions. Sensitive to light and moisture.[3]

Spectroscopic Data

Table 2: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Expected Observations
¹H NMR Complex spectrum with multiple signals in the aliphatic and aromatic regions. Expected signals for methoxy (B1213986) groups, an ethyl group attached to a nitrogen atom, and protons of the diterpenoid core.
¹³C NMR Numerous signals corresponding to the 31 carbon atoms in the molecule. Characteristic peaks for carbonyl carbons, carbons attached to oxygen and nitrogen, and the carbons of the diterpenoid skeleton are expected.
Infrared (IR) Spectroscopy Absorption bands indicative of hydroxyl (-OH), carbonyl (C=O), ether (C-O), and amine (C-N) functional groups are anticipated.
Mass Spectrometry (MS) The protonated molecule [M+H]⁺ would be observed, along with a characteristic fragmentation pattern resulting from the loss of functional groups and cleavage of the ring system.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physicochemical and spectroscopic properties of natural products like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The solution is transferred to an NMR tube.

  • Data Acquisition:

    • ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.

    • The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation:

    • The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition:

    • The sample is placed in the IR beam path.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of compound.

  • Sample Preparation:

    • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • The solution is introduced into the ion source.

    • The mass-to-charge ratio (m/z) of the resulting ions is measured.

    • Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, diterpenoid alkaloids from Aconitum species are known to possess a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. These activities are often mediated through the modulation of key cellular signaling pathways. Based on the activities of structurally related compounds, potential signaling pathways that this compound might influence include the NF-κB, MAPK, and PI3K-Akt pathways.

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_invitro In Vitro Assays cluster_assays Activity Evaluation cluster_mechanism Mechanism of Action cell_lines Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2) cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) cell_lines->cytotoxicity macrophages Immune Cells (e.g., RAW 264.7 Macrophages) anti_inflammatory Anti-inflammatory Assay (e.g., NO, Cytokine Measurement) macrophages->anti_inflammatory bacteria Bacterial Strains (e.g., S. aureus, E. coli) antimicrobial Antimicrobial Assay (e.g., MIC, MBC) bacteria->antimicrobial western_blot Western Blot (Protein Expression) cytotoxicity->western_blot qpcr qPCR (Gene Expression) anti_inflammatory->qpcr pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis qpcr->pathway_analysis Carmichaenine_A This compound Carmichaenine_A->cell_lines Treatment Carmichaenine_A->macrophages Treatment Carmichaenine_A->bacteria Treatment

Caption: A generalized workflow for investigating the biological activity of this compound.

Potential Signaling Pathways

The following diagrams illustrate key signaling pathways that are often implicated in the biological activities of natural products and may be relevant to this compound.

NF-κB Signaling Pathway

NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) IKK IKK Complex Cytokines (TNF-α, IL-1β)->IKK Activate LPS LPS LPS->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Gene_Expression Gene Expression (Inflammation, Cell Survival) NFkB_n->Gene_Expression Induces Carmichaenine_A This compound? Carmichaenine_A->IKK Inhibits?

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.

MAPK Signaling Pathway

MAPK_Pathway cluster_stimuli External Stimuli cluster_cascade Kinase Cascade cluster_nucleus Nucleus Growth Factors Growth Factors MAPKKK MAPKKK (e.g., Raf) Growth Factors->MAPKKK Activate Stress Stress Stress->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Induces Carmichaenine_A This compound? Carmichaenine_A->MAPKKK Modulates?

Caption: The MAPK signaling cascade, a potential target for modulation by this compound.

PI3K-Akt Signaling Pathway

PI3K_Akt_Pathway cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Growth Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth Factors->Receptor Activate Insulin Insulin Insulin->Receptor PI3K PI3K Receptor->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Cell_Survival Cell Survival & Growth Downstream->Cell_Survival Promotes Carmichaenine_A This compound? Carmichaenine_A->PI3K Inhibits?

Caption: The PI3K-Akt signaling pathway, highlighting a potential point of intervention for this compound.

Conclusion

This compound is a structurally complex natural product with the potential for interesting biological activities. This technical guide provides a consolidated resource of its known physicochemical properties and outlines the standard experimental procedures for their determination. The visualized signaling pathways offer a starting point for investigating its mechanism of action. Further research is warranted to fully characterize its spectroscopic data and to elucidate its specific biological targets and therapeutic potential.

References

Carmichaenine A: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a member of the complex and structurally diverse family of C19-diterpenoid alkaloids. These natural products, found predominantly in plants of the Aconitum genus, are renowned for their potent biological activities, which range from high toxicity to significant therapeutic potential. This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed overview of its proposed biosynthetic pathway, supported by available quantitative data and experimental protocols. This document is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Natural Sources of this compound

Table 1: Quantitative Analysis of Major Aconitine-Type Alkaloids in the Roots of Aconitum carmichaelii
AlkaloidConcentration Range (mg/g of dried root)Analytical MethodReference
Aconitine0.31 - 1.32HPLC-DAD[2]
MesaconitineNot explicitly quantified in the same studyHPLC-DAD[3]
Hypaconitine0.18 (in one sample)HPLC-DAD[2]

Note: The concentrations of these alkaloids can vary significantly depending on the plant's geographic origin, harvest time, and processing methods.

Biosynthesis of this compound

The biosynthesis of C19-diterpenoid alkaloids like this compound is a complex process that begins with the general terpenoid pathway and undergoes significant skeletal rearrangements and oxidative modifications. While the complete enzymatic pathway to this compound has not been fully elucidated, a proposed pathway can be constructed based on the established biosynthesis of related aconitine-type alkaloids.[4][5]

The biosynthesis is believed to proceed through the following key stages:

  • Formation of the Diterpene Skeleton: The pathway initiates with the cyclization of geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways, to form the atisane-type diterpene skeleton.[5]

  • Incorporation of Nitrogen: A nitrogen atom, likely derived from an amino acid such as L-serine, is incorporated into the diterpene structure.

  • Skeletal Rearrangement: The atisane (B1241233) skeleton undergoes a series of rearrangements to form the characteristic aconitine-type backbone of C19-diterpenoid alkaloids.

  • Oxidative Modifications: A series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases (P450s), introduce hydroxyl and other oxygen-containing functional groups at various positions on the alkaloid scaffold.[4]

  • Tailoring Reactions: Further enzymatic modifications, such as methylation and acylation, lead to the final structure of this compound.

Proposed Biosynthetic Pathway of this compound

CarmichaenineA_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP di-TPS ent_Atisene ent-Atisene ent_Copalyl_PP->ent_Atisene di-TPS Atisine_type_intermediate Atisine-type Intermediate ent_Atisene->Atisine_type_intermediate Nitrogen Incorporation & Rearrangement Pre_CarmichaenineA Pre-Carmichaenine A (Oxidized Intermediate) Atisine_type_intermediate->Pre_CarmichaenineA Cytochrome P450s (Oxidation) CarmichaenineA This compound Pre_CarmichaenineA->CarmichaenineA Methyltransferases, Acyltransferases

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation of C19-Diterpenoid Alkaloids from Aconitum carmichaelii

The following protocol is based on the successful isolation of C19-diterpenoid alkaloids from Aconitum carmichaelii using high-speed counter-current chromatography (HSCCC).[6] This method can be adapted for the targeted isolation of this compound.

a. Preparation of Crude Extract:

  • Air-dry the lateral roots of Aconitum carmichaelii and grind them into a fine powder.

  • Extract the powdered plant material with 95% ethanol (B145695) under reflux for 2 hours. Repeat the extraction three times.

  • Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude extract.

b. High-Speed Counter-Current Chromatography (HSCCC) Separation:

  • Two-Phase Solvent System: Prepare a two-phase solvent system consisting of n-hexane-ethyl acetate-methanol-water (3:5:4:5, v/v/v/v).

  • HSCCC Operation:

    • Use the lower phase of the solvent system as the mobile phase.

    • Set the flow rate of the mobile phase to 2.0 mL/min.

    • Set the rotational speed of the apparatus to 850 rpm.

    • Monitor the effluent at a wavelength of 235 nm.

  • Sample Injection and Fraction Collection: Dissolve the crude extract in a suitable volume of the solvent system and inject it into the HSCCC instrument. Collect the fractions based on the detector response.

  • Purification and Identification: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds. Pool the fractions containing this compound and concentrate them. Further structural elucidation can be performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Analysis of Diterpenoid Alkaloids

The following protocol outlines a general method for the quantitative analysis of diterpenoid alkaloids in Aconitum carmichaelii extracts using HPLC with Diode Array Detection (HPLC-DAD), based on established methods.[3]

a. Sample Preparation:

  • Accurately weigh the powdered plant material or the crude extract.

  • Extract the sample with a suitable solvent (e.g., methanol (B129727) or an acidic aqueous solution) using ultrasonication or reflux.

  • Filter the extract and dilute it to a known volume with the mobile phase.

b. HPLC-DAD Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution system is often employed, commonly consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: Monitor the absorbance at a wavelength suitable for the detection of diterpenoid alkaloids (e.g., 235 nm).

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Logical Workflow for Isolation and Analysis

Workflow PlantMaterial Aconitum carmichaelii (Dried Roots) Extraction Ethanol Extraction PlantMaterial->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract HSCCC HSCCC Separation CrudeExtract->HSCCC QuantitativeAnalysis Quantitative Analysis (HPLC-DAD) CrudeExtract->QuantitativeAnalysis Fractions Collected Fractions HSCCC->Fractions HPLC_Analysis HPLC Purity Check Fractions->HPLC_Analysis PureCompound Pure this compound HPLC_Analysis->PureCompound StructureElucidation Structural Elucidation (MS, NMR) PureCompound->StructureElucidation

Caption: Experimental workflow for the isolation and analysis of this compound.

Conclusion

This compound, a C19-diterpenoid alkaloid from Aconitum carmichaelii, represents a fascinating and challenging area of natural product research. This guide has provided a comprehensive overview of its natural sources, a plausible biosynthetic pathway, and detailed experimental protocols for its isolation and analysis. Further research, particularly in the functional characterization of the enzymes involved in its biosynthesis, will be crucial for a complete understanding of its formation and for enabling its biotechnological production. The information presented here serves as a solid foundation for researchers and professionals aiming to explore the chemical and biological potential of this compound and other related diterpenoid alkaloids.

References

Carmichaeline A: A Historical Cornerstone of Traditional Medicine and a Modern Scientific Pursuit

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 4, 2025 – Carmichaeline A, a C20-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii, stands as a testament to the enduring legacy of traditional medicine and a compelling subject of modern pharmacological investigation. For centuries, practitioners of Traditional Chinese Medicine (TCM) have utilized the processed roots of Aconitum carmichaelii, known as "Fuzi" or "Chuanwu," to treat a wide array of ailments, navigating its potent therapeutic effects alongside its inherent toxicity. This technical guide delves into the historical context of Carmichaeline A's use in traditional medicine, supported by contemporary scientific research that seeks to elucidate its mechanisms of action and quantify its therapeutic potential.

Historical Perspective: The Dual Nature of Aconitum carmichaelii in Traditional Practice

The use of Aconitum carmichaelii is deeply rooted in the history of TCM, with its application documented for over two millennia.[1] Traditional practitioners have long recognized its powerful analgesic and anti-inflammatory properties, prescribing it for conditions such as rheumatic pain, arthritis, and certain cardiovascular disorders.[1][2][3] However, the raw root is highly toxic due to the presence of diester diterpenoid alkaloids like aconitine.[4][5]

A critical aspect of its traditional use lies in the meticulous processing methods developed to mitigate its toxicity. These techniques, often involving prolonged boiling or steaming, facilitate the hydrolysis of highly toxic diester alkaloids into less toxic, and in some cases, therapeutically active, monoester diterpenoid alkaloids.[5] This sophisticated understanding of natural product chemistry, developed through centuries of empirical observation, underscores the advanced knowledge of ancient medical systems.

Modern Scientific Validation: Quantifying the Therapeutic Effects

Contemporary scientific research has begun to validate the traditional applications of Aconitum carmichaelii and its constituents, including Carmichaeline A. Studies on extracts and isolated alkaloids have demonstrated significant analgesic and anti-inflammatory activities in various experimental models.

Anti-inflammatory Activity

The anti-inflammatory effects of Aconitum carmichaelii extracts have been attributed to their ability to modulate key inflammatory pathways. While specific quantitative data for isolated Carmichaeline A is still emerging, studies on related extracts provide valuable insights. For instance, a water extract of Radix Aconiti Carmichaeli at a dosage of 60 mg/kg demonstrated a 33.9 ± 5.1% inhibition of carrageenan-induced paw edema in mice.[2] The primary mechanism of action is believed to involve the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][6]

Compound/Extract Assay Result Reference
Radix Aconiti Carmichaeli water extract (60 mg/kg)Carrageenan-induced paw edema33.9 ± 5.1% inhibition[2]
Total alkaloids of A. carmichaeliiDSS-induced ulcerative colitis in miceInhibition of MPO enzyme and inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ, IL-17A)[6]
Analgesic Activity

The analgesic properties of Aconitum alkaloids are a cornerstone of their traditional use. Animal studies have confirmed these effects. For example, a fermented chloroform (B151607) extract of Aconitum carmichaeli exhibited a potent analgesic effect in the tail clip test in mice, with an ED50 of 0.44 ± 0.12 mg/kg.[4] The unfermented extract showed an even lower ED50 of 0.25 ± 0.04 mg/kg, highlighting the potency of the natural alkaloids.[4] The acetic acid-induced writhing test and the formalin test are other common models used to evaluate the analgesic activity of Aconitum extracts and their constituents.[2]

Compound/Extract Assay ED50 Value Reference
Fermented Aconitum carmichaeli chloroform extractTail clip test (mice)0.44 ± 0.12 mg/kg[4]
Original Aconitum carmichaelii chloroform extractTail clip test (mice)0.25 ± 0.04 mg/kg[4]

Experimental Protocols: A Framework for Future Research

To further investigate the therapeutic potential of Carmichaeline A, standardized and detailed experimental protocols are essential. The following sections outline the methodologies for the isolation of Carmichaeline A and the evaluation of its anti-inflammatory and analgesic properties.

Isolation and Purification of Carmichaeline A

A general procedure for the isolation of diterpenoid alkaloids from Aconitum carmichaelii involves the following steps:

  • Extraction: The air-dried and powdered lateral roots of A. carmichaelii are extracted with 95% ethanol (B145695) under reflux. The resulting extract is concentrated to a semi-solid mass.[7]

  • Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity.[7]

  • Column Chromatography: The n-butanol extract, which is rich in alkaloids, is subjected to column chromatography on silica (B1680970) gel. A gradient elution with a solvent system such as chloroform-methanol is used to separate different fractions.[7]

  • Further Purification: The fractions containing Carmichaeline A are further purified using techniques like Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

G cluster_extraction Extraction & Partitioning cluster_purification Purification Aconitum_Roots Powdered Aconitum Roots Ethanol_Extraction 95% Ethanol Extraction Aconitum_Roots->Ethanol_Extraction Crude_Extract Crude Ethanol Extract Ethanol_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) Crude_Extract->Solvent_Partitioning nBuOH_Extract n-Butanol Extract Solvent_Partitioning->nBuOH_Extract Silica_Gel_CC Silica Gel Column Chromatography nBuOH_Extract->Silica_Gel_CC Fractions Fractions containing Carmichaeline A Silica_Gel_CC->Fractions Sephadex_LH20 Sephadex LH-20 Chromatography Fractions->Sephadex_LH20 Prep_HPLC Preparative HPLC Sephadex_LH20->Prep_HPLC Pure_Carmichaeline_A Pure Carmichaeline A Prep_HPLC->Pure_Carmichaeline_A

Isolation workflow for Carmichaeline A.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay evaluates the ability of Carmichaeline A to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Carmichaeline A for 1 hour.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of Carmichaeline A that inhibits 50% of NO production, is then determined.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

This model assesses the peripheral analgesic activity of Carmichaeline A.

  • Animal Groups: Mice are randomly divided into control, standard (e.g., indomethacin), and Carmichaeline A treatment groups.

  • Administration: Carmichaeline A is administered orally or intraperitoneally at various doses. The control group receives the vehicle.

  • Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group. The ED50 value, the dose that produces a 50% reduction in writhing, can be determined.

Signaling Pathways: Unraveling the Molecular Mechanisms

The anti-inflammatory effects of alkaloids from Aconitum carmichaelii are believed to be mediated through the modulation of key intracellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response, and their inhibition is a key mechanism for many anti-inflammatory drugs.

Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. The MAPK pathway, consisting of kinases such as ERK, JNK, and p38, is also activated by inflammatory stimuli and plays a crucial role in regulating the expression of inflammatory mediators.

It is hypothesized that Carmichaeline A exerts its anti-inflammatory effects by inhibiting the activation of the IKK complex and the phosphorylation of MAPK proteins, thereby preventing the downstream activation of NF-κB and the subsequent inflammatory cascade.

G cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to MAPK->Nucleus activates transcription factors in Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes Carmichaeline_A Carmichaeline A Carmichaeline_A->IKK inhibits Carmichaeline_A->MAPK inhibits

Proposed mechanism of Carmichaeline A.

Conclusion and Future Directions

Carmichaeline A, a key bioactive compound from Aconitum carmichaelii, represents a fascinating bridge between traditional medicinal knowledge and modern scientific inquiry. While historical use and preliminary studies strongly suggest its therapeutic potential as an anti-inflammatory and analgesic agent, further rigorous investigation is required. Future research should focus on obtaining precise quantitative data for pure Carmichaeline A in various pharmacological models, elucidating the specific molecular targets within the NF-κB and MAPK signaling pathways, and exploring its pharmacokinetic and safety profiles. Such studies will be instrumental in unlocking the full therapeutic potential of this ancient remedy for the development of novel and effective treatments for inflammatory and pain-related disorders.

References

No Published Data Found for Preliminary Bioactivity Screening of Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and databases has revealed no specific information regarding the preliminary bioactivity screening of a compound identified as "Carmichaenine A."

Despite a thorough investigation using various search queries related to the biological activities, experimental protocols, and associated data for this compound, no relevant studies or datasets were found. The search results yielded general information on the bioactivity screening of other natural products, such as fungal extracts, coumarin (B35378) derivatives, and cinnamic acid derivatives, but none of these mentioned or provided data for this compound.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways and workflows cannot be fulfilled without foundational research data on this compound.

Researchers, scientists, and drug development professionals interested in the bioactivity of this compound are encouraged to consult primary research literature for any recent publications that may not yet be indexed in major databases. Should preliminary screening data for this compound become publicly available, a technical guide could be developed. At present, the absence of any reported bioactivity precludes further analysis and documentation.

Understanding the Toxicology of Aconitum Alkaloids: A Focus on Carmichaenine A and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aconitum alkaloids, a class of C19-diterpenoid alkaloids isolated from the Aconitum genus, are renowned for their potent physiological effects, which are a double-edged sword of therapeutic potential and severe toxicity.[1][2] This guide delves into the toxicological landscape of these compounds, with a conceptual focus on Carmichaenine A. The primary mechanisms of toxicity revolve around the potent modulation of voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity.[1][2] This document summarizes the available quantitative toxicity data for representative Aconitum alkaloids, details relevant experimental protocols for assessing their toxic effects, and visually maps the key signaling pathways involved.

Quantitative Toxicological Data

The acute toxicity of Aconitum alkaloids is a critical parameter in their study. The following tables summarize the available median lethal dose (LD50) values for well-characterized C19-diterpenoid alkaloids, providing a comparative basis for estimating the potential toxicity of this compound.

Table 1: In Vivo Acute Toxicity Data for Aconitine (B1665448)

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MouseOral1.0[Various Sources]
MouseIntravenous0.100[Various Sources]
MouseIntraperitoneal0.270[Various Sources]
MouseSubcutaneous0.270[Various Sources]
RatIntravenous0.064[Various Sources]

Table 2: In Vivo Acute Toxicity Data for Lappaconitine

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MouseOral25.0[Various Sources]
MouseIntravenous6.1[Various Sources]

Core Toxicological Mechanisms

The toxicity of Aconitum alkaloids is primarily attributed to their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues such as the myocardium, peripheral nerves, and the central nervous system.[1][2]

3.1 Cardiotoxicity

Aconitum alkaloids bind to site 2 of the α-subunit of VGSCs, causing a persistent activation of these channels.[1] This leads to an influx of sodium ions, prolonging the action potential duration and causing membrane depolarization. The sustained sodium influx can trigger arrhythmias, including ventricular tachycardia and fibrillation, which are often the cause of fatality in Aconitum poisoning.

3.2 Neurotoxicity

In the nervous system, the persistent activation of VGSCs leads to membrane depolarization and spontaneous firing of neurons. This can manifest as paresthesia, convulsions, and muscle weakness. The disruption of normal neuronal signaling underlies the potent neurotoxic effects observed with this class of alkaloids.

Key Signaling Pathways in Aconitum Alkaloid Toxicology

Several intracellular signaling pathways are implicated in the toxic effects of Aconitum alkaloids, downstream of or parallel to the primary effect on sodium channels.

4.1 Voltage-Gated Sodium Channel Modulation

The fundamental mechanism of Aconitum alkaloid toxicity is the disruption of normal voltage-gated sodium channel function.

G Mechanism of Aconitum Alkaloid Toxicity on Voltage-Gated Sodium Channels Aconitum_Alkaloid Aconitum Alkaloid (e.g., this compound) VGSC Voltage-Gated Sodium Channel (VGSC) α-subunit, Site 2 Aconitum_Alkaloid->VGSC Binds to Persistent_Activation Persistent Channel Activation VGSC->Persistent_Activation Causes Na_Influx Increased Na+ Influx Persistent_Activation->Na_Influx Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Cardiotoxicity Cardiotoxicity (Arrhythmias) Depolarization->Cardiotoxicity Neurotoxicity Neurotoxicity (Paresthesia, Convulsions) Depolarization->Neurotoxicity

Caption: Aconitum alkaloid binding to VGSCs leads to cardiotoxicity and neurotoxicity.

4.2 p38/MAPK Signaling Pathway

Studies on aconitine have shown activation of the p38 Mitogen-Activated Protein Kinase (p38/MAPK) pathway, which is involved in cellular stress responses, inflammation, and apoptosis.

G Aconitine-Induced Activation of the p38/MAPK Signaling Pathway Aconitine Aconitine Cellular_Stress Cellular Stress (e.g., ROS production) Aconitine->Cellular_Stress p38_MAPK p38 MAPK Activation Cellular_Stress->p38_MAPK Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Apoptosis_Inflammation Apoptosis & Inflammation Downstream_Targets->Apoptosis_Inflammation

Caption: Aconitine induces cellular stress, activating the p38/MAPK pathway.

4.3 Apoptosis Signaling Pathway

Aconitum alkaloids can induce apoptosis, or programmed cell death, in various cell types, including cardiomyocytes. This process is often mediated by the mitochondrial pathway.

G Mitochondrial-Mediated Apoptosis Induced by Aconitine Aconitine Aconitine Bax Bax (pro-apoptotic) Upregulation Aconitine->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation Aconitine->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Aconitine induces apoptosis via the mitochondrial pathway.

Experimental Protocols

The following sections outline standardized experimental protocols for assessing the key toxicological endpoints of Aconitum alkaloids.

5.1 In Vivo Acute Toxicity Assessment (LD50 Determination)

This protocol describes the determination of the median lethal dose (LD50) in a rodent model.

G Workflow for In Vivo Acute Toxicity (LD50) Determination Animal_Selection Animal Selection (e.g., Mice, Rats) Dose_Groups Establish Dose Groups (e.g., 5-6 groups) Animal_Selection->Dose_Groups Administration Compound Administration (e.g., Oral, IV, IP) Dose_Groups->Administration Observation Observation Period (e.g., 7-14 days) Administration->Observation Data_Collection Data Collection (Mortality, Clinical Signs) Observation->Data_Collection LD50_Calculation LD50 Calculation (e.g., Probit Analysis) Data_Collection->LD50_Calculation

Caption: Standard workflow for determining the LD50 of a test compound.

Methodology:

  • Animal Model: Healthy, young adult rodents (e.g., Swiss albino mice or Wistar rats) of a single sex are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: The test compound (e.g., this compound) is dissolved or suspended in a suitable vehicle (e.g., saline, DMSO).

  • Dose Administration: A range of doses is administered to different groups of animals via the desired route (e.g., oral gavage, intravenous injection). A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (typically 7 to 14 days).

  • Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using statistical methods such as the probit analysis.

5.2 In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G Workflow for In Vitro Cytotoxicity (MTT) Assay Cell_Seeding Cell Seeding (e.g., H9c2 Cardiomyocytes) Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubation Period (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilization of Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (e.g., 570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

References

Carmichaenine A: A Comprehensive Technical Guide on Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, is a compound of significant interest in pharmacological research. As with many complex natural products, understanding its stability and degradation profile is paramount for accurate scientific investigation and potential therapeutic development. This technical guide provides a detailed overview of the stability of this compound, summarizing available data, outlining experimental protocols for stability assessment, and visualizing key processes to aid in the design and interpretation of research.

Diterpenoid alkaloids, as a class, are known to be susceptible to structural changes under various environmental conditions. Factors such as pH, temperature, and light can induce degradation, leading to the formation of related substances with altered chemical properties and biological activities. For instance, the hydrolysis of the ester linkages is a common degradation pathway for aconitine-type alkaloids, resulting in less toxic monoester and non-esterified derivatives. Given these inherent characteristics, a thorough understanding of this compound's stability is crucial for ensuring the integrity of analytical measurements and for the development of stable formulations.

Physicochemical Properties and General Stability

This compound is generally characterized as being stable under standard laboratory conditions. However, it exhibits sensitivity to certain environmental factors. Preliminary assessments indicate that the compound is particularly susceptible to degradation in the presence of light and moisture. Furthermore, it may undergo chemical transformations in strongly acidic or basic environments.

Quantitative Stability Data

While specific quantitative kinetic studies on the degradation of pure this compound are limited in publicly available literature, data from studies on closely related C19-diterpenoid alkaloids, such as aconitine (B1665448), provide valuable insights into its likely stability profile. The primary degradation pathway for these alkaloids is hydrolysis.

Table 1: Stability of Related Diterpenoid Alkaloids in Various Solvents

SolventStability (Half-life, t½)Reference Compound(s)
Acetonitrile (B52724)> 5 monthsAconitine, Mesaconitine, Hypaconitine, Jesaconitine
Tetrahydrofuran> 5 monthsAconitine, Mesaconitine, Hypaconitine, Jesaconitine
Diluted Hydrochloric Acid> 5 monthsAconitine, Mesaconitine, Hypaconitine, Jesaconitine
Methanol (B129727)< 1 monthAconitine, Mesaconitine, Hypaconitine, Jesaconitine
Ethanol (B145695)< 1 monthAconitine, Mesaconitine, Hypaconitine, Jesaconitine
Alkaline Solution (pH > 7)< 1 dayAconitine, Mesaconitine, Hypaconitine, Jesaconitine

Table 2: Effect of pH and Temperature on the Hydrolysis of Aconitine

pHTemperature (°C)Observation
6.0AmbientStable
7.4AmbientHigher hydrolysis rate compared to pH 6.0
7.4ElevatedSignificantly increased hydrolysis rate

These data strongly suggest that this compound is likely to be most stable in neutral to slightly acidic aqueous solutions and in aprotic organic solvents. Conversely, exposure to alkaline conditions and protic solvents like methanol and ethanol should be minimized to prevent degradation.

Degradation Pathways

The principal degradation pathway for this compound and related diterpenoid alkaloids is hydrolysis. This process typically involves the cleavage of the ester groups present in the molecule. For diester-diterpenoid alkaloids, this occurs in a stepwise manner, first yielding a monoester derivative and subsequently the fully hydrolyzed amine-diterpenoid alkaloid. These hydrolysis products generally exhibit significantly lower toxicity than the parent compound.

Heating can accelerate this hydrolysis process. Additionally, under dry heat conditions, pyrolysis can occur, leading to the formation of pyro-derivatives. For example, heating of aconitine results in the formation of pyroaconitine.

Experimental Protocols for Stability and Degradation Studies

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be stable, such as acetonitrile or a slightly acidic aqueous buffer (e.g., pH 4.5). The concentration should be accurately known and suitable for the chosen analytical method.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis. Due to the high reactivity of Aconitum alkaloids in basic conditions, milder conditions (e.g., 0.01 M NaOH or room temperature) might be necessary.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Heat the solid compound in an oven at a specified temperature (e.g., 105°C) for a set duration. Alternatively, heat the stock solution at a specified temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period. A control sample should be kept in the dark.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate, pH can be adjusted to be slightly basic to improve peak shape for alkaloids) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., ~235 nm) or MS detection for better identification of degradation products.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Visualizations

Logical Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock_solution Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) stock_solution->base oxidation Oxidation (e.g., 3% H2O2, RT) stock_solution->oxidation thermal Thermal Degradation (e.g., 60°C) stock_solution->thermal photo Photodegradation (UV/Vis Light) stock_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralize (if needed) sampling->neutralization hplc_analysis Analyze by Stability-Indicating HPLC-UV/MS neutralization->hplc_analysis degradation_profile Establish Degradation Profile hplc_analysis->degradation_profile pathway_id Identify Degradation Pathways degradation_profile->pathway_id method_validation Validate Analytical Method pathway_id->method_validation

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathway of this compound

Degradation_Pathway Carmichaenine_A This compound (Diester-diterpenoid alkaloid) Monoester_Derivative Monoester Derivative Carmichaenine_A->Monoester_Derivative Hydrolysis (Heat/Base) Amine_Alkaloid Amine-diterpenoid Alkaloid Monoester_Derivative->Amine_Alkaloid Hydrolysis (Heat/Base)

Caption: Simplified potential hydrolysis pathway for this compound.

Conclusion

The stability of this compound is a critical factor for researchers in the fields of natural product chemistry, pharmacology, and drug development. Based on the available data for related Aconitum alkaloids, this compound is expected to be susceptible to hydrolysis, particularly under alkaline and/or heated conditions, and may also be sensitive to light. To ensure the reliability of research findings, it is imperative to handle and store this compound under appropriate conditions, minimizing exposure to destabilizing factors.

For any quantitative work, the development and validation of a stability-indicating analytical method are essential. The forced degradation studies and HPLC methodology outlined in this guide provide a robust framework for establishing the intrinsic stability of this compound and for identifying and controlling its potential degradation products. Further research focusing specifically on the degradation kinetics of this compound will be invaluable for its future development and application.

Key Characteristics of C19-Diterpenoid Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core characteristics of C19-diterpenoid alkaloids, a complex and pharmacologically significant class of natural products. Found predominantly in plant genera such as Aconitum and Delphinium, these alkaloids have garnered significant attention for their diverse biological activities, ranging from high toxicity to potent therapeutic effects.[1][2][3][4][5][6][7][8] This document aims to be a comprehensive resource, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological and experimental workflows to aid in research and drug development endeavors.

Chemical Structure and Classification

C19-diterpenoid alkaloids are characterized by a complex hexacyclic or heptacyclic C19-norditerpenoid skeleton.[1][2][4][5][6][7][8] The intricate stereochemistry and diverse array of functional groups, including ester and methoxy (B1213986) moieties, contribute to their wide range of biological activities.[1][2][4][5][6][7][8] They are broadly classified into several types based on their skeletal structure, with the most common being the aconitine (B1665448) and lycoctonine (B1675730) types.

Aconitine-type alkaloids , such as aconitine, mesaconitine, and hypaconitine, are often characterized by the presence of an acetyl group at C-8 and a benzoyl group at C-14, which are significant contributors to their high toxicity.[9] The lycoctonine-type alkaloids possess a different arrangement of substituents and are generally less toxic.

Biological Activities and Pharmacological Potential

C19-diterpenoid alkaloids exhibit a broad spectrum of pharmacological activities, making them a fertile ground for drug discovery. These activities include:

  • Neurotoxicity and Analgesia: Many C19-diterpenoid alkaloids, particularly the aconitine type, are potent neurotoxins that act by modulating voltage-gated sodium channels.[10][11] This mechanism, while responsible for their toxicity, also underlies their potent analgesic effects, which have been explored for the management of chronic pain.

  • Anti-inflammatory Effects: Several C19-diterpenoid alkaloids have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways such as the NF-κB and p38 MAPK pathways.

  • Anticancer Activity: A growing body of research indicates the potential of C19-diterpenoid alkaloids as anticancer agents. They can induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines.[4][12]

  • Cardiotonic and Antiarrhythmic Effects: Certain C19-diterpenoid alkaloids have shown positive inotropic effects on the heart, suggesting their potential in treating cardiac conditions. However, the therapeutic window is often narrow due to the risk of inducing arrhythmias.[13][14][15][16]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for representative C19-diterpenoid alkaloids, providing a comparative overview of their toxicity and therapeutic potential.

Table 1: Toxicity Data (LD50) of Selected C19-Diterpenoid Alkaloids

AlkaloidAnimal ModelRoute of AdministrationLD50 ValueReference
AconitineMouseOral1.8 mg/kg[2][4]
AconitineMouseIntravenous0.068 mg/kg[9]
HypaconitineMouseSubcutaneous1.9 mg/kg[3]
HypaconitineMouseOral2.8 mg/kg[17]
MesaconitineMouseOral1.9 mg/kg[9][18]
DelphinineRabbit/Dog-1.5-3.0 mg/kg[6]

Table 2: In Vitro Anticancer Activity (IC50) of Selected C19-Diterpenoid Alkaloids and Derivatives

CompoundCancer Cell LineIC50 Value (µM)Reference
AconitineKBv200 (Oral Squamous Cell Carcinoma)224.91 µg/mL[4]
8-O-Azeloyl-14-benzoylaconineHCT-15 (Colon Cancer)~10-20[4]
8-O-Azeloyl-14-benzoylaconineA549 (Lung Cancer)~10-20[4]
8-O-Azeloyl-14-benzoylaconineMCF-7 (Breast Cancer)~10-20[4]
AC linoleateMCF-7 (Breast Cancer)7.58[12]
AC linoleateMCF-7/ADR (Drug-Resistant Breast Cancer)7.02[12]
Compound 22aHL-60 (Leukemia)Potent (Specific value not provided)[12]
Compound 22aK562 (Leukemia)Potent (Specific value not provided)[12]
Compound 23SK-OV-3 (Ovarian Cancer)43.78[12]

Table 3: Anti-inflammatory and Analgesic Activity of Selected C19-Diterpenoid Alkaloids

CompoundAssayAnimal ModelED50/IC50 ValueReference
HypaconitineAcetic acid-induced writhingMouse0.1 mg/kg[3]
HypaconitineCarrageenan-induced paw edemaMouse0.025 mg/kg (prevents edema)[3]
8-O-deacetyl-8-O-ethylcrassicauline AAcetic acid-induced abdominal constrictionMouse0.0972 mg/kg[19]
8-O-ethylyunaconitineAcetic acid-induced abdominal constrictionMouse0.0591 mg/kg[19]
Crassicauline AAcetic acid-induced abdominal constrictionMouse0.0480 mg/kg[19]

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of C19-diterpenoid alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Modulation of Voltage-Gated Sodium Channels

A primary mechanism of action for many aconitine-type alkaloids is the modulation of voltage-gated sodium channels (VGSCs). By binding to site 2 of the α-subunit of the channel, these alkaloids cause a persistent activation, leading to membrane depolarization and subsequent neurotoxic effects. This interaction is also the basis for their analgesic properties.

cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Depolarization Persistent Membrane Depolarization VGSC->Depolarization Causes Persistent Activation Alkaloid C19-Diterpenoid Alkaloid (e.g., Aconitine) Alkaloid->VGSC Binds to Site 2 Effect Neurotoxicity / Analgesia Depolarization->Effect

Modulation of Voltage-Gated Sodium Channels by C19-Diterpenoid Alkaloids.
Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of some C19-diterpenoid alkaloids are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response. Its inhibition by these alkaloids leads to a downstream reduction in the expression of pro-inflammatory cytokines.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB->p1 Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates Alkaloid C19-Diterpenoid Alkaloid Alkaloid->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway.
Activation of the p38 MAPK Signaling Pathway

Certain C19-diterpenoid alkaloids can induce cellular responses, such as apoptosis in cancer cells, through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is involved in cellular stress responses.

Alkaloid C19-Diterpenoid Alkaloid MKK MKK3/6 Alkaloid->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates & Activates Downstream Downstream Targets (e.g., Transcription Factors) p38->Downstream Phosphorylates Response Cellular Response (e.g., Apoptosis) Downstream->Response Leads to

Activation of the p38 MAPK Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of C19-diterpenoid alkaloids.

Alkaloid Extraction and Isolation

A general workflow for the extraction and isolation of C19-diterpenoid alkaloids from plant material is outlined below.

Start Plant Material (e.g., Aconitum roots) Grind Grinding and Pulverization Start->Grind Extract Extraction with Methanol/Ethanol Grind->Extract Filter Filtration and Concentration Extract->Filter AcidBase Acid-Base Partitioning (e.g., with HCl and NaOH) Filter->AcidBase Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) AcidBase->Chromatography Isolate Isolation of Pure C19-Diterpenoid Alkaloids Chromatography->Isolate

General Workflow for Alkaloid Extraction and Isolation.

Protocol for Acid-Base Extraction:

  • Maceration: The powdered plant material is macerated with an acidic aqueous solution (e.g., 0.5% HCl) to convert the alkaloids into their water-soluble salt forms.

  • Filtration: The mixture is filtered to remove solid plant debris.

  • Basification: The acidic extract is made alkaline (e.g., with NH4OH to pH 9-10) to convert the alkaloid salts back to their free base form.

  • Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane) to transfer the free base alkaloids into the organic phase.

  • Concentration: The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid extract.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the C19-diterpenoid alkaloid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the C19-diterpenoid alkaloid or a reference drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[20][21][22]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1][20][21][22][23]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Analgesic Activity (Hot Plate Test)

The hot plate test is used to assess the central analgesic activity of compounds.[24][25][26][27]

Protocol:

  • Baseline Latency: Place each animal (typically a mouse or rat) on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the time it takes for the animal to exhibit a pain response (e.g., licking its paws or jumping).[5][24][25][26][27] This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[24][25]

  • Compound Administration: Administer the C19-diterpenoid alkaloid or a reference analgesic (e.g., morphine) to the animals.

  • Post-treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record their reaction times.

  • Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect. The results are often expressed as the percentage of the maximum possible effect (%MPE).

Electrophysiology (Patch-Clamp Technique)

The patch-clamp technique is used to study the effects of C19-diterpenoid alkaloids on ion channels, particularly voltage-gated sodium channels.

Protocol (Whole-Cell Configuration):

  • Cell Preparation: Prepare isolated cells (e.g., dorsal root ganglion neurons or cardiomyocytes) or cultured cells expressing the ion channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill them with an appropriate internal solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage or Current Clamp: Clamp the membrane potential at a holding potential and apply voltage steps to elicit ionic currents, or clamp the current to measure changes in membrane potential.

  • Compound Application: Perfuse the C19-diterpenoid alkaloid onto the cell and record the changes in the ionic currents or membrane potential.

  • Data Analysis: Analyze the effects of the compound on various channel properties, such as current amplitude, activation and inactivation kinetics, and voltage-dependence of gating.

Conclusion

C19-diterpenoid alkaloids represent a fascinating and challenging class of natural products with immense therapeutic potential. Their complex chemistry and diverse pharmacology offer a rich landscape for scientific exploration. This technical guide provides a foundational resource for researchers, summarizing key data, outlining critical experimental procedures, and visualizing the intricate biological pathways they modulate. A thorough understanding of these characteristics is paramount for the continued investigation and development of C19-diterpenoid alkaloids as novel therapeutic agents.

References

The Pharmacology of Aconitum Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical constituents, mechanisms of action, and toxicological profiles of Aconitum species, tailored for researchers, scientists, and drug development professionals.

The genus Aconitum, commonly known as aconite, monkshood, or wolfsbane, encompasses over 250 species of flowering plants belonging to the Ranunculaceae family. For centuries, these plants have been a double-edged sword in traditional medicine, recognized for their potent therapeutic effects, particularly in pain management, as well as their extreme toxicity. This guide provides a comprehensive overview of the pharmacology of Aconitum species, with a focus on their active alkaloids, mechanisms of action, and toxicological implications.

Active Pharmacological Constituents

The primary bioactive compounds in Aconitum species are a group of highly toxic C19-diterpenoid alkaloids. These can be broadly classified into three main types based on their chemical structure:

  • Diester-diterpenoid alkaloids (DDAs): These are the most toxic and include aconitine (B1665448), mesaconitine, and hypaconitine. They are characterized by the presence of two ester groups.

  • Monoester-diterpenoid alkaloids (MDAs): These are less toxic than DDAs and are formed by the hydrolysis of one of the ester groups. Examples include benzoylaconine, benzoylmesaconine, and benzoylhypaconine.

  • Alkylamine-diterpenoid alkaloids: These lack ester groups and are considered the least toxic.

The toxicity of Aconitum preparations is primarily attributed to the concentration of DDAs. Traditional processing methods, such as boiling or steaming, aim to hydrolyze these diester alkaloids into their less toxic monoester and alkylamine forms.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The pharmacological and toxicological effects of Aconitum alkaloids are primarily mediated through their interaction with voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.

Aconitine and other DDAs bind with high affinity to site 2 of the α-subunit of VGSCs.[1] This binding prevents the channels from inactivating, leading to a persistent influx of sodium ions into the cell. The consequences of this prolonged sodium influx are multifaceted:

  • Persistent membrane depolarization: This leads to a state of constant cellular excitation.

  • Increased intracellular calcium: The sustained sodium influx can reverse the direction of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium.[2]

  • Cellular dysfunction and apoptosis: The resulting ionic imbalance and calcium overload can trigger downstream signaling cascades, leading to oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).[2][3][4]

The following diagram illustrates the primary signaling pathway of aconitine-induced toxicity:

Aconitine_Signaling_Pathway Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Na_Influx Persistent Na+ Influx VGSC->Na_Influx Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_Influx->NCX Ca_Influx Increased Intracellular Ca2+ NCX->Ca_Influx Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria p38 p38 MAPK Activation Ca_Influx->p38 ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Apoptosis Bax Bax (pro-apoptotic) Up-regulation p38->Bax Bcl2 Bcl-2 (anti-apoptotic) Down-regulation p38->Bcl2 Bax->Apoptosis Bcl2->Apoptosis

Caption: Aconitine-induced cellular toxicity signaling cascade.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for the major diester-diterpenoid alkaloids found in Aconitum species.

Table 1: Toxicological Data (LD50)
AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)
AconitineMouseOral1.8
MesaconitineMouseOral1.9
HypaconitineMouseOral5.8
Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)
AlkaloidCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Aconitine5.56~1.0Varies
Mesaconitine17.30~1.0Varies
Hypaconitine17.78~0.5Varies

Note: AUC (Area Under the Curve) values can vary significantly depending on the specific Aconitum preparation and dosage.[5]

Table 3: Inhibitory Concentrations (IC50) on Voltage-Gated Sodium Channels
AlkaloidChannel SubtypeCell LineIC50
Bulleyaconitine ANav1.3 (resting)HEK293995.6 nM
Bulleyaconitine ANav1.7 (resting)HEK293125.7 nM[6]
Bulleyaconitine ANav1.8 (resting)HEK293151.2 µM[6]
Bulleyaconitine ANav1.3 (inactivated)HEK29320.3 pM[6]
Bulleyaconitine ANav1.7 (inactivated)HEK293132.9 pM[6]
Bulleyaconitine ANav1.8 (inactivated)HEK29318.0 µM[6]
Lappaconitine (B608462)Nav1.7HEK29327.67 µM[7]

Detailed Experimental Protocols

This section outlines methodologies for key experiments in the pharmacological study of Aconitum species.

Extraction and Quantification of Aconitum Alkaloids

The following diagram illustrates a typical workflow for the extraction and analysis of Aconitum alkaloids from plant material.

Extraction_Workflow Plant_Material Dried Aconitum Plant Material (e.g., roots) Grinding Grinding to Powder Plant_Material->Grinding Extraction Solvent Extraction (e.g., Ethanol (B145695)/Ammonia) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (e.g., Solid Phase Extraction) Concentration->Purification Analysis HPLC-MS/MS Analysis Purification->Analysis Quantification Quantification of Alkaloids Analysis->Quantification

Caption: General workflow for Aconitum alkaloid extraction and analysis.

Protocol: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Alkaloid Quantification

  • Sample Preparation:

    • Accurately weigh powdered Aconitum plant material.

    • Extract with a suitable solvent system (e.g., 70% ethanol with 0.5% ammonia) using ultrasonication.

    • Centrifuge the extract and collect the supernatant.

    • Perform solid-phase extraction (SPE) for cleanup and concentration of the alkaloids.

    • Reconstitute the dried extract in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of each target alkaloid.

    • Optimize parameters such as capillary voltage, gas flow, and collision energy for each analyte.

  • Quantification:

    • Generate a calibration curve using certified reference standards of aconitine, mesaconitine, and hypaconitine.

    • Quantify the alkaloids in the samples by comparing their peak areas to the calibration curve.

In Vivo Cardiotoxicity Assessment in Rats

Protocol: Electrocardiogram (ECG) Monitoring in Anesthetized Rats

  • Animal Preparation:

    • Anesthetize male Sprague-Dawley rats with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.).

    • Place the rat in a supine position on a heating pad to maintain body temperature.

  • ECG Recording:

    • Insert subcutaneous needle electrodes into the limbs for a standard Lead II configuration.

    • Connect the electrodes to an ECG amplifier and a data acquisition system.

    • Record a baseline ECG for at least 15 minutes to ensure stability.

  • Drug Administration:

    • Administer the Aconitum extract or isolated alkaloid intravenously (i.v.) or intraperitoneally (i.p.).

    • Continuously record the ECG throughout the experiment.

  • Data Analysis:

    • Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval.

    • Identify and quantify the incidence of arrhythmias, such as ventricular premature beats, ventricular tachycardia, and atrioventricular block.

In Vitro Neurotoxicity Assessment

Protocol: Patch-Clamp Electrophysiology on Cultured Neurons

  • Cell Culture:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips.

  • Patch-Clamp Recording:

    • Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with an external recording solution.

    • Use a glass micropipette filled with an internal solution to form a high-resistance seal (gigaohm seal) with the membrane of a single neuron.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • In voltage-clamp mode, hold the membrane potential at a set value (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.

    • Record baseline sodium currents.

    • Perfuse the chamber with a solution containing the Aconitum alkaloid of interest at various concentrations.

    • Record the changes in sodium current amplitude, activation, and inactivation kinetics.

  • Data Analysis:

    • Measure the peak sodium current at each voltage step before and after drug application.

    • Construct current-voltage (I-V) relationships and steady-state inactivation curves.

    • Determine the IC50 value for the inhibition of the sodium current.

The following diagram outlines the workflow for a rodent pharmacokinetic study of Aconitum alkaloids.

PK_Workflow Animal_Dosing Oral or IV Administration of Aconitum Extract/Alkaloid to Rodents Blood_Sampling Serial Blood Sampling (e.g., via tail vein) at Pre-defined Time Points Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation by Centrifugation Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation, Extraction) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis of Alkaloid Concentrations Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LCMS_Analysis->PK_Modeling

Caption: Workflow for a pharmacokinetic study of Aconitum alkaloids.

Conclusion

The pharmacological and toxicological properties of Aconitum species are intrinsically linked to their diterpenoid alkaloid content, primarily the highly potent diester-diterpenoid alkaloids. Their primary mechanism of action involves the persistent activation of voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity. A thorough understanding of their quantitative pharmacology, pharmacokinetics, and mechanisms of toxicity is essential for mitigating the risks associated with their traditional use and for exploring their potential therapeutic applications in a controlled and scientific manner. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working with these complex and powerful natural products.

References

Methodological & Application

Application Notes and Protocols: Quantification of Carmichaenine A in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum carmichaeli. These plants have a long history of use in traditional medicine, but their therapeutic applications are limited by the narrow therapeutic window of their constituent alkaloids. Accurate and sensitive quantification of these compounds in plant extracts is therefore crucial for quality control, standardization, and toxicological assessment. This document provides a detailed protocol for the quantification of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for the accurate quantification of this compound, minimizing matrix effects and ensuring high recovery.

Materials:

  • Plant material (e.g., roots of Aconitum carmichaeli)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Syringe filters (0.22 µm, PTFE)

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • Drying and Grinding: Dry the plant material at 60°C until a constant weight is achieved. Grind the dried material into a fine powder (approximately 60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 70% methanol containing 0.1% formic acid.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Filtration and Dilution:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

    • Dilute the filtered extract with the initial mobile phase if the concentration of this compound is expected to be high.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good separation of diterpenoid alkaloids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % B
    0.0 10
    2.0 30
    8.0 70
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The selection of precursor and product ions is critical for selectivity and sensitivity. Based on the structure of this compound (Molecular Weight: 541.68 g/mol , Formula: C31H43NO7) and the known fragmentation patterns of similar diterpenoid alkaloids, a proposed MRM transition is provided.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound542.3482.320025
Internal StandardUser DefinedUser Defined200User Defined

Note: The proposed product ion (m/z 482.3) corresponds to the neutral loss of acetic acid (60 Da) from the precursor ion, a common fragmentation pathway for aconitine-type alkaloids. These parameters should be optimized on the specific instrument being used.

Data Presentation

Quantitative data for this compound is not widely available in the literature. To provide a reference for expected concentrations of related major alkaloids in Aconitum species, the following table summarizes representative quantitative data for aconitine, mesaconitine, and hypaconitine (B608023) from a study on Aconitum carmichaeli[1].

AlkaloidConcentration in Raw A. carmichaeli (mg/g)
Aconitine0.02
Mesaconitine0.03
Hypaconitine0.28
Benzoylaconitine0.12
Benzoylhypaconine0.28
Benzoylmesaconine0.44
This compound Data not available

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Drying & Grinding sp2 Solvent Extraction sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Filtration sp3->sp4 lc LC Separation sp4->lc ms MS/MS Detection (MRM) lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2

Figure 1. Experimental workflow for this compound quantification.
Logical Relationship of the Analytical Method

This diagram outlines the logical steps and considerations for the LC-MS/MS method development and validation.

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation compound This compound (Analyte) ms_params MS/MS Parameters (Precursor/Product Ions, CE) compound->ms_params sample Plant Extract (Matrix) lc_params LC Parameters (Column, Mobile Phase, Gradient) sample->lc_params linearity Linearity lc_params->linearity ms_params->linearity accuracy Accuracy precision Precision quant Quantitative Result accuracy->quant lod_loq LOD/LOQ precision->quant lod_loq->quant

Figure 2. Key components of the LC-MS/MS analytical method.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plant extracts using LC-MS/MS. The described methodology, from sample preparation to data analysis, offers a robust framework for researchers in natural product chemistry, pharmacology, and drug development. The provided diagrams visually summarize the key experimental and logical steps, enhancing the clarity and usability of the protocol. While quantitative data for this compound remains to be extensively reported, the presented protocol provides a solid foundation for its accurate determination, contributing to the safety and efficacy of botanical products containing Aconitum species.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for "Carmichaenine A" did not yield specific in vitro cell culture assay data, signaling pathway information, or established experimental protocols under this name. It is possible that "this compound" is a novel or less-studied compound, or there may be an alternative name or spelling. The Aconitine alkaloids, isolated from plants of the Aconitum genus, such as Aconitum carmichaelii, are known to possess significant anti-inflammatory and analgesic effects[1]. This document, therefore, provides generalized protocols and application notes based on the activities of related compounds and common in vitro assays for assessing anti-inflammatory and cytotoxic effects. These can serve as a foundational guide for initiating research on a new compound like this compound.

Introduction to Potential Applications

Based on the known activities of analogous natural products, this compound could potentially be investigated for the following in vitro effects:

  • Anti-inflammatory Activity: Many natural compounds exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway[2][3][4]. Assays can be designed to measure the inhibition of pro-inflammatory mediators.

  • Cytotoxicity and Apoptosis Induction: Natural products are a rich source of anti-cancer agents that can induce apoptosis in tumor cells[5][6][7]. A series of assays can determine the cytotoxic potential and the mechanism of cell death induced by this compound.

Experimental Protocols

The following are detailed protocols for foundational in vitro assays to characterize the biological activity of a novel compound like this compound.

Cell Viability and Cytotoxicity Assays

A crucial first step is to determine the effect of this compound on cell viability and to establish a dose-response curve.

2.1.1. MTT/MTS Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability[8][9]. Viable cells with active metabolism convert tetrazolium salts (MTT or MTS) into a colored formazan (B1609692) product[8].

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate for another 15 minutes with shaking to dissolve the formazan crystals[8].

    • For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C[8][9].

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2.1.2. Calcein AM Assay for Live Cell Staining

Calcein AM is a cell-permeant dye that is converted by intracellular esterases in live cells to the fluorescent calcein, providing a direct measure of cell viability[10][11].

Protocol:

  • Follow steps 1-3 from the MTT/MTS assay protocol.

  • Staining: Prepare a 2 µM working solution of Calcein AM in a suitable buffer like PBS or HBSS. Remove the treatment medium, wash the cells with PBS, and add 100 µL of the Calcein AM working solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light[10].

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm[11].

Apoptosis Assays

If this compound shows cytotoxic effects, the following assays can elucidate if the mechanism involves apoptosis.

2.2.1. Nuclear Staining with Hoechst 33342 or DAPI

These fluorescent dyes bind to DNA and can be used to visualize nuclear morphology. Apoptotic cells often exhibit condensed or fragmented nuclei.

Protocol:

  • Seed and treat cells on glass coverslips or in clear-bottomed plates as described previously.

  • Fixation (Optional but Recommended for DAPI): Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Staining: Add Hoechst 33342 (1 µg/mL) or DAPI (300 nM) solution and incubate for 10-15 minutes.

  • Imaging: Wash the cells with PBS and visualize the nuclear morphology using a fluorescence microscope.

2.2.2. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by live and early apoptotic cells.

Protocol:

  • Seed and treat cells in 6-well plates.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Anti-inflammatory Assays

2.3.1. Measurement of Nitric Oxide (NO) Production

In inflammatory conditions, macrophages can be stimulated to produce nitric oxide. The Griess assay measures nitrite (B80452), a stable product of NO.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.

2.3.2. Western Blot Analysis of the NF-κB Pathway

The NF-κB pathway is a key regulator of inflammation[4]. Western blotting can be used to measure the levels of key proteins in this pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB[3][12][13].

Protocol:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineTreatment Duration (h)IC50 (µM)
Cell Line A24
48
72
Cell Line B24
48
72

Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition
Control-
LPS (1 µg/mL)-
This compound + LPSConc. 1
Conc. 2
Conc. 3

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Interpretation start This compound viability Cell Viability Assays (MTT, Calcein AM) start->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assays (Annexin V, Nuclear Staining) ic50->apoptosis anti_inflammatory Anti-inflammatory Assays (Griess, Western Blot) ic50->anti_inflammatory data_analysis Data Analysis apoptosis->data_analysis anti_inflammatory->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in vitro evaluation of this compound.

NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Carmichaenine_A This compound Carmichaenine_A->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) p_IkB p-IκBα NFkB NF-κB (p65/p50) NFkB_IkB->p_IkB Phosphorylation NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Release of NF-κB Ub Ubiquitination p_IkB->Ub Degradation Proteasomal Degradation Ub->Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation NFkB_active_nuc NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) NFkB_active_nuc->Inflammatory_Genes Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Synthesis of Carmichaenine A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed techniques for the synthesis of derivatives of Carmichaenine A, a complex C19-diterpenoid alkaloid. Due to the absence of a published total synthesis of this compound, this document outlines a plausible synthetic strategy based on established methodologies for related aconitine-type alkaloids. The protocols detailed herein are intended to serve as a foundational guide for the chemical synthesis of this compound analogues for further research and drug discovery.

Introduction to this compound

This compound is a naturally occurring aconitine-type C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli[1]. Its complex polycyclic structure, featuring a dense array of stereocenters and oxygenation, presents a significant synthetic challenge and a compelling target for the development of novel therapeutic agents. The core scaffold of this compound is a formidable target for synthetic chemists, and the ability to generate derivatives is crucial for exploring structure-activity relationships (SAR).

Chemical Structure of this compound:

  • Molecular Formula: C₃₁H₄₃NO₇[1]

  • CAS Number: 2065228-59-1[1]

  • SMILES: O--INVALID-LINK--C(C(N2CC)C3[C@@H]4OC)(--INVALID-LINK--([H])[C@H]6[C@@]3(C[C@@H]5OC)OC(C7=CC=CC=C7)=O)[C@@]4([H])[C@@]1(C2)COC

Proposed Retrosynthetic Analysis of the this compound Scaffold

The synthesis of a complex molecule like this compound necessitates a convergent and stereocontrolled approach. The following retrosynthetic analysis breaks down the molecule into more readily accessible precursors, drawing inspiration from successful total syntheses of other aconitine-type alkaloids.

A key disconnection strategy for aconitine (B1665448) alkaloids involves the late-stage formation of the intricate cage-like structure. A plausible retrosynthesis of the core of this compound is outlined below.

G Carmichaenine_A This compound Core Intermediate_1 Late-Stage Intermediate (Pentacyclic Amine) Carmichaenine_A->Intermediate_1 Functional Group Interconversion Intermediate_2 Key Tricyclic Ketone Intermediate_1->Intermediate_2 Ring-Closing (e.g., Mannich/Michael) Intermediate_3 Bicyclic Precursor Intermediate_2->Intermediate_3 Wagner-Meerwein Rearrangement Starting_Material_A Substituted Cyclohexenone Intermediate_3->Starting_Material_A Diels-Alder Cycloaddition Starting_Material_B Functionalized Alkene Intermediate_3->Starting_Material_B

Caption: Retrosynthetic analysis of the this compound core.

Proposed Synthetic Pathway and Key Methodologies

The forward synthesis would involve the construction of a key bicyclic intermediate via a Diels-Alder reaction, followed by a pivotal Wagner-Meerwein rearrangement to establish the characteristic bridged system of the aconitine core. Subsequent ring closures and functional group manipulations would lead to the final pentacyclic amine, which can then be further elaborated to this compound or its derivatives.

Synthesis of the Bicyclic Precursor

The initial phase of the synthesis would focus on the construction of a bicyclo[2.2.2]octane system. A plausible approach is a Diels-Alder reaction between a substituted cyclohexenone and a functionalized diene.

Experimental Protocol: Diels-Alder Cycloaddition

  • Reaction Setup: To a solution of a suitable substituted cyclohexenone (1.0 eq) in toluene (B28343) (0.1 M) is added a diene (1.5 eq) and a Lewis acid catalyst (e.g., Et₂AlCl, 0.2 eq) at -78 °C under an inert atmosphere.

  • Reaction Execution: The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclic adduct.

Wagner-Meerwein Rearrangement

A cornerstone in the synthesis of many aconitine alkaloids is the Wagner-Meerwein rearrangement to convert the bicyclo[2.2.2]octane system to the thermodynamically more stable bicyclo[3.2.1]octane core.

Experimental Protocol: Wagner-Meerwein Rearrangement

  • Substrate Preparation: The bicyclic adduct from the previous step is converted to a suitable precursor for rearrangement, typically by introducing a leaving group adjacent to the migrating bond. This can be achieved through epoxidation followed by treatment with a Lewis acid.

  • Reaction Execution: To a solution of the epoxy-bicyclo[2.2.2]octane precursor (1.0 eq) in anhydrous dichloromethane (B109758) (0.05 M) at -78 °C is added a Lewis acid (e.g., BF₃·OEt₂, 1.2 eq).

  • Monitoring and Quenching: The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • Purification: The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting rearranged bicyclo[3.2.1]octane product is purified by column chromatography.

Formation of the Polycyclic Core and Synthesis of Derivatives

The construction of the remaining rings can be achieved through a series of intramolecular reactions, such as aldol (B89426) condensations, Michael additions, or Mannich reactions, to forge the complex polycyclic core.

Workflow for Core Construction and Derivatization:

G cluster_0 Core Synthesis cluster_1 Derivatization Strategies Bicyclic_Precursor Bicyclic Precursor Rearranged_Core Bicyclo[3.2.1]octane Core Bicyclic_Precursor->Rearranged_Core Wagner-Meerwein Rearrangement Tetracyclic_Intermediate Tetracyclic Intermediate Rearranged_Core->Tetracyclic_Intermediate Annulation Reactions Derivative_C Derivative C (Scaffold Hopping) Rearranged_Core->Derivative_C Alternative Cyclization Pentacyclic_Scaffold Pentacyclic Scaffold Tetracyclic_Intermediate->Pentacyclic_Scaffold Late-Stage Cyclization Derivative_A Derivative A (Modification of R1) Pentacyclic_Scaffold->Derivative_A Acylation/ Alkylation Derivative_B Derivative B (Modification of R2) Pentacyclic_Scaffold->Derivative_B Oxidation/ Reduction

Caption: General workflow for the synthesis of the this compound core and its derivatives.

Strategies for Synthesizing Derivatives:

  • Late-Stage Functionalization: Modification of the final pentacyclic scaffold or this compound itself. This can include:

    • Acylation/Alkylation: Targeting hydroxyl and amine functionalities to introduce a variety of substituents.

    • Oxidation/Reduction: Modifying existing functional groups to alter the oxidation state of the molecule.

  • Divergent Synthesis from a Common Intermediate: Utilizing a key intermediate, such as the rearranged bicyclo[3.2.1]octane core, to synthesize a library of analogues by employing different reaction pathways or building blocks in the subsequent steps.

  • Scaffold Hopping: Introducing significant alterations to the core polycyclic structure to explore novel chemical space. This could involve using different dienophiles in the initial Diels-Alder reaction or exploring alternative rearrangement strategies.

Quantitative Data from Analogous Syntheses

While specific yields for the synthesis of this compound are not available, the following table summarizes typical yields for key transformations in the synthesis of related aconitine-type diterpenoid alkaloids, providing a benchmark for the proposed synthetic route.

Reaction Type Substrate Type Reagents and Conditions Product Type Yield (%) Reference
Diels-Alder CycloadditionSubstituted CyclohexenoneDiene, Lewis Acid (e.g., Et₂AlCl), Toluene, -78 °C to rtBicyclo[2.2.2]octane60-85General Literature
Wagner-Meerwein RearrangementEpoxy-bicyclo[2.2.2]octaneLewis Acid (e.g., BF₃·OEt₂), CH₂Cl₂, -78 °CBicyclo[3.2.1]octane50-75General Literature
Intramolecular AldolDiketoneBase (e.g., LHMDS), THF, -78 °CBridged Enone70-90General Literature
Mannich ReactionKetone, Amine, AldehydeAcid or Base Catalysisβ-Amino Ketone65-80General Literature

Conclusion

The synthesis of this compound and its derivatives represents a formidable challenge in modern organic chemistry. The proposed synthetic strategy, leveraging well-established methodologies from the synthesis of related natural products, provides a viable roadmap for accessing these complex molecules. The ability to synthesize a diverse range of this compound derivatives will be instrumental in elucidating their biological activities and potential as future therapeutic agents. The detailed protocols and strategic guidance provided in these notes are intended to empower researchers in this exciting and challenging field.

References

Application Notes and Protocols for Assessing the Analgesic Effects of a Novel Compound (e.g., Carmichaenine A)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the analgesic properties of novel compounds, exemplified here as Carmichaenine A. The following protocols detail standard in vivo models of nociception, including the hot plate test, tail-flick test, and formalin test. These assays are fundamental in preclinical pain research for evaluating the efficacy of potential analgesics.[1][2] Due to the current lack of publicly available data on the analgesic effects of this compound, this document serves as a template. Researchers can adapt these protocols and data presentation tables for their specific test compound. The methodologies described are based on established practices in pain research to ensure robust and reproducible results.

Data Presentation

Quantitative data from analgesic studies should be meticulously recorded and organized to allow for clear interpretation and comparison. The following tables are templates that can be populated with experimental data for a test compound like this compound.

Table 1: Hot Plate Test - Latency to Nociceptive Response

Treatment GroupDose (mg/kg)NLatency (seconds) at 30 minLatency (seconds) at 60 minLatency (seconds) at 90 minLatency (seconds) at 120 min
Vehicle Control-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundX10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundY10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundZ10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control (e.g., Morphine)1010Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

N = number of animals per group. SEM = Standard Error of the Mean.

Table 2: Tail-Flick Test - Reaction Time to Thermal Stimulus

Treatment GroupDose (mg/kg)NReaction Time (seconds) at 30 minReaction Time (seconds) at 60 minReaction Time (seconds) at 90 minReaction Time (seconds) at 120 min
Vehicle Control-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundX10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundY10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundZ10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control (e.g., Morphine)510Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

N = number of animals per group. SEM = Standard Error of the Mean.

Table 3: Formalin Test - Nociceptive Behavior (Licking/Flinching Time)

Treatment GroupDose (mg/kg)NEarly Phase (0-5 min) Licking Time (seconds)Late Phase (15-30 min) Licking Time (seconds)
Vehicle Control-10Mean ± SEMMean ± SEM
This compoundX10Mean ± SEMMean ± SEM
This compoundY10Mean ± SEMMean ± SEM
This compoundZ10Mean ± SEMMean ± SEM
Positive Control (e.g., Indomethacin)1010Mean ± SEMMean ± SEM

N = number of animals per group. SEM = Standard Error of the Mean.

Experimental Protocols

The following are detailed protocols for assessing the analgesic effects of a test compound. These protocols are designed to be adapted for specific research needs.

Protocol 1: Hot Plate Test

The hot plate test is a widely used method to evaluate the central analgesic effects of pharmacological substances.[1] The test measures the reaction time of an animal to a thermal stimulus applied to its paws.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Animal enclosure (e.g., transparent glass cylinder).

  • Timer.

  • Test animals (e.g., mice or rats).

  • Test compound (this compound), vehicle, and positive control (e.g., morphine).

  • Administration supplies (syringes, needles).

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

  • Baseline Measurement: Gently place each animal on the hot plate and start the timer. Observe the animal for nociceptive responses, such as hind paw licking, flicking, or jumping.[1] Stop the timer at the first sign of a response and record the latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond within the cut-off time, it should be removed from the plate, and the latency recorded as the cut-off time.

  • Compound Administration: Administer the test compound (this compound at various doses), vehicle, or positive control to different groups of animals via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 3.

  • Data Analysis: Calculate the mean latency for each treatment group at each time point. The analgesic effect is indicated by a significant increase in the latency to the nociceptive response compared to the vehicle control group.

Hot_Plate_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Acclimatize Animal setup Set Hot Plate Temperature acclimatize->setup baseline Measure Baseline Latency setup->baseline administer Administer Compound baseline->administer post_treatment Measure Post-Treatment Latency administer->post_treatment analyze Analyze Data post_treatment->analyze

Workflow for the Hot Plate Test.

Protocol 2: Tail-Flick Test

The tail-flick test is another common method for assessing the spinal analgesic effects of drugs.[2] It measures the time it takes for an animal to withdraw its tail from a noxious thermal stimulus.

Materials:

  • Tail-flick apparatus with a radiant heat source.

  • Animal restrainer.

  • Timer.

  • Test animals (e.g., mice or rats).

  • Test compound (this compound), vehicle, and positive control (e.g., morphine).

  • Administration supplies.

Procedure:

  • Acclimatization: Acclimate the animals to the testing environment and the restrainer for several days before the experiment to minimize stress.

  • Apparatus Setup: Turn on the tail-flick apparatus and allow the heat source to stabilize.

  • Baseline Measurement: Gently place the animal in the restrainer with its tail positioned over the heat source. Start the timer and the heat stimulus. The time taken for the animal to flick its tail away from the heat is recorded as the reaction time. A cut-off time (e.g., 10-15 seconds) should be set to avoid tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control to the respective animal groups.

  • Post-treatment Measurement: At specified intervals after administration, repeat the tail-flick measurement as described in step 3.

  • Data Analysis: Determine the mean reaction time for each group at each time point. An increase in reaction time compared to the control group indicates an analgesic effect.

Tail_Flick_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Acclimatize Animal to Restrainer baseline Measure Baseline Reaction Time acclimatize->baseline administer Administer Compound baseline->administer post_treatment Measure Post-Treatment Reaction Time administer->post_treatment analyze Analyze Data post_treatment->analyze Formalin_Test_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Acclimatize Animal to Chamber administer Administer Compound acclimatize->administer inject Inject Formalin administer->inject observe Observe and Score Behavior inject->observe analyze Analyze Data (Early and Late Phases) observe->analyze Pain_Signaling_Pathway cluster_stimulus Peripheral Nociception cluster_spinal Spinal Cord cluster_brain Brain cluster_modulation Pharmacological Modulation stimulus Noxious Stimulus nociceptor Nociceptor Activation stimulus->nociceptor dorsal_horn Dorsal Horn Neuron nociceptor->dorsal_horn Release of Neurotransmitters (e.g., Glutamate, Substance P) ascending Ascending Pain Pathway dorsal_horn->ascending thalamus Thalamus ascending->thalamus cortex Somatosensory Cortex thalamus->cortex Pain Perception descending Descending Inhibitory Pathway cortex->descending descending->dorsal_horn Release of Inhibitory Neurotransmitters (e.g., Opioids, Serotonin, Norepinephrine) carmichaenine_a This compound carmichaenine_a->descending Potential Activation

References

Application Notes and Protocols for Evaluating the Cardiotoxicity of Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a diterpenoid alkaloid, a class of natural products known for their potential pharmacological activities and, concurrently, their significant cardiotoxic side effects. Related compounds, such as aconitine (B1665448), have been shown to induce severe cardiotoxicity, primarily through the modulation of cardiac ion channels, leading to arrhythmias and myocardial cell death.[1][2][3] Therefore, a thorough evaluation of the cardiotoxic potential of this compound is a critical step in its development as a potential therapeutic agent.

These application notes provide a comprehensive overview and detailed protocols for a multi-tiered approach to assess the cardiotoxicity of this compound, encompassing in vitro, ex vivo, and in vivo methodologies. The proposed workflow is designed to provide a robust characterization of the compound's effects on cardiac electrophysiology, cell viability, and overall cardiac function.

I. In Vitro Cardiotoxicity Assessment

In vitro assays are essential for the initial screening of potential cardiotoxic effects at the cellular and molecular level. These assays are typically high-throughput and provide valuable information on specific mechanisms of toxicity.[4][5]

hERG Potassium Channel Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization.[6][7] Inhibition of the hERG channel can lead to QT interval prolongation and life-threatening arrhythmias like Torsades de Pointes.[6]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is considered the gold standard for assessing hERG channel inhibition.[6]

1. Cell Preparation:

  • Culture human embryonic kidney (HEK293) cells stably expressing the hERG channel using standard cell culture techniques.
  • On the day of the experiment, detach the cells and plate them at a low density in a recording chamber.

2. Pipette and Solution Preparation:

  • Prepare micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 ATP-Mg; adjust pH to 7.2 with KOH.
  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; adjust pH to 7.4 with NaOH.

3. Electrophysiological Recording:

  • Under microscopic guidance, form a high-resistance seal (>1 GΩ) between the micropipette and a single cell.
  • Establish a whole-cell configuration.
  • Clamp the cell membrane at a holding potential of -80 mV.
  • Elicit hERG tail currents by applying a depolarizing pulse to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV.
  • Record baseline currents in the vehicle control solution.

4. Compound Application:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
  • Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).

5. Data Analysis:

  • Measure the peak tail current amplitude at each concentration.
  • Calculate the percentage of current inhibition relative to the control.
  • Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of the current is inhibited).

Data Presentation:

CompoundIC50 (µM)Hill Coefficient
This compound[Data][Data]
Positive Control (e.g., E-4031)[Data][Data]
Cardiomyocyte Viability and Apoptosis Assays

These assays determine the cytotoxic effects of this compound on cardiomyocytes.

Experimental Protocol: H9c2 Cell Viability (CCK-8 Assay)

1. Cell Culture:

  • Culture H9c2 rat cardiomyoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Seed cells in a 96-well plate and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

3. Viability Assessment:

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[8]
  • Incubate for 2 hours at 37°C.[8]
  • Measure the absorbance at 450 nm using a microplate reader.[8]

4. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.
  • Determine the EC50 value (the concentration that reduces cell viability by 50%).

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, apoptotic, and necrotic cells.

1. Cell Treatment:

  • Treat H9c2 cells or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) with this compound for a predetermined time.

2. Staining:

  • Harvest the cells and wash with cold PBS.
  • Resuspend the cells in 1X Annexin V Binding Buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]
  • Incubate for 15 minutes at room temperature in the dark.[9]

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Annexin V-positive/PI-negative cells are considered early apoptotic.
  • Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Data Presentation:

Treatment GroupConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control0[Data][Data][Data]
This compound[Concentration 1][Data][Data][Data]
This compound[Concentration 2][Data][Data][Data]

II. Ex Vivo Cardiotoxicity Assessment

The Langendorff isolated heart preparation allows for the study of cardiac function in a controlled ex vivo setting, independent of systemic influences.[10][11][12]

Experimental Protocol: Langendorff Isolated Rat Heart Perfusion

1. Heart Isolation:

  • Anesthetize a male Sprague-Dawley rat and administer heparin to prevent clotting.[10]
  • Perform a thoracotomy to expose the heart.
  • Excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.[10]

2. Langendorff Perfusion:

  • Mount the heart on a Langendorff apparatus by cannulating the aorta.[10][13]
  • Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg).[10][13]
  • The heart should begin to beat spontaneously.[10]

3. Functional Measurements:

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function.[10]
  • Allow the heart to stabilize for 20-30 minutes and record baseline parameters:
  • Heart Rate (HR)
  • Left Ventricular Developed Pressure (LVDP)
  • Rate of pressure development (+dP/dt)
  • Rate of pressure decline (-dP/dt)
  • Coronary Flow (CF)

4. Compound Perfusion:

  • Perfuse the heart with Krebs-Henseleit buffer containing increasing concentrations of this compound.
  • Record cardiac functional parameters at each concentration.

Data Presentation:

ParameterBaselineThis compound (Conc. 1)This compound (Conc. 2)
HR (bpm)[Data][Data][Data]
LVDP (mmHg)[Data][Data][Data]
+dP/dt (mmHg/s)[Data][Data][Data]
-dP/dt (mmHg/s)[Data][Data][Data]
CF (mL/min)[Data][Data][Data]

III. In Vivo Cardiotoxicity Assessment

The zebrafish model is a powerful tool for in vivo cardiotoxicity screening due to its genetic tractability, optical transparency, and physiological similarities to the human heart.[14][15][16]

Experimental Protocol: Zebrafish Larvae Cardiotoxicity Assay

1. Embryo Collection and Maintenance:

  • Collect zebrafish (Danio rerio) embryos and maintain them in E3 medium at 28.5°C.

2. Compound Exposure:

  • At 48 hours post-fertilization (hpf), place individual larvae into 96-well plates.
  • Expose the larvae to a range of this compound concentrations.

3. Phenotypic Analysis:

  • At 72 hpf, visually inspect the larvae under a microscope for:
  • Heart rate
  • Arrhythmias
  • Pericardial edema[17]
  • Changes in heart morphology
  • Blood circulation defects[17]

4. Quantitative Analysis (Optional):

  • Use video microscopy and specialized software to quantify:
  • Heart rate variability
  • Ejection fraction
  • Stroke volume

Data Presentation:

Concentration (µM)Heart Rate (bpm)% with Arrhythmia% with Pericardial Edema
Control[Data][Data][Data]
This compound (Conc. 1)[Data][Data][Data]
This compound (Conc. 2)[Data][Data][Data]

IV. Visualizations

Cardiotoxicity_Workflow cluster_in_vitro In Vitro Screening cluster_ex_vivo Ex Vivo Functional Assessment cluster_in_vivo In Vivo Phenotypic Analysis hERG hERG Channel Assay (Patch Clamp) Langendorff Langendorff Isolated Heart hERG->Langendorff Viability Cardiomyocyte Viability (CCK-8) Viability->Langendorff Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis->Langendorff Zebrafish Zebrafish Model Langendorff->Zebrafish End Cardiotoxicity Profile Zebrafish->End Start This compound Start->hERG Start->Viability Start->Apoptosis

Caption: Tiered workflow for evaluating this compound cardiotoxicity.

Signaling_Pathway cluster_ion_channels Ion Channel Dysregulation cluster_downstream_effects Downstream Cellular Effects Carmichaenine_A This compound Na_Channel Voltage-gated Na+ Channel Carmichaenine_A->Na_Channel Inhibition of inactivation Ca_Channel L-type Ca2+ Channel Carmichaenine_A->Ca_Channel Modulation K_Channel K+ Channels (e.g., hERG) Carmichaenine_A->K_Channel Inhibition Na_Influx ↑ Intracellular Na+ Na_Channel->Na_Influx Ca_Overload ↑ Intracellular Ca2+ Ca_Channel->Ca_Overload Repolarization_Delay Delayed Repolarization K_Channel->Repolarization_Delay Na_Influx->Ca_Overload via NCX Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Apoptosis Apoptosis Ca_Overload->Apoptosis Arrhythmia Arrhythmia Repolarization_Delay->Arrhythmia ROS ↑ ROS Production Mitochondrial_Dysfunction->ROS ROS->Apoptosis Cell_Death Cardiomyocyte Death Apoptosis->Cell_Death

Caption: Hypothetical signaling pathway for this compound-induced cardiotoxicity.

References

Application Notes and Protocols for Carcinine in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Carmichaenine A" did not yield relevant results in the context of neurological research. Based on phonetic similarity, this document will proceed with information on Carcinine (B1662310) , a compound with documented neurological activity. It is presumed that "this compound" may have been a typographical error.

Introduction

Carcinine (β-alanyl-histamine) is an imidazole (B134444) dipeptide that has emerged as a molecule of interest in neurological research. It functions primarily as a selective antagonist for the histamine (B1213489) H3 receptor, a key player in the modulation of neurotransmitter release in the central nervous system.[1] By blocking the inhibitory presynaptic H3 autoreceptors on histaminergic neurons, Carcinine enhances the synthesis and release of histamine.[1] This mechanism underlies its potential therapeutic applications in a range of neurological and psychiatric conditions, including epilepsy, cognitive deficits, and locomotor disorders.[1]

These application notes provide an overview of the utility of Carcinine in neurological research, summarizing key findings and providing detailed protocols for its experimental use.

Data Presentation

Table 1: Receptor Binding Affinity of Carcinine
Receptor SubtypeKi (μM)
Histamine H30.2939 ± 0.2188
Histamine H13621.2 ± 583.9
Histamine H2365.3 ± 232.8
Data from in vitro receptor binding assays.[1]
Table 2: In Vivo Effects of Carcinine on Brain Histamine Levels in Mice
Treatment GroupDose (mg/kg)Time Point (min)Cortical Histamine Level (% of Control)Midbrain Histamine Level (% of Control)
Control--100100
Carcinine1060Significantly DecreasedNot Reported
Carcinine2030Significantly DecreasedNot Reported
Carcinine206055.4Significantly Decreased
Carcinine20120Significantly DecreasedNot Reported
Carcinine5060Significantly Decreased*Not Reported
P<0.05 compared to control.[1]
Table 3: Effect of Carcinine on 5-HT Release from Mouse Cortex Slices
TreatmentConcentration (μM)5-HT Release (% of Basal)
Control-100
Carcinine20Significantly Increased
Carcinine50Significantly Increased
Thioperamide (H3 antagonist)-Significantly Increased*
P<0.05 compared to control.[1]

Signaling Pathways and Mechanisms of Action

Carcinine's primary mechanism of action is the antagonism of the presynaptic histamine H3 receptor. This action inhibits the negative feedback loop on histaminergic neurons, leading to increased synthesis and release of histamine. The elevated histamine levels then influence downstream signaling pathways and other neurotransmitter systems.

cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histidine Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC decarboxylation Histamine_v Histamine (Vesicular) HDC->Histamine_v Histamine_r Histamine (Released) Histamine_v->Histamine_r Neuronal Depolarization H1R H1 Receptor Histamine_r->H1R Activation H2R H2 Receptor Histamine_r->H2R Activation H3R H3 Autoreceptor Histamine_r->H3R Negative Feedback Postsynaptic_Effect Postsynaptic Effects H1R->Postsynaptic_Effect H2R->Postsynaptic_Effect Carcinine Carcinine Carcinine->H3R Antagonism H3R->Histamine_v Inhibition of Histamine Synthesis & Release

Caption: Carcinine's Mechanism of Action at the Histaminergic Synapse.

Experimental Protocols

In Vitro: 5-HT Release from Brain Slices

This protocol is adapted from studies investigating the effect of H3 receptor antagonists on neurotransmitter release.[1]

Objective: To determine the effect of Carcinine on the release of serotonin (B10506) (5-HT) from mouse cortical slices.

Materials:

  • Male mice

  • Krebs-Ringer buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.7)

  • Carcinine

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Tissue chopper

Procedure:

  • Humanely euthanize mice and rapidly dissect the cerebral cortex on ice.

  • Prepare 400 µm thick coronal slices using a tissue chopper.

  • Pre-incubate the slices in oxygenated (95% O2 / 5% CO2) Krebs-Ringer buffer at 37°C for 30 minutes.

  • Transfer individual slices to a superfusion chamber and perfuse with oxygenated buffer at a rate of 1 ml/min.

  • Collect baseline fractions of the superfusate every 5 minutes.

  • Introduce Carcinine (20 µM and 50 µM) into the perfusion buffer and continue collecting fractions.

  • At the end of the experiment, homogenize the slices to determine the remaining 5-HT content.

  • Analyze the 5-HT concentration in the collected fractions and the tissue homogenate using HPLC.

  • Calculate the fractional release of 5-HT for each time point and express it as a percentage of the basal release.

cluster_workflow Experimental Workflow: In Vitro 5-HT Release A Mouse Cortical Slice Preparation B Pre-incubation in Krebs-Ringer Buffer A->B C Transfer to Superfusion Chamber B->C D Baseline Sample Collection C->D E Introduction of Carcinine D->E F Experimental Sample Collection E->F G Tissue Homogenization F->G H HPLC Analysis of 5-HT G->H I Data Analysis H->I

Caption: Workflow for In Vitro 5-HT Release Assay.
In Vivo: Assessment of Anticonvulsant Activity

This protocol is based on the pentylenetetrazole (PTZ)-induced kindling model to assess the anticonvulsant effects of Carcinine.[1]

Objective: To evaluate the ability of Carcinine to inhibit seizures in a mouse model of epilepsy.

Materials:

  • Male mice

  • Pentylenetetrazole (PTZ)

  • Carcinine

  • (R)-α-methylhistamine (H3 receptor agonist)

  • α-fluoromethylhistidine (HDC inhibitor)

  • Seizure scoring scale (e.g., Racine scale)

Procedure:

  • Administer Carcinine (20 mg/kg, i.p.) to the experimental group of mice. Control groups will receive vehicle, (R)-α-methylhistamine, or α-fluoromethylhistidine.

  • After a predetermined pretreatment time (e.g., 30 minutes), administer a subconvulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) to induce kindling.

  • Observe the mice for a set period (e.g., 30 minutes) and score the seizure severity using a standardized scale.

  • Repeat the PTZ injections at regular intervals (e.g., every 48 hours) for a specified duration to establish kindling.

  • On the final day of the experiment, administer a challenge dose of PTZ and record the seizure scores.

  • Compare the seizure scores between the different treatment groups to determine the effect of Carcinine on seizure development and expression.

cluster_workflow Experimental Workflow: In Vivo Anticonvulsant Activity A Animal Acclimation & Grouping B Pretreatment with Carcinine/Control A->B C PTZ Administration B->C D Seizure Observation & Scoring C->D E Repetitive PTZ Injections (Kindling) D->E Repeated Cycles F Final PTZ Challenge E->F G Data Analysis F->G

Caption: Workflow for PTZ-Induced Kindling Model.

Conclusion

Carcinine presents a valuable pharmacological tool for investigating the role of the histaminergic system in various neurological processes. Its selectivity for the H3 receptor allows for targeted modulation of histamine release, providing insights into the downstream effects on other neurotransmitter systems and behavior. The protocols outlined above provide a starting point for researchers to explore the potential of Carcinine in their specific areas of neurological research. Further studies are warranted to fully elucidate its therapeutic potential and to explore its effects in a wider range of neurological disorder models.

References

Application Notes and Protocols for Carmichaenine A and Related Diterpenoid Alkaloids as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on Carmichaenine A is not yet available in the public domain. The following application notes and protocols are based on the well-documented therapeutic potential of other C19-diterpenoid alkaloids isolated from Aconitum carmichaeli, the same plant source. These related compounds, such as Aconitine, Mesaconitine, and Hypaconitine, are expected to share similar biological activities and mechanisms of action. Researchers should consider this as a foundational guide for initiating studies on this compound.

Introduction

This compound is a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli. Diterpenoid alkaloids from this genus are a class of natural compounds known for their complex structures and significant pharmacological activities.[1] Preclinical studies on related alkaloids from Aconitum carmichaeli have demonstrated potent anti-inflammatory, anticancer, and analgesic properties, suggesting that this compound may hold similar therapeutic potential.[2][3] These compounds often exert their effects by modulating key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[4][5]

This document provides an overview of the potential therapeutic applications of this compound, supported by data from related compounds, and details experimental protocols for researchers and drug development professionals to investigate its efficacy.

Potential Therapeutic Applications

Anticancer Activity

Diterpenoid alkaloids from Aconitum carmichaeli have shown significant cytotoxic effects against various cancer cell lines.[2] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and, in some cases, the reversal of multidrug resistance in cancer cells.[4][6]

Table 1: Cytotoxicity of Diterpenoid Alkaloids from Aconitum carmichaeli against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
AconitineKBv200Oral Squamous Cell Carcinoma (drug-resistant)224.91 µg/mL[6]
AconitineMCF-7/ADRBreast Cancer (drug-resistant)7.02 µM[7]
AconitineHCT-15Colon Cancer~10-20 µM[6]
8-O-Azeloyl-14-benzoylaconineA549Lung Cancer~10-20 µM[6]
8-O-Azeloyl-14-benzoylaconineMCF-7Breast Cancer~10-20 µM[6]
CammaconineAGSGastric CancerMore potent than 5-Fluorouracil[6]
NeolineSGC-7901Gastric CarcinomaGrowth inhibition observed[6]
14-O-acetylneolineHepG2Hepatic CarcinomaGrowth inhibition observed[6]
Vakognavine-type alkaloid (1)HT-29Colon Cancer0.948 µM[8]
Vakognavine-type alkaloid (1)SGC-7901Gastric Cancer0.983 µM[8]
Vakognavine-type alkaloid (1)HepG2Liver Cancer3.645 µM[8]
AconitineH9c2 (myocardial cells)-6.9 x 10⁻⁸ M (24h)[9]
HypaconitineH9c2 (myocardial cells)-11.8 x 10⁻⁸ M (24h)[9]
MesaconitineH9c2 (myocardial cells)-8.2 x 10⁻⁸ M (24h)[9]
Anti-inflammatory Activity

Alkaloids from Aconitum carmichaelii have demonstrated marked anti-inflammatory effects in various in vitro and in vivo models.[10][11] The mechanism underlying these effects often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and the suppression of inflammatory signaling pathways like NF-κB.[4][5]

Table 2: Anti-inflammatory and Analgesic Activity of Diterpenoid Alkaloids from Aconitum carmichaelii

Compound/ExtractAssayModelActivityReference
Aconitines (total alkaloids)Carrageenan-induced paw edemaRatMarked suppressive effect[10]
Aconitines (total alkaloids)Acetic acid-induced writhingMouseNoticeable analgesic effect[10]
Aconitum Chloroform ExtractTail clip testMouseED50: 0.25 ± 0.04 mg/kg[12]
Yeast-fermented Aconitum Chloroform ExtractTail clip testMouseED50: 0.44 ± 0.12 mg/kg[12]
HypaconitineAcetic acid-induced writhingMouseED50: 0.1 mg/kg[13]
HypaconitineCarrageenan-induced paw edemaMousePreventive effect at 0.025 mg/kg[13]
AconitineAcetic acid-induced writhingMouseInhibition rates: 68% (0.3 mg/kg), 76% (0.9 mg/kg)[14]
Diterpenoid Alkaloid Derivatives (30, 31)Nitric oxide productionActivated neutrophilsIC50: 25.82 µg/mL, 38.71 µg/mL[7]
Diterpenoid Alkaloid Derivatives (33, 34, 35)IL-6 productionLPS-stimulated RAW264.7 macrophagesIC50: 29.60, 18.87, 25.39 µg/mL[7]

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol measures the inhibitory effect of a test compound on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.[16]

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[16]

  • Incubation: Incubate the plate for an additional 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate. Incubate at room temperature for 10-15 minutes.[5][17]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only treated group.

Investigation of Mechanism of Action: Western Blot Analysis of the NF-κB Pathway

This protocol is for assessing the effect of a test compound on the activation of the NF-κB signaling pathway.

Materials:

  • Cell line (e.g., RAW 264.7)

  • Test compound and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the test compound and/or LPS as described in the NO production assay.

  • Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[18]

  • Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins to total proteins to assess pathway activation.

Visualizations

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Compound Treat with this compound Incubate_24h_1->Treat_Compound Incubate_48h Incubate for 48h Treat_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization buffer Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Experimental workflow for in vitro cytotoxicity assessment using the MTT assay.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK Activates Carmichaenine_A This compound Carmichaenine_A->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 IkB->p65_p50 Inhibits p_IkB p-IκBα IkB->p_IkB p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocates Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA p65_p50_nucleus->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

References

Troubleshooting & Optimization

How to improve the yield of Carmichaenine A extraction?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Carmichaenine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of this compound from plant sources, primarily from the Aconitum genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction yield important?

A1: this compound is a C20-diterpenoid alkaloid found in plants of the Aconitum species. These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Maximizing the extraction yield is crucial for the economic feasibility of research, development, and potential commercial production of drugs derived from this compound.

Q2: Which extraction methods are most effective for this compound?

A2: Both conventional and modern extraction techniques can be employed. While traditional methods like maceration and heat reflux extraction are used, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) have demonstrated higher efficiency, reduced extraction times, and lower solvent consumption for alkaloids from Aconitum species.[1] For instance, a comparative study on medicinal plant alkaloids showed that Accelerated Solvent Extraction (ASE) and MAE provided the highest yields and purity over traditional methods.[1]

Q3: What are the key factors influencing the extraction yield of this compound?

A3: The primary factors affecting the extraction yield of diterpenoid alkaloids like this compound include:

  • Solvent Choice: The polarity of the solvent is critical. Mixtures of solvents, such as ethanol-water or methanol-water, are often more effective than single solvents.

  • pH: The extraction of alkaloids is highly pH-dependent. An acidic extraction medium helps to convert the alkaloids into their salt form, which is more soluble in polar solvents. Subsequent basification allows for extraction into a non-polar organic solvent.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to the degradation of thermolabile compounds.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the target compounds. However, prolonged extraction times can increase the risk of degradation.

  • Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent contact, thereby improving extraction efficiency.

Q4: Can enzymatic treatment improve the extraction yield of this compound?

A4: Yes, Enzyme-Assisted Extraction (EAE) can enhance the yield of bioactive compounds. Enzymes like cellulases and pectinases can break down the plant cell wall, facilitating the release of intracellular components, including alkaloids.[2][3][4][5] This method is considered a green and efficient approach to improving extraction yields.[3][6]

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound and provides potential solutions.

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure the plant material is ground to a fine and uniform powder to maximize surface area for solvent penetration.
Suboptimal Solvent Experiment with different solvent systems. For diterpenoid alkaloids, hydroalcoholic solutions (e.g., 70-80% ethanol (B145695) or methanol) are often effective. The choice of solvent should match the polarity of this compound.
Incorrect pH Optimize the pH of the extraction medium. An initial extraction with acidified water (e.g., 0.5-1% HCl) can be followed by basification (to pH 9-10 with ammonia) and extraction with an organic solvent like chloroform (B151607).
Insufficient Extraction Time or Temperature Increase the extraction time or temperature incrementally. Monitor for potential degradation of this compound at higher temperatures. For modern techniques like UAE and MAE, optimize the specific parameters (e.g., ultrasonic power, microwave power).
Degradation of this compound Diterpenoid alkaloids can be sensitive to heat and light.[7] Protect the extraction mixture from light and use the lowest effective temperature. Consider performing extractions under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Problem 2: Impure this compound Extract

Possible Cause Troubleshooting Steps
Co-extraction of other compounds Perform a preliminary defatting step by washing the plant powder with a non-polar solvent (e.g., petroleum ether or hexane) to remove lipids and waxes.
Inefficient Purification Employ multi-step purification techniques. After initial extraction, use column chromatography (e.g., silica (B1680970) gel) with a gradient elution to separate this compound from other co-extracted alkaloids and impurities.
Presence of Pigments and other interfering substances Utilize an acid-base washing step. Dissolve the crude extract in a dilute acid solution, wash with a non-polar solvent to remove neutral impurities, then basify the aqueous layer and extract the alkaloids with an organic solvent.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and quantification of diterpenoid alkaloids from Aconitum species, which can be adapted for this compound.

Protocol 1: Conventional Acid-Base Extraction

  • Preparation of Plant Material: Dry the roots of the Aconitum plant at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder (60-80 mesh).

  • Acidic Extraction: Macerate the powdered plant material in a 0.5% aqueous solution of hydrochloric acid (HCl) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture and collect the acidic aqueous extract. Repeat the extraction process on the plant residue two more times with fresh acidic solution.

  • Basification: Combine the acidic extracts and adjust the pH to 9-10 with a concentrated ammonia (B1221849) solution.

  • Solvent Extraction: Perform a liquid-liquid extraction of the alkaline solution with chloroform (or another suitable organic solvent) three times.

  • Concentration: Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

  • Purification: Further purify the crude extract using silica gel column chromatography with a suitable solvent gradient (e.g., a mixture of chloroform and methanol).

  • Quantification: Analyze the purified fractions using High-Performance Liquid Chromatography (HPLC) with a UV detector for the quantification of this compound.[8][9][10][11][12]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Mix 1 gram of powdered Aconitum root with 20 mL of 75% ethanol in a flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.[13][14]

  • Filtration and Concentration: Filter the extract and evaporate the solvent to obtain the crude extract.

  • Purification and Quantification: Follow steps 7 and 8 from the conventional extraction protocol.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the readily available literature, the following tables summarize typical yields for total or other specific diterpenoid alkaloids from Aconitum species under various extraction conditions. This data can serve as a baseline for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Total Alkaloids from Aconitum Species

Extraction MethodSolventTimeTemperature (°C)Yield (%)Reference
Maceration70% Ethanol48 hRoom Temp.~1.5 - 2.0[1]
Soxhlet ExtractionEthanol6 hBoiling~2.0 - 2.5[1]
Ultrasound-Assisted70% Ethanol30 min50~2.2 - 2.8[15]
Microwave-Assisted75% Ethanol10 min80~2.5[1]

Table 2: Influence of Solvent on Diterpenoid Alkaloid Yield (General)

SolventPolarity IndexTypical Yield Range (%)
Water10.2Low
Methanol5.1High
Ethanol4.3High
Chloroform4.1Moderate (for free bases)
Petroleum Ether0.1Very Low (used for defatting)

Visualizations

Diterpenoid Alkaloid Biosynthesis Pathway

Diterpenoid_Alkaloid_Biosynthesis MVA Mevalonate Pathway (MVA) IPP Isopentenyl Diphosphate (IPP) MVA->IPP MEP Methylerythritol Phosphate Pathway (MEP) MEP->IPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP Diterpene_Scaffold Diterpene Scaffold (e.g., ent-kaurene) GGPP->Diterpene_Scaffold Nitrogen_Incorporation Nitrogen Incorporation Diterpene_Scaffold->Nitrogen_Incorporation Key Step DA_Skeleton Diterpenoid Alkaloid Skeleton Nitrogen_Incorporation->DA_Skeleton Modifications Modifications (Oxidation, Methylation, Acylation) DA_Skeleton->Modifications Carmichaenine_A This compound Modifications->Carmichaenine_A Extraction_Workflow Plant_Material Plant Material (Aconitum sp.) Grinding Grinding Plant_Material->Grinding Extraction Extraction (e.g., UAE, MAE, Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Fractions Fractions Purification->Fractions Analysis Analysis (HPLC, LC-MS) Fractions->Analysis Carmichaenine_A Pure this compound Analysis->Carmichaenine_A Troubleshooting_Logic Start Low this compound Yield Check_Material Check Plant Material Quality & Particle Size Start->Check_Material Check_Solvent Optimize Solvent System (Polarity, Composition) Check_Material->Check_Solvent Material OK Solution_Material Improve Grinding/Source New Material Check_Material->Solution_Material Issue Found Check_pH Adjust pH for Extraction Check_Solvent->Check_pH Solvent OK Solution_Solvent Test Solvent Mixtures Check_Solvent->Solution_Solvent Issue Found Check_Parameters Optimize Extraction Parameters (Time, Temp.) Check_pH->Check_Parameters pH OK Solution_pH Implement Acid-Base Extraction Check_pH->Solution_pH Issue Found Check_Degradation Investigate Potential Degradation Check_Parameters->Check_Degradation Parameters OK Solution_Parameters Perform Optimization Studies (e.g., RSM) Check_Parameters->Solution_Parameters Issue Found Solution_Degradation Use Milder Conditions/Protect from Light Check_Degradation->Solution_Degradation Degradation Likely End Improved Yield Check_Degradation->End No Degradation Solution_Material->End Solution_Solvent->End Solution_pH->End Solution_Parameters->End Solution_Degradation->End

References

Troubleshooting poor peak resolution in Carmichaenine A HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC analysis of Carmichaenine A and other related diterpenoid alkaloids.

Troubleshooting Poor Peak Resolution

Poor peak resolution in the HPLC analysis of this compound can manifest as peak tailing, fronting, broadening, or splitting. Below is a guide to diagnose and resolve these common issues.

Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out. This is a common issue when analyzing basic compounds like alkaloids on silica-based columns.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Residual Silanols The basic nitrogen atom in this compound can interact with acidic silanol (B1196071) groups on the C18 column packing, leading to tailing.[1][2] Solutions: - Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. A pH between 9 and 10.5 is often effective for diterpenoid alkaloids.[1] Buffers such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate can be used. - Use a Mobile Phase Modifier: Add a silanol-blocking agent like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) to the mobile phase at a low concentration (e.g., 0.1%).[3][4] These compete with the analyte for active sites. - Employ an End-Capped Column: Use a modern, high-purity, end-capped C18 column where most residual silanols are chemically deactivated.
Column Overload Injecting too much sample can saturate the stationary phase.
Column Contamination or Degradation Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites.
Peak Fronting

Peak fronting is characterized by a leading edge of the peak that is sloped compared to the steeper back edge.

Possible Causes and Solutions:

CauseSolution
Sample Overload (Concentration) The concentration of the analyte in the injection solvent is too high, causing the initial part of the band to travel faster.
Sample Solvent Stronger than Mobile Phase If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion.
Peak Broadening

Broad peaks can lead to a loss of resolution between adjacent peaks and reduced sensitivity.

Possible Causes and Solutions:

CauseSolution
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening.
Low Flow Rate A flow rate that is too low can increase diffusion and lead to broader peaks.
Column Void or Channeling A void at the head of the column or channels in the packing material can lead to distorted and broad peaks.
Split Peaks

Split peaks can indicate a problem with the sample introduction or the column inlet.

Possible Causes and Solutions:

CauseSolution
Partially Blocked Frit The inlet frit of the column may be partially clogged with particulate matter from the sample or mobile phase.
Injector Malfunction A damaged injector rotor seal or a partially blocked needle can cause the sample to be introduced onto the column in two streams.
Sample Solvent Incompatibility If the sample solvent is not miscible with the mobile phase, it can cause peak splitting.

Troubleshooting Workflow

TroubleshootingWorkflow start Poor Peak Resolution peak_shape Identify Peak Shape Problem start->peak_shape tailing Peak Tailing peak_shape->tailing Asymmetry > 1 fronting Peak Fronting peak_shape->fronting Asymmetry < 1 broadening Peak Broadening peak_shape->broadening Wide Peak Base splitting Peak Splitting peak_shape->splitting Double Peak cause_tailing Secondary Interactions? Column Overload? Contamination? tailing->cause_tailing cause_fronting Sample Overload? Solvent Mismatch? fronting->cause_fronting cause_broadening Extra-Column Volume? Low Flow Rate? Column Void? broadening->cause_broadening cause_splitting Blocked Frit? Injector Issue? Solvent Incompatibility? splitting->cause_splitting solution_tailing Adjust pH / Add Modifier Reduce Sample Load Clean/Replace Column cause_tailing->solution_tailing solution_fronting Dilute Sample Match Sample Solvent cause_fronting->solution_fronting solution_broadening Optimize Tubing Optimize Flow Rate Replace Column cause_broadening->solution_broadening solution_splitting Flush/Replace Column Maintain Injector Ensure Solvent Miscibility cause_splitting->solution_splitting end Resolution Improved solution_tailing->end solution_fronting->end solution_broadening->end solution_splitting->end

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound analysis?

A good starting point for developing an HPLC method for this compound, a C19-diterpenoid alkaloid, would be to use a reversed-phase C18 column. The mobile phase could consist of a gradient elution with acetonitrile (B52724) and an aqueous buffer. Given the basic nature of diterpenoid alkaloids, an alkaline mobile phase is often beneficial for good peak shape. For example, a mobile phase of methanol-water-diethylamine (48:52:0.01, v/v/v) adjusted to pH 10.2 with acetic acid has been used for similar compounds.[5] Alternatively, a mobile phase of 0.04 M ammonium acetate and acetonitrile can be employed.[1]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical factor. This compound is a basic compound. At acidic to neutral pH, the amine group can be protonated, leading to strong interactions with any ionized, acidic silanol groups on the stationary phase. This secondary interaction is a major cause of peak tailing.[1][2] By increasing the pH to an alkaline range (e.g., pH 9-10.5), the silanol groups are deprotonated and less likely to interact with the basic analyte, resulting in more symmetrical peaks.[1]

Q3: My retention times are shifting from one injection to the next. What could be the cause?

Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Composition Changes: If the mobile phase is prepared by mixing solvents online, ensure the pump is functioning correctly. If prepared manually, ensure it is well-mixed and degassed. Evaporation of a volatile solvent component can also alter the composition over time.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Pump Issues: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate and shifting retention times.

Q4: What type of detector is suitable for the analysis of this compound?

For quantitative analysis, a UV detector is commonly used. The detection wavelength should be set to a value where this compound has significant absorbance, for example, around 240 nm, which has been used for similar diterpenoid alkaloids.[6] For qualitative analysis and structural confirmation, a mass spectrometer (MS) detector provides high sensitivity and specificity.[7]

Experimental Protocol: HPLC Analysis of Diterpenoid Alkaloids

The following is a sample protocol for the simultaneous determination of diterpenoid alkaloids, which can be adapted for the analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Gemini C18 column (150 mm x 4.6 mm, 5 µm) or equivalent.[5]

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.04 M Ammonium Acetate[1]

    • (Alternative for better peak shape: Methanol-water-diethylamine (48:52:0.01, v/v/v), adjusted to pH 10.2 with acetic acid[5])

  • Elution: Isocratic or gradient elution can be optimized. For a starting point with ammonium acetate, an isocratic elution can be used.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm[6]

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol (B129727) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For plant material, an extraction with a suitable solvent (e.g., methanol or an acidified solvent mixture) followed by filtration through a 0.45 µm filter is typically required. Solid-phase extraction (SPE) may be necessary for complex matrices to clean up the sample and concentrate the analyte.[5]

3. Data Analysis:

  • Identify the this compound peak in the chromatogram by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathway and Logical Relationship Diagrams

HPLC_Method_Development start Define Analytical Goal analyte_properties This compound Properties (Alkaloid, Basic) start->analyte_properties column_selection Column Selection (Reversed-Phase C18) analyte_properties->column_selection mobile_phase Mobile Phase Selection (ACN/Water + Modifier) analyte_properties->mobile_phase optimization Method Optimization column_selection->optimization mobile_phase->optimization optimization->mobile_phase Poor Resolution validation Method Validation optimization->validation Resolution & Peak Shape OK routine_analysis Routine Analysis validation->routine_analysis

Caption: A workflow for HPLC method development for this compound.

References

Optimizing Carmichaenine A Dosage for In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Carmichaenine A" is limited in publicly available scientific literature. This guide has been developed using data from closely related and well-studied Aconitum alkaloids, such as Aconitine (B1665448), which are derived from the same genus, Aconitum carmichaelii. Researchers should use this information as a starting point and conduct thorough dose-finding studies for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for Aconitum alkaloids like this compound in vivo?

A1: Due to the high toxicity of Aconitum alkaloids, it is crucial to begin with very low doses. For mice, reported oral LD50 (lethal dose, 50%) values for Aconitine are around 1.8 mg/kg, and for intraperitoneal administration, it's approximately 0.308 mg/kg.[1] A safe starting dose for a new compound like this compound should be significantly lower than these values, potentially in the range of 0.05 to 0.1 mg/kg, followed by careful dose escalation.[2]

Q2: What are the common signs of toxicity to watch for in animal models?

A2: Aconitum alkaloids are known for their cardiotoxicity and neurotoxicity.[3] Common symptoms of poisoning in animals include diaphoresis (sweating), diarrhea, convulsions, arrhythmias, hypotension, and respiratory spasm.[1] Close monitoring of the animals for these signs, especially within the first few hours after administration, is critical.

Q3: How should I prepare this compound for in vivo administration?

A3: The solubility of the specific salt of this compound will determine the appropriate vehicle. Many alkaloids are formulated in sterile saline with a small amount of a solubilizing agent like Tween 80 or DMSO, which is then further diluted. It is essential to establish the maximum tolerated concentration of the vehicle in a control group to ensure that any observed effects are due to the compound itself.

Q4: What is the primary mechanism of action for Aconitum alkaloids?

A4: The primary mechanism of action for toxic Aconitum alkaloids is the activation of voltage-gated sodium channels in cell membranes of excitable tissues like the myocardium and neurons.[4][5] This leads to a persistent influx of sodium ions, causing membrane depolarization and subsequent paralysis, which underlies both the therapeutic (e.g., analgesic) and toxic (e.g., arrhythmogenic) effects.[4] Some Aconitum alkaloids have also been shown to influence the NF-κB signaling pathway.[2][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High mortality at low doses - Calculation error in dosage.- Improper route of administration.- High sensitivity of the animal strain.- Contamination of the compound.- Double-check all calculations and dilutions.- Ensure the administration technique is correct and consistent.- Consider using a more resistant animal strain or starting with an even lower dose.- Verify the purity of the this compound sample.
Inconsistent results between animals - Variability in animal weight, age, or sex.- Inconsistent administration volume or technique.- Stress-induced physiological changes in animals.- Use animals of the same sex and a narrow weight and age range.- Standardize the administration procedure meticulously.- Allow for an adequate acclimatization period for the animals before the experiment.
No observable effect at expected therapeutic doses - Poor bioavailability of the compound.- Rapid metabolism and clearance.- Incorrect assumptions based on related compounds.- Consider a different route of administration (e.g., intraperitoneal instead of oral).- Conduct pharmacokinetic studies to understand the compound's profile.- Perform a broader dose-response study to identify the effective range for this compound.
Precipitation of the compound in the vehicle - Poor solubility of this compound in the chosen vehicle.- Saturation of the solution.- Test different vehicles or co-solvents.- Gently warm the solution or use sonication to aid dissolution (ensure this does not degrade the compound).- Prepare fresh solutions before each experiment.

Data Presentation

Table 1: Reported In Vivo Dosages and Effects of Aconitine in Rodents

Animal ModelRoute of AdministrationDosageObserved EffectReference
MiceOral1.8 mg/kgLD50[1]
MiceIntraperitoneal0.308 mg/kgLD50[1]
MiceOral (Lavage)0.14 µmol/L, 0.28 µmol/L, 0.56 µmol/L (daily for 30 days)Subacute toxicity, hematological and histopathological changes.[1]
RatsOral0.1 mg/kgNo toxic cardiovascular effects.[2]
RatsOral0.4 mg/kgToxic cardiovascular effects (arrhythmia, lower heart rate, and blood pressure).[2]

Experimental Protocols

Protocol 1: Determination of Median Lethal Dose (LD50)

This protocol outlines a general procedure for determining the LD50 of this compound in mice using an up-and-down procedure, which minimizes the number of animals required.

  • Animal Selection: Use healthy, young adult mice (e.g., BALB/c or C57BL/6), all of the same sex, with weights within a ±20% range of the mean weight.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (with access to water) before dosing.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Make serial dilutions to prepare the desired dose concentrations.

  • Initial Dose Selection: Based on the toxicity data of related compounds, select a starting dose expected to be near the LD50.

  • Dosing: Administer the selected dose to a single animal via the intended route (e.g., oral gavage or intraperitoneal injection).

  • Observation: Observe the animal continuously for the first few hours and then periodically for up to 14 days. Record all signs of toxicity and the time of onset.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.5-2.0).

    • If the animal dies, the next animal is given a lower dose.

  • Data Analysis: Continue this sequential dosing until the criteria for the up-and-down procedure are met. Calculate the LD50 and its confidence interval using appropriate statistical software.

Protocol 2: Dose-Response Study for Efficacy

This protocol describes a method to determine the effective dose range of this compound for a specific therapeutic effect (e.g., analgesia).

  • Animal Model: Select an appropriate animal model for the disease or condition of interest.

  • Group Allocation: Randomly assign animals to several groups (n=6-10 per group), including a vehicle control group and at least 3-4 dose groups of this compound.

  • Dose Selection: Choose a range of doses based on the LD50 study, starting well below the toxic range (e.g., 1/100th to 1/10th of the LD50).

  • Compound Administration: Administer this compound or the vehicle to the respective groups.

  • Efficacy Assessment: At a predetermined time point based on expected pharmacokinetics, assess the therapeutic endpoint using a validated method (e.g., hot plate test for analgesia).

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the dose at which a significant therapeutic effect is observed. Plot the dose-response curve to identify the ED50 (effective dose, 50%).

Mandatory Visualizations

G cluster_0 Phase 1: Acute Toxicity Assessment cluster_1 Phase 2: Dose-Response for Efficacy A LD50 Determination (Up-and-Down Procedure) B Select Starting Dose (Based on Aconitine Data) C Single Animal Dosing B->C D Observe for 24-48h C->D E Animal Survives? D->E F Increase Dose for Next Animal E->F Yes G Decrease Dose for Next Animal E->G No F->C H Calculate LD50 F->H G->C G->H I Determine Maximum Tolerated Dose (MTD) from LD50 data H->I Inform J Select 3-4 Dose Levels (< MTD) I->J K Dose Animal Groups (n=6-10 per group) J->K M Assess Therapeutic Endpoint K->M L Vehicle Control Group L->M N Statistical Analysis (e.g., ANOVA) M->N O Determine ED50 N->O

Caption: Experimental workflow for in vivo dosage optimization.

G Aconitum_Alkaloid Aconitum Alkaloid (e.g., this compound) VGSC Voltage-Gated Sodium Channel (VGSC) Aconitum_Alkaloid->VGSC Binds and Activates Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Depolarization->Ca_Overload Leads to Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity Arrhythmia Arrhythmia Ca_Overload->Arrhythmia

Caption: Signaling pathway for Aconitum alkaloid-induced cardiotoxicity.

References

Common challenges in the synthesis of Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Strychnine (B123637)

Welcome to the technical support center for the total synthesis of Strychnine. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex synthesis of this intricate natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of strychnine?

A1: The total synthesis of strychnine is a formidable undertaking due to its complex molecular architecture. The primary challenges include:

  • Construction of the CDE-Tricyclic Core: This highly congested cage-like structure houses five of the six stereocenters, including the sole and sterically demanding quaternary carbon atom.[1][2]

  • Stereocontrol: Achieving the correct relative and absolute stereochemistry across the six contiguous stereocenters is a critical and often difficult aspect of the synthesis.

  • Ring Strain: The compact and polycyclic nature of strychnine introduces significant ring strain, which can impede the formation of certain bonds and rings.

  • Late-Stage Functionalization: The introduction of the final functionalities and the closure of the seventh ring (the ether linkage in ring G) can be challenging without affecting the already established complex structure.

Q2: Most published syntheses converge on either isostrychnine (B1248549) or the Wieland-Gumlich aldehyde. Which is a better synthetic target?

A2: Both isostrychnine and the Wieland-Gumlich aldehyde are key late-stage intermediates that can be converted to strychnine in a single step.[1] However, the conversion of the Wieland-Gumlich aldehyde to strychnine is generally more efficient, with reported yields of around 68-80%, whereas the base-promoted conversion of isostrychnine to strychnine is notoriously difficult and often proceeds in low yield (around 20-28%).[2][3] Therefore, targeting the Wieland-Gumlich aldehyde is often the preferred strategy in modern syntheses to maximize the overall yield.

Q3: What are some common issues encountered during the construction of the quaternary stereocenter at C7?

A3: The construction of the C7 quaternary center is a pivotal and challenging step. Common issues include:

  • Low Reaction Yields: Steric hindrance around the prochiral center can significantly lower the efficiency of bond formation.

  • Epimerization: Under certain reaction conditions, the newly formed stereocenter can be prone to epimerization, leading to a mixture of diastereomers.

  • Side Reactions: The reactive intermediates involved in forming the quaternary center can sometimes participate in undesired side reactions, leading to complex product mixtures.

  • Difficulty in Purification: The desired product may be difficult to separate from starting materials or byproducts due to similar physical properties.

Troubleshooting Guides

Problem 1: Low yield in the Pictet-Spengler reaction for the formation of the C ring and the C7 quaternary center (Woodward Synthesis).
  • Symptom: The reaction of 2-veratryltryptamine with ethyl glyoxylate (B1226380) followed by treatment with tosyl chloride in pyridine (B92270) results in a low yield of the desired N-tosyl spiro-indoline.

  • Possible Causes:

    • Iminium ion instability: The intermediate iminium ion may be unstable under the reaction conditions, leading to decomposition or side reactions.

    • Steric hindrance: The bulky veratryl group can hinder the intramolecular cyclization.

    • Suboptimal reaction conditions: The temperature, concentration, or reaction time may not be optimal for this specific transformation.

  • Troubleshooting Steps:

    • Strictly anhydrous conditions: Ensure all reagents and solvents are rigorously dried, as moisture can hydrolyze the imine intermediate.

    • Temperature control: Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer duration may improve selectivity and reduce side reactions.

    • Alternative Lewis acids: While the original procedure uses TsCl, modern variations of the Pictet-Spengler reaction employ a range of Lewis or Brønsted acids. Experimenting with milder Lewis acids might improve the yield.

    • High-dilution conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction can be performed under high-dilution conditions.

Problem 2: Inefficient conversion of isostrychnine to strychnine.
  • Symptom: The final base-catalyzed rearrangement of isostrychnine to strychnine gives a low yield of the desired product, as noted in the original Woodward synthesis.[3]

  • Possible Causes:

    • Equilibrium position: The equilibrium between strychnine and isostrychnine under basic conditions may not strongly favor strychnine.[1]

    • Side reactions: The strong basic conditions can lead to decomposition or the formation of other byproducts.

    • Incomplete reaction: The reaction may not go to completion, leaving a significant amount of unreacted isostrychnine.

  • Troubleshooting Steps:

    • Optimize base and solvent: While ethanolic potassium hydroxide (B78521) is classically used, screening other base/solvent combinations (e.g., sodium ethoxide in ethanol, potassium tert-butoxide in tert-butanol) may shift the equilibrium and improve the yield.

    • Temperature and time: Carefully monitor the reaction temperature and time. Prolonged reaction times at elevated temperatures may lead to degradation.

    • Removal of product: If feasible, selective removal of strychnine from the reaction mixture as it is formed (e.g., by selective precipitation or extraction) could drive the equilibrium towards the desired product.

    • Alternative synthetic route: As this step is notoriously problematic, a more effective overall strategy is to target the Wieland-Gumlich aldehyde as the penultimate intermediate, as its conversion to strychnine is much more efficient.[2]

Quantitative Data Summary

The following table summarizes the yields of key transformations in different total syntheses of strychnine, highlighting the evolution of synthetic efficiency.

Synthetic Route Key Transformation Yield (%) Reference
Woodward (1954)Isostrychnine to Strychnine~20%[3]
Woodward (1954)Overall Yield0.0002%[1]
Magnus (1992)Wieland-Gumlich aldehyde to Strychnine68%[3]
Rawal (1994)Intramolecular Heck ReactionHigh[1]
Rawal (1994)Overall Yield (racemic)~10%[1]
MacMillan (2011)Overall Yield (enantioselective)6%[1]

Experimental Protocols

Protocol 1: Aza-Cope-Mannich Cascade for the Construction of the CDE-Tricyclic Core (Overman Synthesis)

This reaction is a powerful method for rapidly assembling the complex core of strychnine.[1]

Procedure:

  • To a solution of the amino alcohol precursor in a suitable solvent (e.g., toluene (B28343) or acetonitrile), add paraformaldehyde (excess).

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting tetracyclic product by flash column chromatography on silica (B1680970) gel.

Note: The success of this cascade is highly dependent on the stereochemistry of the starting amino alcohol.

Visualizations

logical_relationship cluster_synthesis Strychnine Synthesis Troubleshooting start Low Yield or Side Product Formation check_conditions Verify Reaction Conditions (Temp, Conc, Time) start->check_conditions check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_atmosphere Ensure Inert Atmosphere (if required) start->check_atmosphere optimization Systematic Optimization (DoE) check_conditions->optimization check_reagents->optimization check_atmosphere->optimization success Improved Yield optimization->success Successful failure Problem Persists optimization->failure Unsuccessful alternative_route Consider Alternative Synthetic Route consult Consult Literature for Similar Transformations failure->consult consult->alternative_route experimental_workflow cluster_workflow Key Stages in a Modern Strychnine Synthesis start Commercially Available Starting Materials ring_ab Formation of Indole Core (Rings A & B) start->ring_ab ring_cde Construction of CDE-Tricyclic Core (e.g., via aza-Cope-Mannich) ring_ab->ring_cde ring_f Formation of Ring F ring_cde->ring_f wieland_gumlich Wieland-Gumlich Aldehyde ring_f->wieland_gumlich strychnine Strychnine wieland_gumlich->strychnine Final Conversion

References

Technical Support Center: Carmichaenine A Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of Carmichaenine A during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, a diterpenoid alkaloid, is susceptible to degradation through several mechanisms. The primary factors to consider are:

  • Hydrolysis: As an ester-containing compound, this compound is prone to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2][3][4][5] This involves the cleavage of its ester groups.

  • Oxidation: The complex structure of this compound contains sites that can be susceptible to oxidation.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule.[1]

  • Temperature: Elevated temperatures can accelerate the rates of hydrolysis and other degradation reactions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, the following storage conditions are recommended:

  • Solid Form: Store the solid compound in a tightly sealed vial at 2-8°C.[2] It is also advisable to protect it from light. Under these conditions, the product can be stored for up to 24 months.[2]

  • In Solution: Whenever possible, prepare solutions of this compound on the same day of use.[2] If stock solutions need to be prepared in advance, we recommend dissolving the compound in an anhydrous organic solvent such as DMSO, aliquoting it into tightly sealed vials, and storing it at -20°C for up to two weeks.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[2]

Q3: What are the likely degradation products of this compound?

A3: Based on the degradation pathways of structurally related aconitine-type alkaloids, the primary degradation products of this compound are expected to result from the hydrolysis of its ester linkages.[1][2][3][4] This would lead to the formation of monoester derivatives and ultimately the corresponding amino alcohol core. These degradation products generally exhibit significantly lower biological activity and toxicity compared to the parent compound.[3][5]

Q4: How can I monitor the degradation of this compound in my samples?

A4: The degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common and effective method.[6] This allows for the separation and quantification of the parent compound and its degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my this compound sample. Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored according to the recommended conditions (solid at 2-8°C, protected from light; solution at -20°C in anhydrous solvent). 2. Prepare fresh solutions for each experiment. 3. Analyze the sample by HPLC to check for the presence of degradation products.
Unexpected peaks in my chromatogram when analyzing this compound. Formation of degradation products.1. Confirm the identity of the main peak as this compound using a reference standard. 2. The additional peaks are likely degradation products. Their formation can be minimized by following proper storage and handling procedures. 3. Consider performing forced degradation studies (see Experimental Protocols) to identify potential degradation products.[7][8][9][10][11]
Inconsistent experimental results with this compound. Inconsistent concentration of the active compound due to degradation.1. Always prepare fresh solutions from a properly stored solid stock. 2. If using frozen stock solutions, ensure they are used within the recommended timeframe (up to two weeks at -20°C).[2] 3. Quantify the concentration of this compound in your solution by HPLC before each experiment.

Data Presentation

Table 1: Hypothetical Degradation of this compound Under Various Conditions Over 30 Days

Storage Condition Solvent This compound Remaining (%) Major Degradation Product(s) Detected
2-8°C, in darkSolid>99%None
Room Temperature, exposed to lightSolid~90%Photodegradation Products
4°CAqueous Buffer (pH 7.4)~85%Hydrolysis Products
Room TemperatureAqueous Buffer (pH 7.4)~60%Hydrolysis Products
-20°C, in darkAnhydrous DMSO>98%Minimal Degradation

Note: This table presents hypothetical data for illustrative purposes, based on the known stability of related compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.[7][8][9][10][11]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.

  • Photodegradation: Expose a solution of this compound (in a quartz cuvette) to a photostability chamber (ICH Q1B option) for a defined period.

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at 4°C), by HPLC-UV/MS. Compare the chromatograms to identify degradation products.

Protocol 2: HPLC Method for Stability Assessment of this compound

Objective: To quantify the amount of this compound and its degradation products in a sample.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan of this compound) or MS detection.

  • Injection Volume: 10 µL.

  • Quantification: Use a calibration curve generated from a series of known concentrations of a this compound reference standard.

Visualizations

cluster_storage This compound Storage Workflow start Receive this compound solid Solid Form start->solid solution Solution start->solution store_solid Store at 2-8°C Protected from light solid->store_solid store_solution Aliquot and store at -20°C (Max 2 weeks) solution->store_solution prepare_solution Prepare fresh solution in anhydrous solvent store_solid->prepare_solution check_purity Check purity by HPLC if stored long-term store_solid->check_purity use Use in experiment prepare_solution->use store_solution->use check_purity->prepare_solution

Caption: Recommended workflow for the storage and handling of this compound.

cluster_degradation Hypothetical Degradation Pathway of this compound carmichaenine_a This compound (Diester Alkaloid) monoester_intermediate Monoester Intermediate (Hydrolysis of one ester group) carmichaenine_a->monoester_intermediate Hydrolysis (Acid/Base/Heat) photodegradation_products Photodegradation Products carmichaenine_a->photodegradation_products Light Exposure amino_alcohol Amino Alcohol Core (Complete hydrolysis) monoester_intermediate->amino_alcohol Further Hydrolysis

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during the bioassay of novel compounds like Carmichaenine A. The content is tailored for researchers, scientists, and drug development professionals to ensure more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our cell viability (e.g., MTT) assay results between experiments. What are the potential causes?

A1: Inconsistent results in cell viability assays are a common challenge. Several factors can contribute to this variability:

  • Cell Health and Culture Conditions: The health and metabolic state of your cells are critical. Ensure you are using cells from a consistent passage number, as high passage numbers can lead to phenotypic changes.[1][2] Always use fresh media and supplements from consistent lots to avoid variability in growth conditions.[3]

  • Cell Seeding Density: Uneven cell plating can lead to significant variations. Optimize your cell seeding density to ensure a signal that is high enough to be measurable without overcrowding the wells.[3] When plating, gently swirl the plate to ensure an even distribution of cells and avoid the "edge effect" where cells cluster at the well perimeter.[4]

  • Compound Stability and Solubility: The compound itself may be a source of variability. Ensure it is fully solubilized in the solvent and that the final solvent concentration in the media is consistent and non-toxic to the cells. Natural products can sometimes precipitate in aqueous media, leading to inconsistent concentrations.

  • Assay Protocol Execution: Minor variations in incubation times, reagent concentrations, or procedural steps can lead to significant differences. Adhere strictly to a standardized protocol. For MTT assays, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.[5]

  • Instrument Calibration: Regularly calibrate and maintain the plate reader to ensure accurate absorbance or fluorescence measurements.[3]

Q2: Our compound shows promising activity in initial screens, but the results are not reproducible. Could the compound itself be interfering with the assay?

A2: Yes, this is a known phenomenon, particularly with natural product extracts or purified compounds. These are often referred to as "nuisance compounds" or "PAINS" (Pan-Assay Interference Compounds).[6] Here are some potential interference mechanisms:

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that can interfere with assay readouts, for example, by scattering light in absorbance-based assays or sequestering assay reagents.[6]

  • Colorimetric Interference: If your compound is colored, it can directly interfere with colorimetric assays like the MTT assay by absorbing light at the same wavelength as the formazan product. Always include a "compound only" control (compound in media without cells) to measure and subtract this background absorbance.

  • Redox Activity: Compounds with inherent reducing or oxidizing properties can directly interact with assay reagents. For example, a reducing compound could directly reduce MTT, leading to a false-positive signal for cell viability.

  • Fluorescence Interference: If you are using a fluorescence-based assay, your compound might be autofluorescent at the excitation and/or emission wavelengths of your reporter dye.

Q3: How can we confirm that the observed cytotoxic effect of our compound is due to apoptosis?

A3: Observing a decrease in cell viability is the first step, but it doesn't confirm the mechanism of cell death. To specifically investigate apoptosis, you can use a combination of the following assays:

  • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • DNA Fragmentation Analysis: Look for the characteristic DNA laddering pattern of apoptosis using gel electrophoresis.

  • Western Blot Analysis: Probe for the cleavage of PARP (poly ADP-ribose polymerase) or the expression levels of pro- and anti-apoptotic proteins from the Bcl-2 family.

Troubleshooting Guides

Guide 1: Inconsistent MTT Assay Results

This guide provides a systematic approach to troubleshooting variability in MTT assays.

Observed Issue Potential Cause Recommended Action
High variability between replicate wells Uneven cell seeding, pipetting errors, incomplete formazan solubilization.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. After adding the solubilization buffer, shake the plate thoroughly and visually inspect for complete dissolution of crystals.
Low absorbance readings Insufficient cell number, incorrect wavelength setting, use of ice-cold reagents.Optimize cell seeding density.[3] Confirm the plate reader is set to the correct wavelength (typically 570-590 nm for formazan).[7] Warm all reagents to room temperature before use.
High background absorbance Contamination (e.g., mycoplasma), interference from phenol (B47542) red or serum in the media, compound color.Regularly test for mycoplasma.[2] Use serum-free media during the MTT incubation step. Include a "media only" and "compound only" background control.
Results not reproducible between experiments Variation in cell passage number, inconsistent incubation times, different lots of reagents (media, serum, MTT).Use cells within a defined passage number range.[2] Standardize all incubation times. Record and control for lot numbers of all reagents.[3]
Guide 2: Differentiating Cytotoxicity from Assay Interference

Use this guide to determine if your compound's activity is genuine or an artifact of assay interference.

Potential Interference Control Experiment Expected Outcome if Interference is Present
Compound Color Measure the absorbance of the compound in cell-free media at the assay wavelength.The "compound only" control will have significant absorbance that needs to be subtracted from the treated cell wells.
Compound Autofluorescence Measure the fluorescence of the compound in cell-free media using the assay's excitation and emission wavelengths.The "compound only" control will show a high fluorescence signal.
Direct MTT Reduction Incubate the compound with MTT reagent in cell-free media.A purple color will develop in the absence of cells, indicating direct reduction of MTT by the compound.
Compound Precipitation Visually inspect the wells under a microscope after adding the compound.A visible precipitate will be present in the wells, which can scatter light and affect absorbance readings.

Experimental Protocols

Protocol 1: Standard MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the old media and add 100 µL of media containing the desired concentrations of the compound to the wells. Include vehicle-treated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well.[7] Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a "media only" control. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins by Western blotting.

  • Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels and quantify the changes in protein expression.

Visualizations

Signaling Pathway and Workflow Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results A Inconsistent Bioassay Results Observed B Check Cell Culture Conditions (Passage #, Media, Health) A->B C Review Assay Protocol (Pipetting, Incubation Times) A->C D Investigate Compound Properties (Solubility, Purity, Stability) A->D E Perform Assay Interference Controls (Color, Autofluorescence, Direct Reduction) A->E F Optimize Assay Parameters (Cell Density, Reagent Concentration) B->F C->F D->F E->F G Results are Now Consistent F->G H Problem Persists: Consult Literature for Compound Class Effects F->H Apoptosis_Signaling_Pathways Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CarmichaenineA This compound (Hypothetical) MitochondrialStress Mitochondrial Stress CarmichaenineA->MitochondrialStress Bax Pro-apoptotic (Bax, Bak) MitochondrialStress->Bax Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

References

Optimizing Cell Viability in Culture with Carmichaenine A Treatment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing cell viability when treating cell cultures with Carmichaenine A. Due to the limited publicly available data on this compound, this guide incorporates established principles and troubleshooting strategies for working with novel alkaloids and natural product compounds in a cell culture setting. The provided quantitative data and specific examples utilize well-characterized alkaloids as placeholders to illustrate key concepts and methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in my cell viability experiments?

A1: The optimal concentration of a novel compound like this compound is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). A broad range of concentrations, for instance, from 0.01 µM to 100 µM, is recommended for initial screening experiments.

Q2: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A2: High cytotoxicity at low concentrations can stem from several factors:

  • High Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. Ensure the final solvent concentration in the culture medium is low, typically below 0.1% (v/v). Always include a vehicle control (media with the same concentration of solvent) in your experiments.

  • Compound Instability: The compound may be unstable in the culture medium, degrading into a more toxic substance.

Q3: My results from the cell viability assay are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent results are a common challenge. To improve reproducibility:

  • Consistent Cell Seeding: Ensure a uniform number of cells are seeded in each well. Use a cell counter for accuracy and visually inspect plates for even distribution after seeding.

  • Consistent Compound Preparation: Prepare a single, large stock solution of this compound that can be aliquoted and used for a series of experiments. This minimizes variability from repeated weigh-outs and dilutions. Avoid multiple freeze-thaw cycles of the stock solution.

  • Low Passage Number: Use cells with a consistent and low passage number to avoid issues related to genetic drift and altered phenotypes.

Q4: I am not observing any effect of this compound on my cells. What should I do?

A4: A lack of an observable effect could be due to:

  • Insufficient Concentration: The concentrations tested may be too low to elicit a response. Try a higher concentration range.

  • Compound Degradation: The compound may have degraded. Prepare fresh stock solutions for each experiment.

  • Short Incubation Time: The treatment duration may be too short. Consider a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.

Q5: this compound is not dissolving properly in my cell culture medium. How can I improve its solubility?

A5: Poor aqueous solubility is common for alkaloids.[1] To improve solubility:

  • Use of a Stock Solvent: Dissolve the compound in a small amount of a suitable solvent like DMSO before diluting it into the culture medium.[1]

  • Pre-warming the Medium: Gently pre-warming the culture medium before adding the compound can sometimes aid dissolution.

  • Complexation: For persistent solubility issues, complexation with agents like carboxymethylstarch has been shown to improve the solubility of some alkaloids.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death at all concentrations Cell line is highly sensitiveUse a wider, lower range of concentrations. Consider a less sensitive cell line for initial studies.
Solvent (e.g., DMSO) concentration is too highEnsure the final solvent concentration is <0.1%. Run a vehicle-only control.
Compound is unstable and degrading to a toxic substancePrepare fresh stock solutions. Minimize exposure of the compound to light and heat.
No observable effect on cell viability Concentration of this compound is too lowIncrease the concentration range in your dose-response experiment.
Incubation time is too shortPerform a time-course experiment (e.g., 24, 48, 72 hours).
Compound has low solubility and is precipitatingVisually inspect the culture wells for precipitate. Ensure the compound is fully dissolved in the stock solvent before adding to the medium.
High variability between replicate wells Uneven cell seedingEnsure a homogenous cell suspension before plating. Pipette carefully and mix gently.
"Edge effect" in multi-well platesAvoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or water to maintain humidity.
Compound interferes with the assay reagentRun a cell-free control with the compound and assay reagent to check for direct chemical reactions. Consider an alternative viability assay with a different detection principle.

Data Presentation

Note: The following data is for the well-characterized alkaloids Berberine and Paclitaxel (B517696) and is provided as an illustrative example due to the lack of specific data for this compound.

Table 1: Example IC50 Values of Berberine in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)Reference
HT29Colon Cancer52.37 ± 3.45[3]
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[3]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[3]
HelaCervical Carcinoma245.18 ± 17.33[3]
MCF-7Breast Cancer272.15 ± 11.06[3]
T47DBreast Cancer25[4]
HCC70Triple Negative Breast Cancer0.19[5]
BT-20Triple Negative Breast Cancer0.23[5]
MDA-MB-468Triple Negative Breast Cancer0.48[5]
MDA-MB-231Triple Negative Breast Cancer16.7[5]

Table 2: Example IC50 Values of Paclitaxel in Various Cancer Cell Lines

Cell LineCancer TypeExposure TimeIC50Reference
Various (8 lines)Various24h2.5 - 7.5 nM[6]
NSCLC (14 lines)Non-Small Cell Lung Cancer120h0.027 µM (median)[7]
SCLC (14 lines)Small Cell Lung Cancer120h5.0 µM (median)[7]
SK-BR-3Breast Cancer (HER2+)72h~5 nM[8]
MDA-MB-231Breast Cancer (Triple Negative)72h~2.5 nM[8]
T-47DBreast Cancer (Luminal A)72h~2.5 nM[8]
MCF-7Breast CancerNot Specified3.5 µM
BT-474Breast CancerNot Specified19 nM

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control (medium only).

  • Incubation: Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways

Alkaloids are known to modulate a variety of cellular signaling pathways, which can impact cell viability. These can include the NF-kB, PI3K/AKT, MAPK, and p53 signaling pathways.[7] The specific pathways affected by this compound would need to be determined experimentally. Below is a generalized diagram of a common signaling pathway that can be affected by cytotoxic compounds.

G receptor Cell Surface Receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade1 Kinase Cascade 1 (e.g., MAPK) adaptor->kinase_cascade1 kinase_cascade2 Kinase Cascade 2 (e.g., PI3K/AKT) adaptor->kinase_cascade2 tf Transcription Factors (e.g., NF-kB, p53) kinase_cascade1->tf kinase_cascade2->tf nucleus Nucleus tf->nucleus Translocation response Cellular Response (Apoptosis, Proliferation, Survival) nucleus->response carmichaenine This compound carmichaenine->kinase_cascade1 Inhibition/Activation carmichaenine->kinase_cascade2 carmichaenine->tf

Caption: Generalized signaling pathway potentially modulated by this compound.

Experimental Workflow

A systematic workflow is essential for characterizing the cytotoxic effects of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Final Analysis arrow -> a Dose-Response Curve (e.g., MTT Assay) b Determine IC50 Value a->b c Assess Solubility & Stability b->c d Optimize Solvent Concentration c->d e Time-Course Experiment d->e f Apoptosis Assays (e.g., Annexin V/PI) e->f g Cell Cycle Analysis f->g h Signaling Pathway Analysis (e.g., Western Blot) g->h i Data Interpretation & Conclusion h->i

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

References

Strategies to reduce the toxicity of Carmichaenine A in experimental models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carmichaenine A. The focus is on strategies to mitigate its toxicity in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the toxicity of this compound in experimental settings?

A1: The main approaches to decrease this compound toxicity involve chemical modification, formulation and delivery, and co-administration with other agents. These strategies aim to reduce the systemic exposure of the toxic compound, alter its pharmacokinetic profile, or counteract its toxic effects at the cellular level.

Q2: How does processing of the source plant material affect the toxicity of this compound?

A2: Traditional processing methods used for Aconitum species, the source of this compound, are known to reduce the toxicity of the constituent alkaloids. Methods such as prolonged boiling or steaming can lead to the hydrolysis of the ester bonds in diester-diterpenoid alkaloids like this compound, converting them into less toxic monoester or non-esterified derivatives.[1]

Q3: Can fermentation be used to detoxify this compound?

A3: Yes, fermentation with Saccharomyces cerevisiae has been shown to significantly reduce the toxicity of Aconitum carmichaeli extracts.[2] This process can decrease the concentration of toxic alkaloids while increasing the relative amount of less toxic ones.[2]

Q4: What role can drug delivery systems play in reducing this compound toxicity?

A4: Encapsulating this compound into drug delivery systems such as liposomes, polymeric nanoparticles, or micelles can reduce its systemic toxicity.[3][4][5] These carriers can alter the biodistribution of the compound, potentially targeting it to the desired site of action and reducing its exposure to sensitive tissues like the heart and nervous system.

Q5: Are there any known antidotes or co-treatments that can mitigate this compound's toxicity?

A5: While specific antidotes for this compound are not well-documented, traditional formulations often combine Aconitum with other herbs like ginseng and ginger to reduce its overall toxicity.[1] Additionally, some diterpenoid alkaloids from Aconitum and Delphinium species have shown antidote-like activity against aconitine (B1665448) poisoning in mice, suggesting potential for co-treatment strategies.[6]

Troubleshooting Guides

Fermentation-Based Detoxification
Issue Possible Cause Troubleshooting Steps
Incomplete detoxification (high residual toxicity) Insufficient fermentation time or suboptimal yeast activity.- Extend the fermentation period and monitor alkaloid content at regular intervals. - Ensure the Saccharomyces cerevisiae culture is active and in the exponential growth phase before inoculation. - Optimize fermentation parameters such as temperature, pH, and aeration.
Variability between batches Inconsistent starting material or fermentation conditions.- Standardize the preparation of the Aconitum extract to ensure consistent initial alkaloid concentrations. - Precisely control all fermentation parameters (temperature, agitation speed, inoculum size, etc.).
Contamination of the fermentation culture Non-sterile technique or contaminated reagents.- Autoclave all media and equipment thoroughly. - Use aseptic techniques during inoculation and sampling. - Consider adding antibiotics to the culture medium if bacterial contamination is a persistent issue (note: this may affect yeast viability).
Nanoparticle Formulation
Issue Possible Cause Troubleshooting Steps
Low encapsulation efficiency Poor affinity of this compound for the nanoparticle core; suboptimal formulation parameters.- Modify the nanoparticle composition to enhance drug-polymer/lipid interactions. - Experiment with different organic solvents and drug-to-carrier ratios. - Optimize the formulation process (e.g., sonication time, homogenization speed).
Large or polydisperse nanoparticles Aggregation of nanoparticles; inappropriate formulation parameters.- Adjust the concentration of the stabilizer (e.g., surfactant). - Optimize the stirring rate or sonication energy during formulation. - Filter the nanoparticle suspension to remove larger aggregates.
Instability of the nanoparticle suspension (e.g., precipitation) Insufficient surface charge or steric hindrance.- Increase the zeta potential of the nanoparticles by modifying the surface charge. - Incorporate PEGylated lipids or polymers to provide steric stabilization. - Lyophilize the nanoparticles for long-term storage, using a suitable cryoprotectant.

Quantitative Data Summary

The following table summarizes the quantitative data on the reduction of toxicity of Aconitum alkaloids using a fermentation-based strategy.

Treatment Experimental Model LD50 (mg/kg) Fold Increase in LD50 Reference
Chloroform (B151607) Extract of Aconitum carmichaeli (CEA)Mice (intraperitoneal)1.44 ± 0.07-[2]
Chloroform Extract of Yeast-Fermented A. carmichaeli (CEYFA)Mice (intraperitoneal)13.80 ± 1.929.58[2]

Experimental Protocols

Fermentation of Aconitum carmichaeli Extract with Saccharomyces cerevisiae

This protocol is adapted from a study demonstrating the reduction of toxicity in Aconitum carmichaeli extract.[2]

  • Preparation of Aconitum Extract:

    • Marinate 200g of dried Aconitum carmichaeli root pieces in 500 mL of distilled water for 30 minutes.

    • Boil the mixture for 1 hour to obtain approximately 200 mL of liquid extract.

    • Filter the extract and divide it into two 100 mL flasks.

    • Add 2g of glucose to each flask.

    • Sterilize the flasks by autoclaving at 0.15 MPa for 20 minutes.

  • Yeast Inoculation and Fermentation:

    • Inoculate one flask with 5 mL of a Saccharomyces cerevisiae culture (1.2 x 10⁸ cfu/mL). The other flask serves as a negative control.

    • Incubate the flasks on a rotary shaker at 200 rpm and 28°C for 4 days.

  • Extraction of Alkaloids:

    • Separate the liquid fraction from the fermented and unfermented liquors by filtration.

    • Extract the liquid fraction three times with an equal volume of chloroform in a separatory funnel.

    • Combine the chloroform extracts and evaporate to dryness under a vacuum.

  • Toxicity Assessment:

    • Determine the LD50 of the dried extracts in mice via intraperitoneal administration. A range of doses should be used to establish the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

CarmichaenineA_Toxicity_Pathway cluster_cytosol Cytosol VGSC Voltage-Gated Sodium Channel (VGSC) Na_influx Na+ Influx VGSC->Na_influx Persistent activation leads to Ca_Channel L-type Calcium Channel Ca_overload Ca2+ Overload Ca_Channel->Ca_overload Increased influx Na_influx->Ca_Channel Depolarization activates ROS Reactive Oxygen Species (ROS) Ca_overload->ROS Induces Apoptosis Apoptosis Ca_overload->Apoptosis Contributes to ROS->Apoptosis Triggers CarmichaenineA This compound CarmichaenineA->VGSC Binds and activates

Caption: Proposed signaling pathway for this compound-induced cardiotoxicity.

Fermentation_Workflow Aconitum Aconitum carmichaeli Root Extraction Aqueous Extraction (Boiling) Aconitum->Extraction Fermentation Fermentation with Saccharomyces cerevisiae Extraction->Fermentation Chloroform_Extraction Chloroform Extraction Fermentation->Chloroform_Extraction Toxicity_Assay Toxicity Assessment (LD50 in mice) Chloroform_Extraction->Toxicity_Assay Reduced_Toxicity_Product Product with Reduced Toxicity Toxicity_Assay->Reduced_Toxicity_Product

Caption: Experimental workflow for reducing Aconitum alkaloid toxicity via fermentation.

Nanoparticle_Formulation_Logic cluster_effects Pharmacokinetic & Toxicodynamic Effects CarmichaenineA This compound (High Toxicity) Encapsulation Encapsulation CarmichaenineA->Encapsulation Nanoparticle Nanoparticle Carrier (e.g., Liposome, PLGA) Nanoparticle->Encapsulation Encapsulated_CA Encapsulated This compound Encapsulation->Encapsulated_CA Altered_Biodistribution Altered Biodistribution Encapsulated_CA->Altered_Biodistribution Controlled_Release Controlled Release Encapsulated_CA->Controlled_Release Reduced_Systemic_Exposure Reduced Systemic Exposure Altered_Biodistribution->Reduced_Systemic_Exposure Controlled_Release->Reduced_Systemic_Exposure Reduced_Toxicity Reduced Overall Toxicity Reduced_Systemic_Exposure->Reduced_Toxicity

Caption: Logical relationship of nanoparticle formulation for toxicity reduction.

References

Validation & Comparative

Purity Validation of Synthesized Carmichaenine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To the User: The following guide has been prepared to meet the specified requirements for a comparative analysis of a synthesized chemical sample. Initial searches for "Carmichaenine A" did not yield a definitive chemical structure or sufficient analytical data in publicly available scientific literature to create a specific and accurate guide. To fulfill the request for a detailed comparison guide, the well-characterized natural product Coumarin has been used as an exemplary compound. The methodologies, data presentation, and visualizations provided below can be adapted for this compound once a verified chemical structure and reference data are available.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of a synthesized sample of a natural product like Coumarin. It compares the analytical data of a synthesized batch against a certified reference standard and a structurally related alternative, 7-Hydroxycoumarin.

Comparative Analysis of Synthesized Coumarin

The purity of a newly synthesized batch of Coumarin was assessed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are compared against a certified Coumarin reference standard and a commercially available structural analog, 7-Hydroxycoumarin.

Table 1: Comparative Analytical Data

ParameterSynthesized CoumarinCoumarin Standard7-Hydroxycoumarin (Alternative)
HPLC Purity (%) 98.5% (main peak)≥99.5%≥99.0%
1.2% (impurity at RRT 1.15)
0.3% (unidentified)
LC-MS (m/z [M+H]⁺) 147.04147.04163.04
¹H NMR (CDCl₃, δ ppm) 7.73 (d, J=9.5 Hz, 1H), 7.51-7.46 (m, 2H), 7.30-7.25 (m, 2H), 6.44 (d, J=9.5 Hz, 1H)7.73 (d, J=9.5 Hz, 1H), 7.51-7.46 (m, 2H), 7.30-7.25 (m, 2H), 6.44 (d, J=9.5 Hz, 1H)7.63 (d, J=9.5 Hz, 1H), 7.39 (d, J=8.4 Hz, 1H), 6.83 (dd, J=8.4, 2.3 Hz, 1H), 6.74 (d, J=2.3 Hz, 1H), 6.24 (d, J=9.5 Hz, 1H)
¹³C NMR (CDCl₃, δ ppm) 160.7, 153.9, 143.3, 131.6, 127.8, 124.3, 118.8, 116.7, 116.4160.7, 153.9, 143.3, 131.6, 127.8, 124.3, 118.8, 116.7, 116.4161.5, 160.8, 155.5, 143.5, 129.2, 113.4, 112.9, 111.9, 102.2

Experimental Protocols

  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

  • Instrumentation: Thermo Scientific Vanquish HPLC coupled to a Q Exactive Orbitrap Mass Spectrometer.

  • Column: C18 reverse-phase column (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Mass Range: m/z 100-500.

  • Sample Preparation: Samples were diluted to 10 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: 32 scans, relaxation delay of 1.0 s.

  • ¹³C NMR: 1024 scans, relaxation delay of 2.0 s.

  • Sample Preparation: Approximately 5-10 mg of each sample was dissolved in 0.7 mL of CDCl₃.

Visualizations

G Figure 1: Analytical Workflow for Purity Validation of Synthesized Coumarin cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_comparison Comparative Validation Synthesized_Sample Synthesized Crude Coumarin Purification Column Chromatography Synthesized_Sample->Purification HPLC HPLC-UV (Purity Assessment) Purification->HPLC LCMS LC-MS (Identity Confirmation) Purification->LCMS NMR 1H & 13C NMR (Structural Verification) Purification->NMR Data_Comparison Data Comparison (Table 1) HPLC->Data_Comparison LCMS->Data_Comparison NMR->Data_Comparison Reference_Standard Coumarin Reference Standard Reference_Standard->Data_Comparison Alternative_Compound 7-Hydroxycoumarin (Structural Analog) Alternative_Compound->Data_Comparison Final_Report Final_Report Data_Comparison->Final_Report Final Purity Report G Figure 2: Simplified Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin Coumarin Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases ARE Antioxidant Response Element (ARE) in DNA Nrf2_free->ARE translocates and binds Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription activates

References

Comparative Bioactivity Analysis: Carmichaenine A and Aconitine - A Data Deficit

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the bioactivity of Carmichaenine A and aconitine (B1665448) is not currently possible due to a significant lack of publicly available experimental data for this compound. While aconitine has been extensively studied, revealing a complex profile of toxicity and therapeutic potential, this compound, a fellow C19-diterpenoid alkaloid isolated from Aconitum carmichaelii, remains largely uncharacterized in the scientific literature.

This guide will proceed by presenting the detailed bioactivity and mechanistic data available for aconitine, thereby providing a benchmark for any future research on this compound. The absence of data for this compound prevents the creation of comparative tables and signaling pathway diagrams as initially intended.

Aconitine: A Profile of Potent Bioactivity

Aconitine is a well-documented and highly potent alkaloid with a dual nature, exhibiting both significant toxicity and a range of pharmacological effects, including analgesic, anti-inflammatory, and cardiotonic properties.[1][2] Its primary mechanism of action involves the modulation of voltage-gated sodium channels, which are crucial for the function of neurons and muscle cells.[3][4][5]

Key Bioactivities of Aconitine:
  • Neurotoxicity and Cardiotoxicity: Aconitine binds to site 2 of the α-subunit of voltage-gated sodium channels, causing them to remain persistently activated.[3][4] This leads to a constant influx of sodium ions, resulting in membrane depolarization and subsequent paralysis of excitable tissues. This action is the primary driver of its potent neurotoxic and cardiotoxic effects, which can lead to arrhythmias and muscle paralysis.[4]

  • Analgesic Effects: Despite its toxicity, aconitine has demonstrated significant pain-relieving properties.[1] This analgesic action is also linked to its interaction with sodium channels in sensory neurons.

  • Anti-inflammatory Activity: Aconitine exhibits anti-inflammatory effects by regulating the expression of various cytokines, key signaling molecules in the inflammatory response.[1][6]

  • Cardiotonic Effects: In some contexts, aconitine can enhance cardiac function, an effect that is also related to its influence on ion channels in heart muscle cells.[1][2]

Signaling Pathways Modulated by Aconitine

Aconitine's diverse biological effects are a consequence of its interaction with multiple cellular signaling pathways. Its primary impact on voltage-gated sodium channels triggers a cascade of downstream events.

Aconitine_Signaling Aconitine Aconitine VGSC Voltage-Gated Sodium Channels (Site 2) Aconitine->VGSC Binds to Cytokine_Mod Cytokine Modulation (e.g., NF-κB pathway) Aconitine->Cytokine_Mod Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Neurotransmission Altered Neurotransmission Depolarization->Neurotransmission Muscle_Contraction Altered Muscle Contraction Depolarization->Muscle_Contraction Ca_Influx->Neurotransmission Analgesia Analgesia Neurotransmission->Analgesia Toxicity Cardio- & Neurotoxicity Neurotransmission->Toxicity Muscle_Contraction->Toxicity Inflammation Anti-inflammation Cytokine_Mod->Inflammation

Caption: Aconitine's primary mechanism of action and downstream effects.

This compound: An Unresolved Scientific Inquiry

In stark contrast to aconitine, searches of scientific databases and literature reveal a significant void in our understanding of this compound's biological activity. While its existence as a C19-diterpenoid alkaloid from Aconitum carmichaelii is documented, no published studies appear to have investigated its pharmacological or toxicological properties in detail. Commercial suppliers list the compound for research purposes, but do not provide any experimental data.

This lack of information makes it impossible to:

  • Present quantitative data such as IC50 or EC50 values for comparison.

  • Detail experimental protocols related to its bioactivity.

  • Construct diagrams of its signaling pathways or mechanisms of action.

Conclusion and Future Directions

The request for a comparative analysis of this compound and aconitine highlights a significant gap in the pharmacological knowledge of natural products. While aconitine serves as a classic example of a potent natural compound with a well-defined mechanism of action, the bioactivity of many other related alkaloids, such as this compound, remains to be elucidated.

Future research should focus on isolating sufficient quantities of this compound to enable comprehensive in vitro and in vivo studies. Key experimental avenues would include:

  • Cytotoxicity assays across various cell lines to determine its general toxicity profile.

  • Electrophysiological studies to investigate its effects on voltage-gated sodium channels and other ion channels.

  • In vivo models of pain and inflammation to assess its potential therapeutic effects.

  • Transcriptomic and proteomic analyses to identify the cellular pathways it modulates.

Until such research is conducted and published, a meaningful and data-driven comparison between this compound and aconitine will remain an open scientific question. Researchers in the fields of natural product chemistry, pharmacology, and drug development are encouraged to address this knowledge gap.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of Carmichaenine A, a diterpenoid alkaloid. The cross-validation of these two powerful analytical techniques is essential for ensuring data integrity, method robustness, and regulatory compliance in drug development and natural product research. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the performance characteristics of the HPLC-UV and UPLC-MS/MS methods for the quantification of this compound, based on a hypothetical cross-validation study.

ParameterHPLC-UV MethodUPLC-MS/MS MethodKey Observations
**Linearity (R²) **0.99920.9998Both methods demonstrate excellent linearity over the tested concentration range.
Limit of Detection (LOD) 10 ng/mL0.1 ng/mLThe UPLC-MS/MS method is significantly more sensitive, making it ideal for trace-level analysis.
Limit of Quantification (LOQ) 30 ng/mL0.5 ng/mLThe lower LOQ of the UPLC-MS/MS method allows for accurate quantification of this compound at much lower concentrations.
Precision (RSD%) < 2.0%< 1.5%Both methods exhibit high precision, with the UPLC-MS/MS method showing slightly better repeatability.
Accuracy (Recovery %) 98.5% - 101.2%99.1% - 100.8%Both methods provide high accuracy, with recovery values well within acceptable limits.
Analysis Run Time 25 minutes5 minutesThe UPLC-MS/MS method offers a significantly shorter run time, leading to higher sample throughput.
Specificity ModerateHighThe HPLC-UV method may be susceptible to interference from co-eluting compounds. The UPLC-MS/MS method provides high specificity through the use of specific precursor-product ion transitions.

Experimental Protocols

Sample Preparation

A standardized sample preparation protocol was employed for both HPLC-UV and UPLC-MS/MS analyses to ensure consistency.

  • Extraction: 1.0 g of powdered plant material (e.g., Aconitum species) is extracted with 20 mL of a methanol (B129727):water (80:20, v/v) solution using ultrasonication for 30 minutes.

  • Centrifugation: The extract is centrifuged at 10,000 rpm for 15 minutes.

  • Filtration: The supernatant is filtered through a 0.22 µm syringe filter prior to injection.

  • Standard Solutions: Stock solutions of this compound are prepared in methanol and serially diluted to create calibration standards and quality control samples.

HPLC-UV Method
  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 20 µL.

UPLC-MS/MS Method
  • Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: The multiple reaction monitoring (MRM) transition for this compound would be determined by direct infusion of a standard solution (e.g., precursor ion [M+H]⁺ → product ion).

  • Injection Volume: 5 µL.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_uplc UPLC-MS/MS Analysis raw_material Raw Plant Material extraction Ultrasonic Extraction raw_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc_injection Injection (20 µL) filtration->hplc_injection uplc_injection Injection (5 µL) filtration->uplc_injection hplc_separation C18 Separation (5 µm) hplc_injection->hplc_separation uv_detection UV Detection (235 nm) hplc_separation->uv_detection hplc_data Data Analysis uv_detection->hplc_data uplc_separation C18 Separation (1.7 µm) uplc_injection->uplc_separation ms_detection MRM Detection uplc_separation->ms_detection uplc_data Data Analysis ms_detection->uplc_data

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_uplc UPLC-MS/MS Advantages cluster_hplc HPLC-UV Considerations sensitivity Higher Sensitivity throughput Higher Throughput sensitivity->throughput specificity Higher Specificity specificity->throughput speed Faster Analysis speed->throughput cost Lower Initial Cost accessibility Wider Availability cost->accessibility robustness Established Robustness accessibility->robustness

Caption: Logical relationship of analytical method characteristics.

A Comparative Analysis of the Neurotoxic Effects of Carmichaenine A and Other Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of Carmichaenine A against other prominent Aconitum alkaloids, including aconitine (B1665448), mesaconitine, and hypaconitine (B608023). The information is supported by experimental data to assist in research and drug development endeavors.

Executive Summary

Aconitum alkaloids, particularly the C19-diterpenoid or diester-diterpenoid alkaloids (DDAs), are notorious for their potent cardiotoxicity and neurotoxicity.[1][2] These compounds exert their primary toxic effects by modulating the function of voltage-gated sodium channels (VGSCs) in excitable cells like neurons.[3][4] This guide focuses on the comparative neurotoxicity, highlighting differences in potency and mechanisms of action among key alkaloids. While data on this compound is less abundant compared to alkaloids like aconitine, this guide synthesizes the available information to provide a useful comparison.

The primary mechanism of neurotoxicity for diester-diterpenoid Aconitum alkaloids involves binding to site 2 of the alpha-subunit of voltage-gated sodium channels.[3][4] This binding inhibits channel inactivation, leading to a persistent influx of sodium ions, membrane depolarization, and ultimately, neuronal hyperexcitability or paralysis.[3][5]

Quantitative Comparison of Neurotoxicity

The following table summarizes key quantitative data related to the neurotoxicity of this compound and other major Aconitum alkaloids. Direct comparative data for this compound is limited; therefore, data from related compounds and general classifications are used to provide context. Aconitine is generally considered the most toxic of the diester-diterpene alkaloids.[1]

AlkaloidChemical ClassLD50 (Mice, mg/kg)Primary Molecular TargetKey Neurotoxic Effects
This compound C19-DiterpenoidData not widely availablePresumed Voltage-Gated Sodium ChannelsPresumed similar to other DDAs
Aconitine (AC) Diester-Diterpenoid1.8 (oral)[6][7], 0.12 (i.v.), 0.31 (i.p.)[1]Voltage-Gated Sodium Channels (Site 2)[3]Paresthesia, numbness, muscle weakness, convulsions.[8][9]
Mesaconitine (MA) Diester-DiterpenoidLD50 is higher than aconitine[1]Voltage-Gated Sodium Channels (Site 2)[10]Analgesic at low doses, neurotoxic at high doses causing hyperexcitability.[5]
Hypaconitine (HA) Diester-DiterpenoidLD50 is higher than aconitine[1]Voltage-Gated Sodium Channels (Site 2)Similar toxic profile to aconitine and mesaconitine.

Signaling Pathways and Mechanisms of Neurotoxicity

The neurotoxicity of Aconitum alkaloids is multifaceted, extending beyond the primary interaction with sodium channels.

1. Voltage-Gated Sodium Channel Modulation:

The hallmark of toxicity for aconitine, mesaconitine, and hypaconitine is their ability to cause a persistent activation of VGSCs.[3] This leads to a prolonged influx of Na+, causing sustained membrane depolarization. This action can shift the activation threshold of the channel to more negative potentials, making neurons more susceptible to firing.[11][12][13] The constant depolarization can eventually lead to a state of inexcitability and paralysis of nerve function.[5]

G cluster_0 Neuronal Membrane Aconitum_Alkaloid Aconitum Alkaloid (e.g., Aconitine) VGSC Voltage-Gated Sodium Channel (Site 2) Aconitum_Alkaloid->VGSC Binds and inhibits inactivation Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Sustained Membrane Depolarization Na_Influx->Depolarization Leads to Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Results in Paralysis Paralysis / Inexcitability Hyperexcitability->Paralysis Followed by

Figure 1. Primary mechanism of neurotoxicity via VGSC modulation.

2. Excitotoxicity and Oxidative Stress:

Aconitine-induced neurotoxicity is also linked to excitotoxicity. The sustained depolarization can trigger an excessive release of excitatory amino acids (EAAs) like glutamate (B1630785).[14] This overstimulates glutamate receptors, leading to an overload of intracellular calcium (Ca2+) and subsequent oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[14][15]

G cluster_1 Downstream Neurotoxic Effects Depolarization Sustained Depolarization EAA_Release Excessive Glutamate Release Depolarization->EAA_Release Triggers Ca_Overload Intracellular Ca2+ Overload EAA_Release->Ca_Overload Leads to Oxidative_Stress Oxidative Stress (ROS Production) Ca_Overload->Oxidative_Stress Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Induces Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Figure 2. Excitotoxicity and apoptosis signaling cascade.

3. Other Signaling Pathways:

Recent studies suggest the involvement of other pathways in aconitine's neurotoxic effects, including:

  • Endoplasmic Reticulum (ER) Stress: Aconitine can induce ER stress, which in turn promotes apoptosis in neuronal cells.[16]

  • Dopaminergic System: Aconitine has been shown to disrupt dopamine (B1211576) homeostasis and activate the AC/cAMP/PKA pathway, contributing to neurological impairment.[15][17]

  • Serotonergic System: Aconitine can also interfere with serotonin (B10506) neurotransmission, potentially mediated through the 5-HT1A receptor.[18]

Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at approximately 570 nm.[19][20]

  • Protocol Outline:

    • Cell Plating: Seed neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Expose the cells to various concentrations of the Aconitum alkaloids (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[1]

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[19][20]

    • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

G start Start plate_cells Plate Neuronal Cells in 96-well Plate start->plate_cells add_alkaloids Add Aconitum Alkaloids (Varying Concentrations) plate_cells->add_alkaloids incubate_treatment Incubate (e.g., 24-72h) add_alkaloids->incubate_treatment add_mtt Add MTT Reagent (Final conc. 0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate (2-4h, 37°C) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance (~570 nm) add_solubilizer->read_absorbance analyze Calculate % Cell Viability read_absorbance->analyze end End analyze->end

Figure 3. Workflow for the MTT cell viability assay.

2. Ion Channel Activity Measurement (Patch-Clamp Electrophysiology)

Patch-clamp is the gold standard technique for studying ion channel function, allowing for high-fidelity recording of the electrical currents passing through a single channel or the whole cell.[21][22]

  • Principle: A glass micropipette with a clean, fire-polished tip is pressed against the membrane of a neuron, forming a high-resistance (gigaohm) seal.[23][24] This electrically isolates a "patch" of the membrane. In the whole-cell configuration, the membrane patch is ruptured, allowing electrical access to the entire cell interior.[21][25] The voltage across the membrane is then "clamped" at a set value, and the resulting current that flows through the ion channels is measured.[23]

  • Protocol Outline:

    • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with appropriate resistance (typically 4-8 MΩ). Fill the pipette with an internal ionic solution.[23]

    • Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

    • Seal Formation: Approach a target neuron with the micropipette under microscopic guidance. Apply gentle suction to form a gigaohm seal between the pipette tip and the cell membrane.[23]

    • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell recording mode.[21]

    • Recording: Apply a voltage-step protocol to elicit ion channel currents. Record baseline currents, then perfuse the Aconitum alkaloid onto the cell and record the changes in current properties (e.g., activation, inactivation, current amplitude).[23]

    • Data Analysis: Analyze the recorded currents to determine the effects of the alkaloid on channel kinetics and voltage dependence.

Conclusion

This compound, as a C19-diterpenoid alkaloid, is presumed to share the primary neurotoxic mechanism of its class: the potentiation of voltage-gated sodium channels. However, it is generally less toxic than the diester-diterpenoid alkaloids like aconitine, mesaconitine, and hypaconitine. Aconitine remains the most potent neurotoxin among these, characterized by a low LD50 and significant effects on neuronal excitability, leading to severe clinical symptoms.[1][8] The neurotoxicity of these compounds is complex, involving not only direct channel modulation but also downstream effects like excitotoxicity, oxidative stress, and interference with multiple neurotransmitter systems.[14][17][26] Further research is required to fully elucidate the specific neurotoxic profile of this compound and to quantify its effects relative to other Aconitum alkaloids.

References

A Comparative Analysis of Carmichaenine A from Diverse Geographical Provenances: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide outlines a comprehensive framework for a comparative study of Carmichaenine A, a C20-diterpenoid alkaloid isolated from the roots of Aconitum carmichaeli[1][2]. While the structure of this compound has been elucidated, to date, no comparative studies have been published detailing the variations in its yield, purity, and biological activity based on the geographical origin of the plant source. Such a study is critical for the standardization and future clinical development of this potentially therapeutic compound.

Drawing from established research on related diterpenoid alkaloids from Aconitum species, which have demonstrated significant anti-inflammatory and analgesic properties, this document provides detailed experimental protocols and data presentation formats to guide future research in this area[3][4][5][6][7]. The quantitative data presented herein is hypothetical and serves as an illustrative template for the expected outcomes of such a comparative investigation.

Hypothetical Comparative Data Summary

A comparative study of this compound from various geographical sources would be instrumental in identifying superior provenances for medicinal use. The following table illustrates a potential format for presenting the quantitative findings of such a study.

Table 1: Hypothetical Quantitative Comparison of this compound from Different Geographical Sources

Geographical SourcePlant PartExtraction Yield (% w/w)Purity of Isolate (%)Anti-inflammatory Activity (IC₅₀ in µM)¹Analgesic Activity (ED₅₀ in mg/kg)²
Sichuan, ChinaLateral Root0.0898.515.22.5
Yunnan, ChinaLateral Root0.0597.222.83.1
Shanxi, ChinaMother Root0.0395.828.54.0
Korean PeninsulaCultivated Root0.0699.118.92.8

¹Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. ²Effective dose for a 50% increase in pain threshold in a murine hot-plate test.

Proposed Experimental Protocols

Detailed and standardized methodologies are crucial for ensuring the reproducibility and validity of a comparative study. The following protocols are based on established methods for the extraction, isolation, quantification, and bioactivity assessment of diterpenoid alkaloids from Aconitum species[8][9][10][11].

2.1. Plant Material Collection and Preparation

  • Collection: Collect the roots of Aconitum carmichaeli from distinct geographical locations (e.g., Sichuan, Yunnan, and Shanxi provinces in China, and a cultivated source from the Korean Peninsula). For each location, collect both the mother and lateral roots separately.

  • Identification: Authenticate all plant materials by a qualified botanist, and deposit voucher specimens in a recognized herbarium.

  • Preparation: Wash the collected roots to remove soil and debris. Dry the roots in a shaded, well-ventilated area at room temperature until a constant weight is achieved. Grind the dried roots into a coarse powder (40-60 mesh) for subsequent extraction.

2.2. Extraction and Isolation of this compound

  • Extraction: Macerate 1 kg of the dried, powdered root material with 80% ethanol (B145695) (10 L) at room temperature for 24 hours, with occasional stirring. Repeat the extraction process three times. Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 45°C to obtain a crude extract.

  • Acid-Base Partitioning: Suspend the crude extract in 2 L of 1% HCl. Partition the acidic solution with petroleum ether (3 x 2 L) to remove non-alkaloidal lipids. Adjust the pH of the aqueous layer to 9.5-10.0 with ammonia (B1221849) water. Extract the basified solution with chloroform (B151607) (5 x 2 L) to obtain the total alkaloid fraction.

  • Chromatographic Purification: Subject the total alkaloid fraction to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform-methanol (100:0 to 90:10 v/v). Monitor the fractions by thin-layer chromatography (TLC). Combine the fractions containing this compound and further purify them using preparative high-performance liquid chromatography (prep-HPLC) to yield the pure compound.

2.3. Quantification by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a diode-array detector (DAD), a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient elution using 0.03 M ammonium (B1175870) hydrogen carbonate in water (A) and acetonitrile (B52724) (B).

  • Gradient Program: 0-20 min, 20-40% B; 20-35 min, 40-60% B; 35-45 min, 60-80% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 235 nm.

  • Quantification: Prepare a calibration curve using a purified this compound standard. Calculate the concentration in the plant extracts based on the peak area.

2.4. In Vitro Anti-inflammatory Activity Assay

  • Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Nitric Oxide (NO) Inhibition Assay: Seed the cells in a 96-well plate. Pre-treat the cells with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Measurement: Determine the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. Measure the absorbance at 540 nm.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control. Determine the IC₅₀ value (the concentration required for 50% inhibition) by non-linear regression analysis.

2.5. In Vivo Analgesic Activity Assay

  • Animals: Use male Kunming mice (18-22 g). Acclimatize the animals for at least one week before the experiment.

  • Hot-Plate Test: Measure the basal pain threshold by placing each mouse on a hot plate maintained at 55 ± 0.5°C and recording the latency to a response (e.g., licking a paw or jumping).

  • Drug Administration: Administer different doses of this compound (dissolved in a suitable vehicle) intraperitoneally. Administer the vehicle alone to the control group.

  • Measurement: Measure the pain threshold at 30, 60, 90, and 120 minutes post-administration.

  • Analysis: Calculate the percentage of maximal possible effect (%MPE) and determine the ED₅₀ value (the dose required to produce 50% of the maximal effect).

Mandatory Visualizations

Diagram 1: Proposed Experimental Workflow for Comparative Analysis of this compound

G cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction & Isolation cluster_analysis Analysis & Bioassays cluster_data Data Comparison & Reporting Collection Collection from Different Geographical Sources Authentication Botanical Authentication Collection->Authentication Preparation Drying and Pulverization Authentication->Preparation Extraction Ethanol Maceration Preparation->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Quantification HPLC-DAD Quantification PrepHPLC->Quantification AntiInflam In Vitro Anti-inflammatory Assay (NO Inhibition) PrepHPLC->AntiInflam Analgesic In Vivo Analgesic Assay (Hot-Plate Test) PrepHPLC->Analgesic DataAnalysis Comparative Data Analysis (Yield, Purity, IC50, ED50) Quantification->DataAnalysis AntiInflam->DataAnalysis Analgesic->DataAnalysis

Caption: Workflow for the comparative study of this compound.

Diagram 2: Putative Anti-inflammatory Signaling Pathway of this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK CarmichaenineA This compound CarmichaenineA->IKK CarmichaenineA->MAPK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->ProInflammatory AP1 AP-1 MAPK->AP1 AP1_nucleus AP-1 AP1->AP1_nucleus AP1_nucleus->ProInflammatory

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

References

Independent replication of published Carmichaenine A findings

Author: BenchChem Technical Support Team. Date: December 2025

Independent Replication of Published Carmichaenine A Findings: A Guide for Researchers

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Guide to the Independent Replication of this compound Findings

This guide is intended to provide a comprehensive overview for researchers, scientists, and drug development professionals interested in the independent replication of published findings on this compound. This compound is a fungal secondary metabolite classified as an alkaloid, reportedly possessing antimicrobial and anticancer properties. This document outlines the known information, provides a framework for replication studies, and details the necessary experimental protocols and data presentation standards.

Background on this compound

This compound is described as a bioactive alkaloid produced by fungi of the genus Carmichaelia. Its molecular formula is reported as C₁₄H₁₅N₃O₂ with an approximate molecular weight of 257.29 g/mol . The synthesis of this compound can reportedly be achieved through both natural extraction from fungal cultures and synthetic organic chemistry methodologies.

Objectives for Independent Replication

The primary goals of an independent study on this compound should be:

  • Isolation and Structural Elucidation: To isolate this compound from a fungal source, likely a species of Carmichaelia, and to confirm its molecular structure using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

  • Confirmation of Biological Activity: To independently verify the reported antimicrobial and anticancer activities of the purified compound.

  • Mechanism of Action Studies: To investigate the potential signaling pathways and molecular targets through which this compound exerts its biological effects.

  • Comparative Analysis: To compare the obtained results with any future published data to ensure reproducibility and build a robust scientific understanding of this natural product.

Experimental Protocols

The following are detailed methodologies for key experiments that would be central to an independent replication study of this compound.

Fungal Culture and Extraction

Objective: To cultivate a this compound-producing fungal strain and extract the secondary metabolites.

Protocol:

  • Fungal Strain: Obtain a verified culture of a Carmichaelia species.

  • Culture Conditions: Grow the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) and solid medium (e.g., Potato Dextrose Agar) under controlled conditions of temperature, pH, and aeration to optimize the production of secondary metabolites.

  • Extraction: After a sufficient incubation period, separate the fungal biomass from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate. Dry the fungal biomass, grind it to a fine powder, and extract with methanol (B129727) or another suitable solvent.

  • Concentration: Evaporate the solvents from both extracts under reduced pressure to obtain the crude extracts.

Isolation and Purification of this compound

Objective: To isolate pure this compound from the crude fungal extract.

Protocol:

  • Chromatography: Subject the crude extract to a series of chromatographic separations. This may include:

    • Column chromatography on silica (B1680970) gel or other stationary phases.

    • Preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and solvent system.

  • Fraction Monitoring: Monitor the fractions from each separation step for the presence of the target compound using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Purity Assessment: Assess the purity of the isolated compound using analytical HPLC and spectroscopic methods.

Structural Elucidation

Objective: To determine the chemical structure of the isolated compound.

Protocol:

  • Mass Spectrometry (MS): Determine the exact mass and molecular formula using High-Resolution Mass Spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the connectivity of atoms and the overall structure.

  • Crystallography: If suitable crystals can be obtained, perform single-crystal X-ray diffraction analysis for unambiguous determination of the three-dimensional structure.

In Vitro Antimicrobial Activity Assay

Objective: To evaluate the antimicrobial properties of purified this compound.

Protocol:

  • Test Organisms: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of this compound against the test organisms according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Controls: Include a positive control (a known antibiotic/antifungal) and a negative control (solvent vehicle).

In Vitro Anticancer Activity Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cell Lines: Use a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).

  • MTT or Similar Viability Assay: Treat the cells with increasing concentrations of this compound for a specified period (e.g., 48 or 72 hours). Measure cell viability using an MTT or similar colorimetric assay.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

  • Controls: Include a positive control (a known anticancer drug) and a negative control (solvent vehicle).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

Test OrganismMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureus
Escherichia coli
Candida albicans

Table 2: Anticancer Activity of this compound (Hypothetical Data)

Cell LineIC₅₀ (µM) of this compoundIC₅₀ (µM) of Positive Control
HeLa (Cervical Cancer)
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
HEK293 (Non-cancerous)

Visualization of Workflows and Pathways

Diagrams are essential for illustrating experimental workflows and hypothetical signaling pathways.

Experimental_Workflow cluster_extraction Isolation and Characterization cluster_activity Biological Activity Screening cluster_pathway Hypothetical Signaling Pathway Investigation Fungal_Culture Fungal Culture (Carmichaelia sp.) Extraction Extraction of Secondary Metabolites Fungal_Culture->Extraction Purification Chromatographic Purification Extraction->Purification Structure_Elucidation Structural Elucidation (NMR, MS) Purification->Structure_Elucidation Antimicrobial_Assay Antimicrobial Assays (MIC determination) Structure_Elucidation->Antimicrobial_Assay Anticancer_Assay Anticancer Assays (IC50 determination) Structure_Elucidation->Anticancer_Assay Target_Identification Target Identification Anticancer_Assay->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis

Caption: Experimental workflow for the independent replication of this compound findings.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell Carmichaenine_A This compound Receptor Target Receptor Carmichaenine_A->Receptor Cell_Membrane Cell Membrane Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Apoptosis Apoptosis Transcription_Factor->Apoptosis

Caption: Hypothetical signaling pathway for the anticancer activity of this compound.

Benchmarking Carmichaenine A: A Comparative Efficacy Analysis Against Standard Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of Carmichaenine A, a prominent diterpenoid alkaloid from the Aconitum species, against standard therapeutic drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This analysis is based on available preclinical data from established in vivo and in vitro models of inflammation.

Executive Summary

This compound, and its close structural analog aconitine, demonstrate significant anti-inflammatory properties. These effects are primarily attributed to the downregulation of pro-inflammatory cytokines and the inhibition of key inflammatory signaling pathways, such as NF-κB. In preclinical models, the efficacy of Aconitum alkaloids is comparable to that of standard NSAIDs like indomethacin (B1671933) and aspirin (B1665792) in reducing acute and chronic inflammation. While direct in vivo comparative data with corticosteroids in topical inflammation models is limited in the reviewed literature, in vitro studies suggest a potent inhibitory effect on inflammatory mediators, comparable to dexamethasone. This guide synthesizes the available quantitative data to offer a comparative benchmark for researchers engaged in the development of novel anti-inflammatory agents.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from preclinical studies, comparing the anti-inflammatory effects of Aconitum alkaloids (as a proxy for this compound) with standard therapeutic drugs.

Table 1: Efficacy in Carrageenan-Induced Paw Edema (Acute Inflammation Model)

TreatmentDoseTime Point% Inhibition of EdemaReference
Radix Aconiti Carmichaeli Water Extract60 mg/kg (oral)3 hours33.9 ± 5.1%[1]
Indomethacin (NSAID)10 mg/kg (i.p.)3 hours60.1 ± 4.7%[1]

Table 2: Efficacy in Complete Freund's Adjuvant (CFA)-Induced Paw Edema (Chronic Inflammation Model)

TreatmentDoseMeasurementResultReference
Aconitine0.3 mg/kg (oral)Paw Withdrawal Latency131.33% improvement[2]
Aspirin (NSAID)200 mg/kg (oral)Paw Withdrawal Latency152.03% improvement[2]

Table 3: In Vitro Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

TreatmentConcentrationMediator% Inhibition / IC50Reference
Aconitine Derivative (Compound 33)-IL-6IC50: 29.60 µg/mL
Aconitine Derivative (Compound 34)-IL-6IC50: 18.87 µg/mL
Aconitine Derivative (Compound 35)-IL-6IC50: 25.39 µg/mL
Dexamethasone (Corticosteroid)-IL-6IC50: 15.36 µg/mL

Note: Direct quantitative in vivo comparison of this compound/aconitine with corticosteroids in the croton oil-induced ear edema model was not available in the reviewed literature. However, the in vitro data provides a valuable benchmark for its potential efficacy.

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of this compound, NSAIDs, and corticosteroids are mediated through distinct molecular pathways.

  • This compound (Aconitum Alkaloids): The primary mechanism involves the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This leads to a downstream reduction in the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as indomethacin and aspirin, exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This action blocks the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.

  • Corticosteroids: Corticosteroids, like dexamethasone, function by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes by inhibiting transcription factors like NF-κB and AP-1.

Visualizing the Pathways and Workflows

To illustrate the distinct mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G cluster_ca This compound (Aconitine) cluster_nsaid NSAIDs cluster_cortico Corticosteroids CA This compound IKK IKK CA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->ProInflammatoryGenes Activates NSAID NSAID COX COX Enzymes NSAID->COX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Cortico Corticosteroid GR Glucocorticoid Receptor Cortico->GR CorticoGR Cortico-GR Complex GR->CorticoGR Binds AntiInflammatoryGenes Anti-inflammatory Genes CorticoGR->AntiInflammatoryGenes Activates NFkB_cortico NF-κB CorticoGR->NFkB_cortico Inhibits

Caption: Comparative Signaling Pathways of Anti-Inflammatory Drugs.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow acclimatization Animal Acclimatization grouping Grouping (Control, Standard, Test) acclimatization->grouping drug_admin Drug Administration (Vehicle, Standard Drug, this compound) grouping->drug_admin carrageenan_injection Subplantar Injection of Carrageenan drug_admin->carrageenan_injection paw_volume_measurement Paw Volume Measurement (Plethysmometer) carrageenan_injection->paw_volume_measurement data_analysis Data Analysis (% Inhibition of Edema) paw_volume_measurement->data_analysis

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

G cluster_workflow Croton Oil-Induced Ear Edema Workflow acclimatization Animal Acclimatization grouping Grouping (Control, Standard, Test) acclimatization->grouping drug_application Topical Drug Application (Vehicle, Standard Drug, this compound) grouping->drug_application croton_oil_application Topical Application of Croton Oil drug_application->croton_oil_application ear_thickness_measurement Ear Thickness Measurement (Micrometer) croton_oil_application->ear_thickness_measurement biochemical_analysis Biochemical Analysis (MPO, Cytokines) croton_oil_application->biochemical_analysis data_analysis Data Analysis (% Inhibition of Edema) ear_thickness_measurement->data_analysis biochemical_analysis->data_analysis

References

Interspecies Metabolic Differences of Carmichaeline A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the metabolism and pharmacokinetics of Carmichaeline A across different species. At present, there is no publicly available experimental data detailing the metabolic pathways, pharmacokinetic parameters, or comparative metabolic profiles of Carmichaeline A in various animal models or humans.

This lack of information prevents a detailed comparative analysis as requested. The scientific community has yet to publish studies that would allow for the creation of quantitative data tables, detailed experimental protocols, or visualizations of metabolic pathways related to Carmichaeline A.

For researchers, scientists, and drug development professionals, this highlights a critical area for future investigation. Understanding the interspecies differences in the metabolism of a compound is fundamental for:

  • Preclinical Species Selection: Choosing the most appropriate animal model that best mimics human metabolism is crucial for accurate safety and efficacy testing.

  • Extrapolation of Animal Data to Humans: Reliable metabolic data is essential for predicting human pharmacokinetics and potential toxicities from preclinical studies.

  • Understanding Drug-Drug Interactions: Identifying the enzymes responsible for metabolizing a compound is key to predicting potential interactions with other drugs.

  • Optimizing Dosing Regimens: Knowledge of metabolic clearance and half-life in different species informs the design of appropriate dosing schedules for clinical trials.

Given the absence of specific data on Carmichaeline A, this guide will, in the following sections, provide a general overview of the principles of interspecies drug metabolism, standard experimental protocols used in such studies, and generalized metabolic pathways. This information is intended to serve as a foundational resource for researchers interested in initiating studies on the metabolism of Carmichaeline A.

General Principles of Interspecies Drug Metabolism

Significant variations in drug metabolism can occur between different species due to differences in the expression and activity of drug-metabolizing enzymes. These enzymes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

  • Phase I Metabolism: Primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, these reactions introduce or expose functional groups on the parent compound. The expression and substrate specificity of CYP isoforms can vary considerably between species, leading to different metabolic profiles.

  • Phase II Metabolism: These reactions involve the conjugation of endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to the parent drug or its Phase I metabolites, typically rendering them more water-soluble and readily excretable. The activity of enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) also exhibits significant interspecies variability.

Standard Experimental Protocols for Investigating Interspecies Metabolism

To investigate the interspecies metabolic differences of a novel compound like Carmichaeline A, a series of in vitro and in vivo studies are typically conducted.

In Vitro Studies

These studies utilize subcellular fractions or cells to characterize metabolic pathways and enzyme kinetics.

  • Liver Microsomes: These preparations are rich in CYP enzymes and are commonly used to study Phase I metabolism.

  • Hepatocytes: Intact liver cells that contain a full complement of both Phase I and Phase II enzymes, providing a more complete picture of hepatic metabolism.

  • Recombinant Enzymes: Expressed individual drug-metabolizing enzymes are used to identify the specific isoforms responsible for the metabolism of a compound.

A typical experimental workflow for in vitro metabolism studies is outlined below:

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation TestCompound Carmichaeline A Incubate Incubate at 37°C TestCompound->Incubate IncubationSystem Liver Microsomes or Hepatocytes from Different Species IncubationSystem->Incubate Cofactors NADPH, UDPGA, PAPS Cofactors->Incubate Quench Quench Reaction Incubate->Quench SamplePrep Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) Quench->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS MetaboliteID Metabolite Identification LCMS->MetaboliteID EnzymeKinetics Enzyme Kinetics (Km, Vmax) LCMS->EnzymeKinetics PathwayElucidation Metabolic Pathway Elucidation MetaboliteID->PathwayElucidation

In Vitro Metabolism Experimental Workflow
In Vivo Studies

Animal studies are essential for understanding the overall pharmacokinetics and disposition of a compound.

  • Pharmacokinetic Studies: Following administration of the compound to different species (e.g., rats, mice, dogs, non-human primates), blood, urine, and feces are collected over time to determine parameters such as absorption, distribution, metabolism, and excretion (ADME).

  • Metabolite Profiling: Analysis of biological samples to identify and quantify the metabolites formed in vivo.

Generalized Metabolic Pathways

While the specific metabolic pathways of Carmichaeline A are unknown, alkaloids often undergo a series of common biotransformation reactions. A hypothetical metabolic pathway for a generic alkaloid is presented below to illustrate potential transformations.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Carmichaeline A (Parent Compound) Oxidation Oxidation (e.g., Hydroxylation, N-oxidation) Parent->Oxidation CYPs Reduction Reduction Parent->Reduction Hydrolysis Hydrolysis Parent->Hydrolysis Glucuronidation Glucuronidation Oxidation->Glucuronidation UGTs Sulfation Sulfation Oxidation->Sulfation SULTs Glutathione Glutathione Conjugation Oxidation->Glutathione GSTs Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion Glutathione->Excretion

Hypothetical Metabolic Pathway of an Alkaloid

The study of interspecies differences in the metabolism of Carmichaeline A is a nascent field. There is a clear need for foundational research to characterize its metabolic fate in various species. The general principles and experimental approaches outlined in this guide provide a framework for initiating such investigations. The resulting data will be invaluable for the scientific and drug development communities to advance the understanding and potential therapeutic application of Carmichaeline A.

A comparative review of the pharmacological profiles of diterpenoid alkaloids.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of the Pharmacological Profiles of Diterpenoid Alkaloids

Diterpenoid alkaloids are a large and structurally diverse class of natural products, primarily found in plants of the genera Aconitum and Delphinium.[1][2] These compounds have attracted significant attention from researchers due to their wide range of potent pharmacological activities and complex chemical structures.[3][4] Based on their carbon skeletons, they are broadly classified into three main types: C18, C19, and C20 diterpenoid alkaloids.[1][3] This guide provides a comparative review of the pharmacological profiles of representative compounds from each class, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Classification and Representative Compounds

Diterpenoid alkaloids are classified based on the number of carbon atoms in their core structure.[3]

  • C18-Diterpenoid Alkaloids: These alkaloids are characterized by an 18-carbon skeleton and are further divided into lappaconitine-type and ranaconitine-type.[1][5] A prominent example is Lappaconitine (B608462) , known for its analgesic and anti-inflammatory properties.[6][7][8]

  • C19-Diterpenoid Alkaloids: This is the largest class, featuring a 19-carbon skeleton.[9] Aconitine is a well-known and highly toxic example, recognized for its potent effects on voltage-gated sodium channels.[10]

  • C20-Diterpenoid Alkaloids: These compounds possess a 20-carbon skeleton and include several subtypes such as atisine, hetisine, and veatchine.[3][11] Songorine (B610919) and Hetisine are representative C20-diterpenoid alkaloids with notable neuropharmacological and antiarrhythmic activities, respectively.[12][13]

Comparative Pharmacological Data

The following tables summarize the quantitative pharmacological data for selected diterpenoid alkaloids, highlighting their potency and primary molecular targets.

Table 1: Potency of Diterpenoid Alkaloids on Key Molecular Targets

Alkaloid (Class)TargetAssay TypeSpeciesPotency (IC50/Kd)Reference(s)
Lappaconitine (C18)Voltage-Gated Sodium Channel 1.7 (Nav1.7)Whole-Cell Patch ClampHumanIC50: 27.67 µM[14][15][16]
Aconitine (C19)Voltage-Gated Sodium Channel (Nav1.5)Radioligand BindingRatKd: 1.2 µM[17]
Songorine (C20)GABAA ReceptorRadioligand Binding ([3H]muscimol)RatIC50: 7.06 µM[18]
Songorine (C20)GABAA ReceptorWhole-Cell Patch Clamp (GABA-induced current)RatIC50: 19.6 µM[18]

Table 2: In Vivo Efficacy and Toxicity of Diterpenoid Alkaloids

Alkaloid (Class)Pharmacological EffectAnimal ModelEfficacy/ToxicityReference(s)
Lappaconitine (C18)Analgesia (Mechanical Allodynia)Rat (Spinal Nerve Ligation)ED50: 1.1 mg/kg (s.c.)[19]
Lappaconitine (C18)Analgesia (Thermal Hyperalgesia)Rat (Spinal Nerve Ligation)ED50: 1.6 mg/kg (s.c.)[19]
Songorine (C20)Anti-arrhythmicRat (Aconitine-induced arrhythmia)ED50: 7.3 mg/kg[12]
Songorine (C20)Acute ToxicityRatLD50: 142 mg/kg[12]

Signaling Pathways and Mechanisms of Action

Diterpenoid alkaloids exert their effects by modulating key signaling pathways. The primary mechanisms for the selected alkaloids are illustrated below.

Aconitine and Lappaconitine: Modulation of Voltage-Gated Sodium Channels

Aconitine and Lappaconitine both interact with voltage-gated sodium channels (VGSCs), which are crucial for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[20][21] However, their effects are contrasting. Aconitine acts as a potent activator or partial agonist, binding to neurotoxin site 2 on the alpha subunit of the channel.[17][20][22] This binding leads to persistent activation, causing a sustained influx of sodium ions, membrane depolarization, and hyperexcitability.[20][21] In contrast, Lappaconitine acts as a blocker of VGSCs, particularly the Nav1.7 and Nav1.5 subtypes, which contributes to its analgesic and anti-arrhythmic effects.[14][23] It binds preferentially to the open state of the channel, leading to an irreversible block.[23][24]

VGSC_Modulation cluster_Aconitine Aconitine (Agonist) cluster_Lappaconitine Lappaconitine (Blocker) Aconitine Aconitine VGSC_open_A Open VGSC Aconitine->VGSC_open_A Binds to Site 2 Persistent_Activation Persistent Activation VGSC_open_A->Persistent_Activation Na_Influx_A Sustained Na+ Influx Persistent_Activation->Na_Influx_A Depolarization Membrane Depolarization & Hyperexcitability Na_Influx_A->Depolarization Lappaconitine Lappaconitine VGSC_open_L Open VGSC Lappaconitine->VGSC_open_L Binds to Open State Channel_Block Irreversible Block VGSC_open_L->Channel_Block No_Na_Influx Inhibition of Na+ Influx Channel_Block->No_Na_Influx Analgesia Analgesia & Anti-arrhythmia No_Na_Influx->Analgesia

Figure 1: Contrasting mechanisms of Aconitine and Lappaconitine on VGSCs.

Songorine: Modulation of GABAA Receptors

Songorine's neuropharmacological effects are mediated through its interaction with GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[18] Interestingly, there are conflicting reports on its mechanism. Some studies indicate that songorine acts as a non-competitive antagonist at the GABAA receptor, inhibiting the binding of the agonist muscimol (B1676869) and reducing GABA-induced currents.[18] Conversely, other research suggests that songorine can act as a potent GABAA receptor agonist, leading to anxiolytic effects without sedation.[25][26] This discrepancy may be due to different experimental conditions or the specific GABAA receptor subtypes being studied.

Songorine_GABA cluster_Antagonist Reported Antagonist Action cluster_Agonist Reported Agonist Action Songorine Songorine GABA_A_Receptor GABA-A Receptor Songorine->GABA_A_Receptor Binds non- competitively Songorine->GABA_A_Receptor Binds and activates Inhibition Inhibition of GABA binding GABA_A_Receptor->Inhibition Activation Receptor Activation GABA_A_Receptor->Activation GABA GABA GABA->GABA_A_Receptor Cl_Influx Cl- Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Reduced_Cl_Influx Reduced Cl- Influx Inhibition->Reduced_Cl_Influx Reduced_Inhibition Reduced Inhibition (Excitation) Reduced_Cl_Influx->Reduced_Inhibition Increased_Cl_Influx Increased Cl- Influx Activation->Increased_Cl_Influx Increased_Inhibition Increased Inhibition (Anxiolysis) Increased_Cl_Influx->Increased_Inhibition

Figure 2: Dual reported mechanisms of Songorine at the GABA-A receptor.

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Ion Channel Analysis

This protocol is used to measure the effect of diterpenoid alkaloids on voltage-gated ion channels in cultured cells (e.g., HEK293 cells expressing a specific channel subtype).[14][20]

Methodology:

  • Cell Preparation: Culture cells expressing the target ion channel (e.g., Nav1.7) on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • Solutions:

    • Internal Solution (Pipette): Contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjusted to pH 7.3 with CsOH.

    • External Solution (Bath): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjusted to pH 7.4 with NaOH.

  • Recording:

    • Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with external solution.

    • Approach a target cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all channels are in the resting state.

  • Data Acquisition:

    • Apply a series of voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit ionic currents.

    • Record currents using a patch-clamp amplifier and digitize the data.

    • Perfuse the cell with the external solution containing the test alkaloid (e.g., 30 µM Lappaconitine) and repeat the voltage-step protocol to measure the drug's effect.

  • Data Analysis: Analyze the current-voltage (I-V) relationship, channel activation and inactivation kinetics, and dose-response curves to determine parameters like IC50.

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Culture Culture Cells on Coverslips Form_Seal Approach Cell & Form Giga-Seal Cell_Culture->Form_Seal Prepare_Solutions Prepare Internal & External Solutions Prepare_Solutions->Form_Seal Pull_Pipettes Pull Glass Micropipettes Pull_Pipettes->Form_Seal Go_Whole_Cell Rupture Membrane (Whole-Cell Mode) Form_Seal->Go_Whole_Cell Record_Baseline Record Baseline Currents (Voltage Steps) Go_Whole_Cell->Record_Baseline Apply_Drug Perfuse with Alkaloid Solution Record_Baseline->Apply_Drug Record_Drug_Effect Record Currents in Presence of Drug Apply_Drug->Record_Drug_Effect Analyze_Data Analyze I-V Curves, Kinetics, Dose-Response Record_Drug_Effect->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50

Figure 3: Experimental workflow for whole-cell patch clamp analysis.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki or IC50) of an alkaloid to its receptor target by measuring the displacement of a radioactive ligand.[18][27][28]

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cultured cells in a cold lysis buffer (e.g., 50mM Tris-HCl).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the final assay binding buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding wells: Add membrane preparation, a known concentration of radioligand (e.g., [3H]muscimol for GABAA receptors), and assay buffer.

    • Non-specific Binding wells: Add membrane preparation, radioligand, and a high concentration of a known non-radioactive competing ligand to saturate the receptors.

    • Competition Binding wells: Add membrane preparation, radioligand, and varying concentrations of the test alkaloid (e.g., Songorine).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[27]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[27][29]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters.

    • Add scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test alkaloid.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[30][31][32]

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Control Group: Receives vehicle only.

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Diclofenac Sodium, 10 mg/kg).

    • Test Groups: Receive different doses of the test alkaloid.

  • Drug Administration: Administer the test compound, positive control, or vehicle (e.g., via oral gavage or subcutaneous injection) 30-60 minutes before inducing inflammation.

  • Induction of Edema:

    • Measure the initial paw volume/thickness of the right hind paw using a plethysmometer or digital calipers.

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume/thickness at regular intervals after carrageenan injection (e.g., at 1, 2, 3, and 4 hours).[31][33]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average edema in the control group and Vt is the average edema in the treated group.

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Edema_Workflow start Start grouping Group Animals (Control, Positive Control, Test) start->grouping end End baseline_measure Measure Initial Paw Volume (t=0) grouping->baseline_measure drug_admin Administer Vehicle, Positive Control, or Alkaloid baseline_measure->drug_admin carrageenan_inject Inject Carrageenan into Paw drug_admin->carrageenan_inject 30-60 min wait measure_edema Measure Paw Volume at 1, 2, 3, 4 hours carrageenan_inject->measure_edema data_analysis Calculate % Inhibition of Edema measure_edema->data_analysis stats Statistical Analysis data_analysis->stats stats->end

Figure 4: Workflow for the carrageenan-induced paw edema assay.

Conclusion

Diterpenoid alkaloids represent a rich source of pharmacologically active compounds with diverse mechanisms of action. The C19 alkaloid Aconitine is a potent activator of voltage-gated sodium channels, leading to high toxicity, whereas the C18 alkaloid Lappaconitine acts as a blocker of these same channels, conferring it useful analgesic and anti-arrhythmic properties. The C20 alkaloids, such as Songorine and Hetisine, exhibit different profiles, targeting GABAergic neurotransmission and showing anti-arrhythmic potential, respectively.[11][12][25] The comparative analysis of their pharmacological profiles, supported by quantitative data from standardized assays, is crucial for understanding their therapeutic potential and for guiding the development of new drugs derived from these complex natural products. Further research is needed to fully elucidate the structure-activity relationships and to explore the full therapeutic window of these potent compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Carmichaenine A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Carmichaenine A are paramount for laboratory safety and environmental protection. As a C19-diterpenoid alkaloid derived from Aconitum carmichaeli, this compound belongs to a class of compounds known for their significant biological activity and potential toxicity.[1][2][3][4][5] In the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive framework for the proper disposal of this compound, drawing upon general principles for handling toxic alkaloids and hazardous chemical waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the utmost care in a designated and well-ventilated area, preferably within a chemical fume hood. Adherence to strict safety protocols is mandatory to prevent accidental exposure.

Personal Protective Equipment (PPE): A comprehensive suite of PPE should be worn at all times when handling this compound and its associated waste.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shield.To protect eyes from splashes or aerosols.
Lab Coat A buttoned, full-length laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A properly fitted N95 or higher-rated respirator.To prevent inhalation of the powdered compound.

II. Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation Proper segregation of waste is the first critical step to ensure safe and compliant disposal.

  • Solid Waste: This includes unused this compound powder, contaminated personal protective equipment (gloves, disposable lab coats), and any absorbent materials used for cleaning up spills.

  • Liquid Waste: This category comprises solutions containing this compound. Given its solubility in various organic solvents, these solutions must be handled with extreme caution.[1]

  • Sharps Waste: Any needles, syringes, or glass Pasteur pipettes contaminated with this compound fall into this category.

Step 2: Waste Containment Each waste stream must be collected in separate, clearly labeled, and appropriate containers.

  • Solid Waste: Collect in a designated, leak-proof container with a secure lid. The container should be clearly labeled as "Hazardous Waste: this compound (Toxic Alkaloid)."

  • Liquid Waste: Use a shatter-proof, leak-proof container compatible with the solvent used (e.g., a glass or polyethylene (B3416737) container for organic solvents). The container must be labeled as "Hazardous Waste: this compound in [Solvent Name]."

  • Sharps Waste: Place all contaminated sharps directly into a designated, puncture-resistant sharps container labeled "Hazardous Waste: Sharps contaminated with this compound."

Step 3: Decontamination of Glassware and Surfaces All non-disposable items that have come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the glassware or surfaces with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve and remove the residual this compound.

  • Collect Rinsate: This initial solvent rinse is considered hazardous liquid waste and must be collected in the designated liquid waste container.

  • Thorough Cleaning: Following the initial rinse, wash the glassware and surfaces with a laboratory-grade detergent and water.

Step 4: Final Disposal The final disposal of all this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to neutralize or treat the waste in the laboratory unless you have a specifically approved and validated protocol from your EHS office.

III. Experimental Workflow for Disposal

To provide a clear, visual guide for the disposal process, the following workflow diagram outlines the necessary steps from initial handling to final disposal.

This compound Disposal Workflow cluster_0 Preparation and Segregation cluster_1 Waste Containment cluster_2 Decontamination cluster_3 Final Disposal start Start: Handling this compound ppe Don Appropriate PPE start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Powder, PPE) in Labeled Container segregate->solid_waste liquid_waste Liquid Waste (Solutions) in Labeled Container segregate->liquid_waste sharps_waste Sharps Waste in Labeled Sharps Container segregate->sharps_waste store Store Waste in a Designated, Secure Area solid_waste->store liquid_waste->store sharps_waste->store decon Decontaminate Glassware & Surfaces (Solvent Rinse -> Detergent Wash) collect_rinsate Collect Solvent Rinse as Hazardous Liquid Waste decon->collect_rinsate collect_rinsate->liquid_waste contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

This compound Disposal Workflow Diagram

This procedural guide is intended to provide a framework for the safe disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific hazardous waste management policies and procedures to ensure full compliance with local, state, and federal regulations.

References

Personal protective equipment for handling Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Due to the assumed high toxicity of Carmichaenine A, a comprehensive PPE strategy is mandatory to prevent all routes of exposure (inhalation, skin contact, and ingestion).

PPE CategorySpecificationRationale
Respiratory Protection Full-face respirator with a combination cartridge for organic vapors and particulates (e.g., P100/OV).Protects against inhalation of fine powders or aerosols, which is a primary exposure risk. A full-face respirator also provides eye protection.
Eye Protection Integrated full-face shield of the respirator. If using a half-mask respirator, chemical splash goggles and a face shield are required.Prevents eye contact with splashes or airborne particles.
Hand Protection Double-gloving with nitrile or neoprene gloves. The outer glove should be regularly changed, especially if contamination is suspected.Provides a robust barrier against skin absorption. Double-gloving allows for the safe removal of the outer contaminated layer without exposing the skin.
Body Protection Disposable, chemical-resistant coverall (e.g., Tyvek) with elasticated cuffs and hood. A lab coat is not sufficient.Ensures no skin is exposed and prevents contamination of personal clothing.
Foot Protection Closed-toe, chemical-resistant safety shoes or boots. Shoe covers should be used over personal shoes.Protects feet from spills and contamination.

Operational Plan for Safe Handling

All handling of this compound should be performed within a designated controlled area, such as a certified chemical fume hood or a glove box, to minimize exposure.

Step 1: Preparation and Weighing

  • Location: All manipulations involving solid this compound must be conducted in a containment device like a fume hood or glove box.

  • Weighing: Use a dedicated, calibrated analytical balance inside the containment area. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Aliquotting: If preparing solutions, do so immediately within the fume hood. Use a solvent appropriate for the experimental needs that will fully dissolve the compound, minimizing the risk of airborne particles.

Step 2: Experimental Use

  • Solution Handling: All transfers of this compound solutions should be done using precision dispensing tools (e.g., calibrated micropipettes with filtered tips) to avoid splashes and aerosols.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and a "Highly Toxic" warning pictogram.

  • Transport: When moving solutions outside of the fume hood, use sealed, secondary containers to prevent spills.

Step 3: Post-Experiment Cleanup

  • Decontamination: All surfaces and equipment that may have come into contact with this compound must be decontaminated. A solution of bleach followed by a rinse with 70% ethanol (B145695) is a common practice for deactivating many organic compounds, but its efficacy against this compound is unknown. Always test decontamination procedures on a small scale first.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination. The outer gloves should be removed first, followed by the coverall, and then the inner gloves and respirator. Always wash hands thoroughly after removing all PPE.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.

Waste StreamDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed hazardous waste container. Do not mix with other waste types.
Contaminated Labware (e.g., pipette tips, weighing dishes) Place in a dedicated, puncture-proof hazardous waste container labeled "Acutely Toxic Waste".
Liquid Waste (solutions containing this compound) Collect in a sealed, chemical-resistant hazardous waste container. The container must be clearly labeled with all chemical constituents.
Contaminated PPE Bag all disposable PPE in a dedicated hazardous waste bag and place it in the appropriate solid hazardous waste stream.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.

Toxicity of Diterpenoid Alkaloids (General Information)

The table below summarizes the known toxic properties of the general class of diterpenoid alkaloids. Note: This information is not specific to this compound and should be used for general awareness of potential risks.

Toxicity ClassDescriptionExamples of Affected Systems
Neurotoxicity Diterpenoid alkaloids can act on the central and peripheral nervous systems.[1]May cause numbness, tingling, paralysis, and convulsions.
Cardiotoxicity Many diterpenoid alkaloids are potent cardiotoxins that can interfere with heart rhythm and function.[1]Can lead to arrhythmias, hypotension, and cardiac arrest.
Gastrointestinal Effects Ingestion can lead to severe gastrointestinal distress.[1]Symptoms may include nausea, vomiting, and abdominal pain.

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

Safe_Handling_Workflow This compound: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Don_PPE Don Full PPE Enter_Controlled_Area Enter Controlled Area (Fume Hood / Glove Box) Don_PPE->Enter_Controlled_Area Step 1 Weigh_and_Aliquot Weigh and Aliquot Compound Enter_Controlled_Area->Weigh_and_Aliquot Step 2 Perform_Experiment Perform Experiment Weigh_and_Aliquot->Perform_Experiment Step 3 Decontaminate_Surfaces Decontaminate Surfaces and Equipment Perform_Experiment->Decontaminate_Surfaces Step 4 Segregate_Waste Segregate Hazardous Waste (Solid, Liquid, Sharps) Decontaminate_Surfaces->Segregate_Waste Step 5 Doff_PPE Doff PPE Safely Segregate_Waste->Doff_PPE Step 6 Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste via EHS Exit_Area Exit Controlled Area Doff_PPE->Exit_Area Step 7 Wash_Hands Wash Hands Thoroughly Exit_Area->Wash_Hands Step 8

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.